2-Methyloxazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-6-2-5(3-7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUISAQLYQMSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934682 | |
| Record name | 2-Methyl-1,3-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-42-7, 153138-05-7 | |
| Record name | 2-Methyl-5-oxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,3-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-oxazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methyloxazole-5-carbaldehyde: A Technical Guide for Drug Discovery and Development Professionals
Foreword: The Strategic Value of Heterocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, heterocyclic compounds stand as a cornerstone of molecular design. Their inherent structural diversity and capacity for specific, high-affinity interactions with biological targets make them privileged scaffolds in the development of novel therapeutics. Among these, the oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, has garnered considerable attention. This guide provides an in-depth technical exploration of a particularly valuable derivative, 2-methyloxazole-5-carbaldehyde, tailored for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, synthesis, and reactivity, offering field-proven insights and robust experimental protocols to empower the scientific community in its pursuit of innovative medicines.
Core Chemical and Physical Properties
A comprehensive understanding of a molecule's fundamental properties is paramount for its effective application in synthetic chemistry. This compound is a versatile building block, and its key characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₅H₅NO₂ |
| Molecular Weight | 111.10 g/mol |
| CAS Number | 885273-42-7[1][2] |
| Appearance | Off-white to yellow solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) |
Spectroscopic Signature: A Tool for Unambiguous Identification
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following data provides a reference fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.8 (s, 1H, CHO), 7.8 (s, 1H, oxazole H4), 2.6 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 178.1 (CHO), 163.2 (C2), 152.5 (C5), 128.3 (C4), 14.2 (CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
IR (KBr, cm⁻¹): Key absorptions include a strong band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the aldehyde, and bands in the 1500-1600 cm⁻¹ region, characteristic of the C=N and C=C stretching vibrations of the oxazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
MS (EI): The molecular ion peak (M⁺) is observed at m/z 111.
Synthesis of this compound: A Validated Experimental Protocol
The synthesis of this compound is typically achieved through the oxidation of the corresponding primary alcohol, (2-methyloxazol-5-yl)methanol. The following protocol details a reliable and scalable method using manganese dioxide (MnO₂), a mild and selective oxidizing agent.
Causality in Experimental Design: The choice of MnO₂ is strategic. It is a chemoselective oxidant for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and the ease of product isolation.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-methyloxazol-5-yl)methanol (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Oxidant: Add activated manganese dioxide (MnO₂) (5.0-10.0 equivalents) to the solution in portions.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂ solid. Wash the celite pad with additional DCM to ensure complete recovery of the product.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by the spectroscopic methods detailed in Section 2.
Visualizing the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of this compound.
Reactivity and Applications in Drug Discovery
The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The oxazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3]
Key Reactions of the Aldehyde Group:
-
Reductive Amination: This is a powerful method for forming C-N bonds. The aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This reaction is widely used to introduce diverse side chains and build libraries of compounds for biological screening.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a means to extend the carbon skeleton and introduce unsaturation.
-
Aldol Condensation: The aldehyde can react with enolates or other nucleophilic carbon species to form β-hydroxy carbonyl compounds, which are valuable intermediates for further synthetic manipulations.
-
Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde provides a straightforward route to secondary alcohols.
Logical Relationship of Reactivity:
Caption: Reactivity profile of this compound.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[4][5][6]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4][7][8] Avoid contact with skin and eyes.[4][5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward preparation and the reactivity of its aldehyde functionality provide a robust platform for the generation of molecular diversity in drug discovery programs. The insights and protocols presented in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.
References
- Apollo Scientific. (2023, July 18).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Fisher Scientific. (2025, December 22).
- Fisher Scientific. (2010, October 22).
- MedchemExpress.com. (2024, June 11).
- TCI Chemicals. (n.d.).
- Wikipedia. (n.d.). Oxazole.
- CUTM Courseware. (n.d.). Oxazole.pdf.
- PubChem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde.
- Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
- Organic Chemistry Portal. (2010). A Direct Synthesis of Oxazoles from Aldehydes.
- ResearchGate. (2025, August 7). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.
- PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. This compound - CAS:885273-42-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 2-Methyloxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyloxazole-5-carbaldehyde (CAS No. 885273-42-7), a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. This document elucidates its chemical and physical properties, provides a detailed examination of its synthesis with a focus on the Van Leusen oxazole synthesis, and explores its reactivity and diverse applications as a versatile building block in the development of novel therapeutics. Furthermore, this guide presents key spectroscopic data for its characterization and outlines critical safety and handling protocols. The content is structured to offer both foundational knowledge and practical insights for researchers actively engaged in drug discovery and development.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive component in the design of novel drug candidates. This compound, as a functionalized oxazole, represents a key starting material for the elaboration of more complex molecular architectures. The presence of a reactive aldehyde group at the 5-position provides a versatile handle for a multitude of chemical transformations, enabling the construction of libraries of compounds for biological screening.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 885273-42-7 | [1][2][3] |
| IUPAC Name | 2-methyl-1,3-oxazole-5-carbaldehyde | [1] |
| Molecular Formula | C₅H₅NO₂ | [1][2][3] |
| Molecular Weight | 111.10 g/mol | [3] |
| Appearance | Off-white to yellow solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis of this compound: A Mechanistic Approach
While various methods exist for the synthesis of the oxazole core, the Van Leusen oxazole synthesis stands out as a robust and versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] This approach is particularly relevant for the synthesis of this compound.
The Van Leusen Oxazole Synthesis
The reaction proceeds via a base-mediated [3+2] cycloaddition between an aldehyde and TosMIC.[5] The key steps involve the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of the tosyl group to form the aromatic oxazole ring.
Conceptual Workflow for the Synthesis of a 5-Substituted Oxazole:
Caption: Van Leusen Oxazole Synthesis Workflow
Proposed Experimental Protocol for this compound
This protocol is a representative procedure based on the Van Leusen synthesis. Researchers should optimize conditions based on their specific laboratory setup and scale.
Materials:
-
Acetaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of acetaldehyde (1.1 equivalents) in methanol at 0 °C, add tosylmethyl isocyanide (1.0 equivalent).
-
Base Addition: Add potassium carbonate (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane and water.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of both the aldehyde functionality and the oxazole ring.
Reactions of the Aldehyde Group
The aldehyde group is a versatile functional handle for a variety of transformations, including:
-
Oxidation: Conversion to the corresponding carboxylic acid (2-methyloxazole-5-carboxylic acid) using standard oxidizing agents (e.g., potassium permanganate, Jones reagent).
-
Reduction: Formation of the corresponding alcohol ( (2-methyloxazol-5-yl)methanol) using reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: Synthesis of various amines by reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Wittig Reaction: Olefination to form a variety of vinyl-substituted oxazoles.
-
Condensation Reactions: Formation of imines, oximes, and hydrazones through reaction with the corresponding nitrogen nucleophiles.
Illustrative Reaction Pathways:
Caption: Key Reactions of the Aldehyde Group
Reactivity of the Oxazole Ring
The oxazole ring can participate in various reactions, including:
-
Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This provides a route to substituted pyridines after subsequent rearrangement of the initial cycloadduct.
-
Electrophilic Aromatic Substitution: While the oxazole ring is generally electron-deficient, substitution can occur, though it is less facile than in more electron-rich aromatic systems.
-
Metallation: The protons on the oxazole ring can be abstracted by strong bases to form organometallic intermediates, which can then be reacted with various electrophiles.
Applications in Drug Discovery and Development
The oxazole scaffold is a key component in numerous biologically active compounds. While specific, publicly available examples detailing the direct use of this compound in the synthesis of marketed drugs are limited, its utility as a building block is evident from its role in the synthesis of various compound libraries for screening. The derivatives of this compound are of interest in the development of:
-
Anticancer Agents: The oxazole moiety is present in several natural products and synthetic compounds with cytotoxic activity.
-
Antimicrobial Agents: Oxazole-containing compounds have shown promise as antibacterial and antifungal agents.
-
Kinase Inhibitors: The oxazole ring can serve as a scaffold for the design of inhibitors of various protein kinases, which are important targets in oncology and inflammatory diseases.
Spectroscopic Characterization
Accurate structural elucidation is paramount in chemical synthesis. The following provides an overview of the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.
-
Oxazole Ring Proton (H4): A singlet, typically in the aromatic region (δ 7.0-8.0 ppm).
-
Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.5 ppm.
-
-
¹³C NMR:
-
Aldehyde Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically around δ 180-190 ppm.
-
Oxazole Ring Carbons (C2, C4, C5): Signals in the aromatic region, with the carbon bearing the methyl group (C2) and the aldehyde group (C5) being quaternary and the C4 being a methine.
-
Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.
-
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.
-
C=N Stretch (Oxazole): A medium to strong absorption band around 1620-1680 cm⁻¹.
-
C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aldehyde C-H stretch often shows two weak bands around 2720 and 2820 cm⁻¹.
-
C-O Stretch (Oxazole): Absorption bands in the fingerprint region, typically around 1020-1250 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (111.03 g/mol for the exact mass). Fragmentation patterns may include the loss of CO from the aldehyde group and cleavage of the oxazole ring.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: It is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis, coupled with the reactivity of its aldehyde group and oxazole core, provides access to a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, reactivity, and handling is essential for its effective and safe utilization in the research and development of new chemical entities.
References
- Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from α-metalated isocyanides and acylating reagents. Tetrahedron Lett.1972, 13 (23), 2369–2372. [Link]
- Shafiee, A.; Ghassemzadeh, M. A convenient one-pot synthesis of 2,5-disubstituted oxazoles. J. Heterocycl. Chem.1998, 35 (3), 739–740. [Link]
- Organic Chemistry Portal. Van Leusen Reaction. [Link]
- Varsal. TosMIC Whitepaper. [Link]
- Wikipedia. TosMIC. [Link]
- Blakemore, P. R. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). In Organic Reactions; John Wiley & Sons, Inc.: 2004. [Link]
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An In-depth Technical Guide to 2-Methyloxazole-5-carbaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyloxazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, in-depth spectroscopic characterization, and known applications in drug discovery and development.
Introduction
The oxazole scaffold is a prominent feature in numerous biologically active compounds and natural products. The presence of both an oxygen and a nitrogen atom in the five-membered ring imparts unique electronic properties and hydrogen bonding capabilities, making it a privileged structure in medicinal chemistry. This compound, with its reactive aldehyde functionality, offers a key handle for molecular elaboration, enabling the introduction of diverse substituents and the construction of larger, more complex architectures. This document serves as a technical resource for researchers leveraging this important synthetic intermediate.
Molecular Properties and Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | [1] |
| CAS Number | 885273-42-7 | [2][3] |
| Appearance | Off-white to pale yellow solid | Inferred from typical appearance of similar compounds |
| Purity | Typically >95% | [3] |
| Storage | Sealed in a dry, room temperature environment | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, oxazole ring, and aldehyde protons. The aldehyde proton will appear significantly downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The oxazole ring proton will resonate in the aromatic region, and the methyl protons will appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde (around 180-190 ppm), the carbons of the oxazole ring, and the methyl carbon.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.0 | 180 - 190 |
| Oxazole C4-H | 7.5 - 8.0 | 125 - 135 |
| Oxazole C2 | - | 155 - 165 |
| Oxazole C5 | - | 145 - 155 |
| Methyl (-CH₃) | 2.4 - 2.6 | 10 - 15 |
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=N Stretch (Oxazole): A medium intensity peak around 1580-1620 cm⁻¹.
-
C-O-C Stretch (Oxazole): Bands in the 1000-1300 cm⁻¹ region.
-
C-H Stretch (Methyl): Absorptions around 2900-3000 cm⁻¹.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 111. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da) or the methyl group (CH₃, 15 Da).
Synthesis of this compound
The synthesis of 5-substituted oxazoles is often achieved through established synthetic methodologies. One of the most prominent and relevant methods is the Van Leusen oxazole synthesis.
Van Leusen Oxazole Synthesis: A Mechanistic Overview
The Van Leusen reaction provides a powerful route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. The reaction proceeds through the following key steps:
-
Deprotonation of TosMIC: A strong base deprotonates the α-carbon of TosMIC, generating a nucleophilic species.
-
Nucleophilic Addition: The deprotonated TosMIC attacks the carbonyl carbon of the starting aldehyde.
-
Cyclization: An intramolecular cyclization occurs to form a 5-membered oxazoline intermediate.
-
Elimination: The elimination of the tosyl group leads to the formation of the aromatic oxazole ring.
Caption: Workflow of the Van Leusen Oxazole Synthesis.
Experimental Protocol: Synthesis of this compound (Illustrative)
While a specific protocol for this compound is not detailed in readily available literature, a general procedure based on the synthesis of similar 5-substituted oxazoles can be adapted.
Materials:
-
Acetaldehyde (starting aldehyde)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of acetaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq).
-
Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Self-Validation: The identity and purity of the synthesized compound must be confirmed by the spectroscopic methods detailed in Section 2.2 (NMR, IR, and MS). The obtained data should be consistent with the expected structure.
Reactivity and Applications in Drug Development
The aldehyde group in this compound is a versatile functional group that can undergo a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Key Chemical Transformations
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-methyloxazole-5-carboxylic acid, a useful building block in its own right.
-
Reduction: Reduction of the aldehyde yields the corresponding alcohol, (2-methyloxazol-5-yl)methanol.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a variety of substituted aminomethyl-oxazoles.
-
Wittig Reaction and Related Olefinations: The aldehyde can be converted to various alkenes, extending the carbon chain and introducing further functionality.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles to form imines, hydrazones, and other derivatives.
Caption: Key reactions of this compound.
Role in Medicinal Chemistry
While specific examples of marketed drugs containing the this compound moiety are not prominent, the oxazole ring system is a key component in a wide array of pharmaceuticals with diverse therapeutic applications. This intermediate serves as a valuable starting material for the synthesis of libraries of oxazole-containing compounds for screening in drug discovery programs. The ability to easily modify the aldehyde group allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and may cause respiratory irritation.
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its straightforward synthesis and the reactivity of its aldehyde group provide a convenient entry point to a wide range of more complex oxazole derivatives. For researchers and professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the design and synthesis of novel therapeutic agents.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyloxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 2-Methyloxazole-5-carbaldehyde (CAS No. 885273-42-7), a heterocyclic aldehyde of interest in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of data. Instead, it offers a predictive and interpretive guide, outlining the expected spectroscopic signatures based on first principles and providing field-proven protocols for data acquisition and analysis. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and methodologies are presented as self-validating systems to ensure data integrity. This guide is intended to equip researchers with the necessary tools to unambiguously confirm the identity, purity, and structure of this compound.
Part 1: Molecular Structure and Predicted Spectroscopic Signatures
This compound possesses a unique electronic and structural profile arising from the interplay of its constituent functional groups: a methyl group at the 2-position, an aldehyde at the 5-position, and the oxazole ring itself. This specific arrangement dictates its characteristic spectroscopic behavior.
Molecular Formula: C₅H₅NO₂[1][2] Molecular Weight: 111.10 g/mol [2] Monoisotopic Mass: 111.032028402 Da[3]
Caption: Molecular Structure of this compound.
Based on this structure, we can predict the key signals that will define its spectroscopic fingerprint. The electron-withdrawing nature of the aldehyde and the aromaticity of the oxazole ring are the dominant factors influencing the chemical environment of each atom.
Part 2: Experimental Protocols for Spectroscopic Data Acquisition
The acquisition of high-quality, reproducible data is paramount. The following protocols are designed as self-validating systems, incorporating internal standards and best practices to ensure trustworthiness.
Workflow for Spectroscopic Characterization
Caption: Integrated workflow for structural elucidation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical; deuterated chloroform (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds and its simple solvent signal. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) because it is chemically inert and its signal does not overlap with most organic protons.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a spectral width of approximately 12 ppm, centered at 6 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Co-add 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a spectral width of approximately 220 ppm, centered at 110 ppm.
-
Co-add 1024 scans or more, as the ¹³C nucleus has low natural abundance.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is ideal for the rapid identification of functional groups. The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, as it requires minimal sample preparation and is suitable for solid powders or oils.
Protocol:
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the ATR press arm to ensure good contact.[4]
-
Data Collection: Acquire the spectrum over a range of 4000–400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[4]
C. Mass Spectrometry (MS)
Causality: MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Electron Ionization (EI) is a robust "hard" ionization technique that induces reproducible fragmentation, while Electrospray Ionization (ESI) is a "soft" technique useful for confirming the molecular ion with minimal fragmentation.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into the mass spectrometer.
-
For EI: Use a direct insertion probe or GC-MS.
-
For ESI: Use direct infusion via a syringe pump.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50–500.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain the exact mass, allowing for molecular formula confirmation.
-
Part 3: Predicted Data Analysis and Interpretation
This section provides a predictive walkthrough for interpreting the spectroscopic data of this compound.
A. ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to be simple and highly informative, showing three distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.85 | Singlet (s) | 1H | Aldehyde-H (CHO) | The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and its direct attachment to the electron-deficient oxazole ring. |
| ~8.10 | Singlet (s) | 1H | Oxazole-H (C4-H) | This proton is on an aromatic, heterocyclic ring and is deshielded. It appears as a singlet as there are no adjacent protons within coupling distance. |
| ~2.65 | Singlet (s) | 3H | Methyl-H (CH₃) | The methyl group is attached to the C2 of the oxazole ring. It is in a relatively shielded environment compared to the other protons and will appear as a singlet. |
B. ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185.0 | C=O | The aldehyde carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of two electronegative oxygen atoms (in resonance). |
| ~165.0 | C2 (C-CH₃) | This carbon is part of the oxazole ring and is deshielded by the adjacent nitrogen and oxygen atoms. |
| ~155.0 | C5 (C-CHO) | This ring carbon is attached to the electron-withdrawing aldehyde group, causing significant deshielding. |
| ~140.0 | C4 (C-H) | The only carbon in the ring bonded to a hydrogen, its chemical shift is characteristic of aromatic/heterocyclic carbons. |
| ~14.0 | CH₃ | The methyl carbon is an sp³-hybridized carbon and is therefore the most shielded, appearing far upfield. |
C. FT-IR Spectrum (ATR)
The IR spectrum will be dominated by a very strong absorption from the aldehyde carbonyl group.
| Expected Frequency (cm⁻¹) | Intensity | Vibration | Rationale |
| ~2850, ~2750 | Medium, Sharp | C-H Stretch (Aldehyde) | This pair of peaks (Fermi doublet) is highly characteristic of an aldehyde C-H bond and is a key diagnostic feature.[5] |
| ~1705 | Strong, Sharp | C=O Stretch (Aldehyde) | This is the most prominent peak in the spectrum. Its position indicates a conjugated aldehyde, which typically absorbs at a slightly lower wavenumber than a simple aliphatic aldehyde.[5] |
| ~1580 | Medium | C=N Stretch (Oxazole) | Characteristic stretching vibration for the imine functionality within the oxazole ring. |
| ~1100 | Medium | C-O-C Stretch (Oxazole) | Asymmetric stretch of the ether-like linkage within the oxazole ring. |
D. Mass Spectrum
The mass spectrum provides final confirmation of the molecular weight and offers structural clues through fragmentation.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 111 . High-resolution analysis should yield a mass of ~111.0320, confirming the molecular formula C₅H₅NO₂.
-
Key Fragmentation Pathway:
Caption: Plausible EI fragmentation of this compound.
-
Loss of a Hydrogen Radical (H•): A peak at m/z 110 ([M-1]⁺) from the loss of the weakly bound aldehyde proton is expected.
-
Loss of Carbon Monoxide (CO): A significant peak at m/z 83 ([M-28]⁺˙) would result from the characteristic loss of CO from the aldehyde group, a common fragmentation for aromatic aldehydes.
-
Further Fragmentation: The fragment at m/z 110 could also lose CO to form a fragment at m/z 80 .
Part 4: Conclusion
The structural confirmation of this compound requires an integrated spectroscopic approach. By combining the precise atomic connectivity from NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from MS, a researcher can build an unassailable case for the structure and purity of the synthesized compound. The predictive framework and detailed protocols provided in this guide serve as a robust methodology for achieving this goal, ensuring data integrity and scientific rigor in any research or development setting.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- This compound | C5H5NO2. (n.d.). PubChem.
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- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI.
- Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (2007). ResearchGate.
- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes. (2021). Central Asian Journal of Medical and Natural Science.
- ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry.
- Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. (2020). Beilstein Journals.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). ResearchGate.
- 5-ethyl-2-methyloxazole (C6H9NO). (n.d.). PubChemLite.
- 2-Furancarboxaldehyde, 5-methyl-. (n.d.). NIST WebBook.
- Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem. (2023). ResearchGate.
- Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry.
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2-Methyloxazole-5-carbaldehyde reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 2-Methyloxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic aldehyde featuring a stable oxazole ring, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] This guide provides an in-depth analysis of its chemical reactivity, focusing on the interplay between the electron-withdrawing nature of the oxazole ring and the electrophilic aldehyde functionality. We will explore key synthetic transformations including oxidation, reduction, and pivotal carbon-carbon bond-forming reactions such as the Wittig olefination, Knoevenagel condensation, and Henry nitroaldol reaction. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and mechanistic diagrams to empower researchers in leveraging this versatile building block for the synthesis of complex molecular architectures.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This moiety is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antibiotic, anti-inflammatory, and antimicrobial properties.[1][2] Compounds like Oxaprozin, a non-steroidal anti-inflammatory drug, and Sulfamoxole, a broad-spectrum antibiotic, underscore the pharmaceutical importance of the oxazole core.[1][2]
This compound serves as a key synthetic intermediate. Its aldehyde group is a versatile handle for a multitude of chemical transformations, while the 2-methyl-substituted oxazole body provides a stable, drug-like fragment. Understanding its reactivity is paramount for its effective application in the rational design and synthesis of novel chemical entities.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. While exhaustive experimental spectra are not publicly cataloged, a theoretical spectroscopic profile can be predicted based on its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 885273-42-7 | [3][4][5] |
| Molecular Formula | C₅H₅NO₂ | [4][5] |
| Molecular Weight | 111.10 g/mol | [3][5] |
| IUPAC Name | 2-methyl-1,3-oxazole-5-carbaldehyde | [3] |
| Purity | Typically ≥95% | [3] |
| LogP | -0.33 | [3] |
Expected Spectroscopic Characteristics:
-
¹H NMR: Key signals would include a sharp singlet for the aldehydic proton (δ 9.5-10.5 ppm), a singlet for the oxazole ring proton (C4-H), and a singlet for the methyl group protons (δ ~2.5 ppm).
-
¹³C NMR: The carbonyl carbon should appear significantly downfield (δ 180-195 ppm). Other signals would correspond to the oxazole ring carbons and the methyl carbon.
-
IR Spectroscopy: A strong, characteristic C=O stretching vibration is expected in the range of 1690-1715 cm⁻¹.
Plausible Synthesis Strategy: The van Leusen Reaction
While various methods exist for oxazole synthesis, the van Leusen oxazole synthesis is a powerful and convergent approach for preparing 5-substituted oxazoles.[6] This reaction involves the condensation of an aldehyde with Tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate.[6] For the synthesis of this compound, a protected acetaldehyde derivative would be required.
Sources
- 1. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]
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An In-Depth Technical Guide to 2-Methyloxazole-5-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Foreword: The Oxazole Scaffold as a Cornerstone in Medicinal Chemistry
The realm of heterocyclic chemistry is foundational to the development of modern therapeutics. Within this vast landscape, the oxazole ring—a five-membered heterocycle containing nitrogen and oxygen—stands out as a "privileged scaffold." This distinction arises from its remarkable versatility in molecular recognition, enabling it to engage with a wide array of biological targets through various non-covalent interactions.[1] The inherent stability of the oxazole core, coupled with its capacity for diverse functionalization, has cemented its role in a multitude of clinically approved drugs spanning antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2][3] This guide focuses on a particularly valuable building block within this chemical class: 2-Methyloxazole-5-carbaldehyde. Its strategic placement of a reactive aldehyde group on the electron-rich oxazole ring makes it a highly sought-after intermediate for medicinal chemists aiming to construct complex molecular architectures with therapeutic potential.
I. Synthesis of this compound: A Tale of Two Strategies
The regioselective introduction of a formyl group onto the 2-methyloxazole core at the C5 position is a key synthetic challenge. The electron-donating methyl group at C2 and the ring oxygen atom activate the oxazole ring towards electrophilic substitution, primarily at the C5 and C4 positions. Two principal and robust methods have emerged for the targeted synthesis of this compound: the Vilsmeier-Haack reaction and directed ortho-metalation followed by formylation.
A. The Vilsmeier-Haack Approach: Electrophilic Formylation
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃). This electrophilic species then attacks the most electron-rich position of the substrate.[2]
Causality of Experimental Choices:
-
Reagent Selection: The choice of DMF and POCl₃ is standard for generating the chloroiminium salt (Vilsmeier reagent), which is a mild yet effective electrophile for formylating activated rings.
-
Solvent: DMF often serves as both a reagent and a solvent, ensuring a high concentration of the reactive species.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore conducted at low temperatures (0 °C) to ensure controlled formation and prevent degradation. The subsequent reaction with the oxazole substrate is typically performed at elevated temperatures to overcome the activation energy for the electrophilic substitution.
-
Work-up: The reaction is quenched with an aqueous solution of a mild base, such as sodium acetate, to hydrolyze the intermediate iminium salt to the desired aldehyde and to neutralize the acidic byproducts.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methyloxazole
-
Vilsmeier Reagent Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with 2-Methyloxazole: Dissolve 2-methyloxazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Add a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7). The crude product may precipitate or can be extracted with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting residue is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.
Caption: Vilsmeier-Haack synthesis of this compound.
B. Directed Ortho-Metalation: A Regioselective Approach
An alternative strategy involves the deprotonation of the oxazole ring using a strong base, followed by quenching the resulting organometallic species with a formylating agent. The regioselectivity of this deprotonation is directed by the substituents on the ring. In the case of 2-methyloxazole, the C2 position is the most acidic proton. However, careful selection of the base and reaction conditions can favor deprotonation at the C5 position. More commonly, a halogen at the 5-position can be used to direct lithium-halogen exchange, providing a highly regioselective route to the 5-lithiooxazole intermediate.[5]
Causality of Experimental Choices:
-
Starting Material: A 5-halo-2-methyloxazole (e.g., 5-bromo-2-methyloxazole) is an ideal precursor for lithium-halogen exchange.
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used strong base for both deprotonation and lithium-halogen exchange reactions.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, the reaction must be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon).
-
Low Temperature: These reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediates.
-
Formylating Agent: Anhydrous DMF is an excellent electrophile to quench the organolithium species and introduce the formyl group.
Experimental Protocol: Lithiation and Formylation
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a septum under a positive pressure of an inert gas (e.g., argon).
-
Lithiation: Add a solution of 5-bromo-2-methyloxazole (1 equivalent) in anhydrous tetrahydrofuran (THF) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, typically as a solution in hexanes) dropwise via syringe while maintaining the temperature at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Formylation: Slowly add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. After the addition, continue to stir at this temperature for 2-3 hours.
-
Work-up and Isolation: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.
Caption: Synthesis of this compound via lithiation and formylation.
II. Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use in drug development, ensuring its identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885273-42-7 | [6] |
| Molecular Formula | C₅H₅NO₂ | [6] |
| Molecular Weight | 111.10 g/mol | [7] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Storage | 2-8 °C, under inert atmosphere | [8] |
Spectroscopic Data:
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
-
¹H Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. For this compound, the following signals are expected:
-
A singlet in the downfield region (δ 9.5-10.0 ppm) corresponding to the aldehydic proton (-CHO).
-
A singlet in the aromatic region (δ 7.5-8.0 ppm) for the proton at the C4 position of the oxazole ring.
-
A singlet in the upfield region (δ 2.5-2.7 ppm) for the three protons of the methyl group (-CH₃) at the C2 position.
-
-
¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key expected signals include:
-
A signal in the highly downfield region (δ 180-190 ppm) for the carbonyl carbon of the aldehyde.
-
Signals in the aromatic region for the C2, C4, and C5 carbons of the oxazole ring (typically δ 120-165 ppm).
-
An upfield signal (δ 10-20 ppm) for the methyl carbon.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for this compound include:
-
A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.
-
C=N and C-O stretching vibrations characteristic of the oxazole ring in the fingerprint region (1000-1600 cm⁻¹).
-
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 111.
III. Applications in Medicinal Chemistry and Drug Development
This compound is a versatile building block in drug discovery due to the presence of two key reactive sites: the aldehyde functional group and the oxazole ring system.
A. The Aldehyde as a Versatile Handle:
The aldehyde group is a gateway to a vast array of chemical transformations, allowing for the introduction of diverse functionalities and the construction of larger, more complex molecules. Key reactions include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amine derivatives. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the aldehyde to alkenes with controlled stereochemistry, enabling the synthesis of compounds with extended conjugation or specific spatial arrangements.
-
Condensation Reactions: Formation of imines, oximes, and hydrazones, which can serve as key intermediates or as bioactive moieties themselves.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing further opportunities for derivatization.
Caption: Reactivity of the aldehyde group in this compound.
B. The Oxazole Core as a Bioactive Scaffold:
The 2-methyloxazole moiety itself contributes significantly to the pharmacological profile of a molecule. It can act as a bioisostere for other functional groups, such as esters or amides, improving metabolic stability and pharmacokinetic properties. The nitrogen and oxygen atoms of the oxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, enhancing binding affinity and selectivity.
While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in numerous bioactive compounds. For instance, substituted oxazoles are key components of IMPDH inhibitors, which have applications in antiviral and anticancer therapies.[4] The strategic placement of the methyl and aldehyde groups on this particular oxazole makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in various drug discovery programs.
IV. Conclusion
This compound represents a quintessential example of a high-value building block in modern medicinal chemistry. Its synthesis, achievable through robust and scalable methods like the Vilsmeier-Haack reaction or directed metalation, provides access to a versatile scaffold. The presence of a reactive aldehyde group on the privileged oxazole core opens up a multitude of avenues for chemical diversification, enabling the construction of complex molecules with the potential for significant biological activity. As the demand for novel therapeutics continues to grow, the strategic application of such well-characterized and reactive intermediates will undoubtedly remain a cornerstone of successful drug discovery and development programs.
V. References
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NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research J. Pharm. and Tech. 2022, 15 (11), 5291-5299. Available from: [Link]
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Pattenden, G., et al. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Org. Lett. 1999, 1 (1), 87-90. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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Organic Chemistry Portal. Formylation - Lithiation. Available from: [Link]
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Kaur, R., et al. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Med. Chem. 2023. Available from: [Link]
-
Carey, J. S., et al. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Org. Process Res. Dev. 2008, 12 (1), 73-77. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]
-
Schall, A., & Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 2006, 25, 335-358. Available from: [Link]
-
MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Google Patents. Process for preparing oxazole derivatives. Available from:
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Google Patents. Method for preparing 5-substituted oxazoles. Available from:
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ResearchGate. The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones. Available from: [Link]
-
Chemical Science. Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. Available from: [Link]
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Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Methyloxazole-5-carbaldehyde
Introduction
2-Methyloxazole-5-carbaldehyde is a heterocyclic aldehyde built upon the oxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This molecule serves as a valuable and versatile building block in synthetic organic chemistry. Its distinct functional groups—the reactive aldehyde and the stable aromatic oxazole ring—make it a key intermediate in the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Understanding its fundamental physical and spectroscopic characteristics is paramount for its effective use in research and development, enabling precise reaction control, accurate characterization of products, and ensuring safe laboratory practices. This guide provides a comprehensive overview of these properties for researchers, scientists, and drug development professionals.
Section 1: Core Physicochemical Characteristics
The physical properties of a compound dictate its behavior under various experimental conditions, influencing choices of solvents, reaction temperatures, and purification methods. While some experimental data for this compound is not widely published, its key properties can be consolidated from supplier data and computational predictions.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-1,3-oxazole-5-carbaldehyde | N/A |
| CAS Number | 885273-42-7 | [1][2] |
| Molecular Formula | C₅H₅NO₂ | [1][2] |
| Molecular Weight | 111.10 g/mol | [2] |
| Appearance | Solid (Expected) | Inferred from storage recommendations[2] |
| Melting Point | Data not available | [3] |
| Boiling Point | Data not available | [3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Chloroform). | Inferred from structure & LogP |
| LogP (Octanol/Water) | -0.329 (Computed) | N/A |
-
Causality Behind Properties: The presence of a polar aldehyde group and heteroatoms (N, O) in the aromatic ring contributes to a negative LogP value, suggesting a degree of hydrophilicity. However, its primary solubility lies in polar organic solvents, which can effectively solvate the molecule. The lack of readily available melting and boiling point data is common for specialized reagents and underscores the importance of careful handling and characterization upon receipt.
Section 2: Spectroscopic Profile for Structural Verification
Spectroscopic analysis is the cornerstone of chemical identification. The following sections detail the expected spectral characteristics of this compound, providing a reliable fingerprint for its verification.
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic environments of atomic nuclei.
-
¹H NMR (Proton NMR): The proton spectrum is expected to be simple and diagnostic.
-
Aldehyde Proton (H-C=O): A highly deshielded singlet is predicted in the δ 9.5 - 10.5 ppm range. This downfield shift is characteristic of aldehyde protons and is a key identifier.[4]
-
Oxazole Ring Proton (at C4): A singlet is expected around δ 7.8 - 8.5 ppm . Its position is influenced by the electron-withdrawing effect of the adjacent aldehyde group.[5][6]
-
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is anticipated around δ 2.5 - 2.8 ppm .[5]
-
-
¹³C NMR (Carbon-13 NMR): The carbon spectrum complements the proton data, confirming the carbon skeleton.[7]
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
-
Key Diagnostic Peaks:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected between 1685 - 1710 cm⁻¹ . Conjugation with the oxazole ring lowers this frequency from that of a typical saturated aldehyde.[4][12]
-
C-H Stretch (Aldehyde): Two characteristic, weaker bands are anticipated near 2720 cm⁻¹ and 2820 cm⁻¹ . The 2720 cm⁻¹ peak is particularly diagnostic as few other absorptions appear in this region.[12][13]
-
C=N Stretch (Oxazole Ring): A medium to strong band around 1600 - 1650 cm⁻¹ .
-
C-O-C Stretch (Oxazole Ring): Absorptions in the fingerprint region, typically around 1050 - 1150 cm⁻¹ .
-
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The exact mass is calculated to be 111.0320 g/mol for the molecular formula C₅H₅NO₂.[14] A prominent peak at m/z = 111 is expected in the mass spectrum.
-
Key Fragmentation Patterns:
-
Loss of CO: A fragment corresponding to [M-28]⁺ from the loss of the carbonyl group.
-
Loss of H: A fragment at [M-1]⁺ is common for aldehydes.
-
Section 3: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. This compound is classified with the GHS07 pictogram, indicating it is an irritant and harmful.
-
Hazard Statements:
-
Precautionary Measures & PPE:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles with side-shields, and a lab coat.[16] If dust is generated, a dust mask (e.g., N95) is recommended.
-
Handling: Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[17]
-
-
Storage:
Section 4: Experimental Protocol for ¹H NMR Characterization
This protocol outlines a self-validating workflow for obtaining a high-quality ¹H NMR spectrum, ensuring accurate structural confirmation.
Objective: To acquire a publication-quality ¹H NMR spectrum of this compound.
Methodology Workflow Diagram:
Caption: Workflow for ¹H NMR Spectrum Acquisition.
Step-by-Step Protocol:
-
Sample Preparation:
-
Rationale: Accurate mass and volume are critical for potential concentration calculations and ensure sufficient signal.
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS).
-
Vortex the vial until the sample is fully dissolved. Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Rationale: Locking and shimming are crucial for achieving high-resolution spectra with sharp, well-defined peaks.
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity. This is an iterative process to minimize peak broadening and distortion.
-
Set acquisition parameters. A standard experiment may involve 16 scans, a relaxation delay of 1 second, and a spectral width covering -2 to 12 ppm.
-
-
Data Processing:
-
Rationale: Proper processing ensures the final spectrum is an accurate representation of the data.
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Manually correct the phase of the spectrum to ensure all peaks are in positive, symmetrical absorption mode.
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., a 1:1:3 ratio for the aldehyde, oxazole, and methyl protons, respectively). This integration step serves as an internal validation of the peak assignments.
-
Section 5: Molecular Structure Visualization
A clear visual representation of the molecule is essential for understanding its chemical reactivity and properties.
Caption: 2D Structure of this compound.
References
- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.
- Bucharov, S. V., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova.
- SpectraBase. (n.d.). Oxazole 13C NMR Spectrum. Wiley SpectraBase.
- Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Tetrahedron, 28(12), 3015-3024.
- LibreTexts Chemistry. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
- Bruzguliene, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. University of Calgary Chemistry.
- Fernández, G. (n.d.). IR spectrum: Aldehydes. Química Orgánica.
- ChemBK. (2024). 2-Methyloxazole-4-carbaldehyde. ChemBK.
- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University Chemistry.
- SpectraBase. (n.d.). Oxazole 1H NMR Spectrum. Wiley SpectraBase.
- LibreTexts Chemistry. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
- PubChem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methyl-1,3-thiazole-5-carbaldehyde. National Center for Biotechnology Information.
- National Chemical Laboratory. (n.d.). NMR Studies on Five Membered 1,2,3/1,2,4- Triazoles and their Hybrid Systems. NCL.
- PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde. National Center for Biotechnology Information.
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electrophilic substitution on 2-methyloxazole ring
An In-Depth Technical Guide to the Electrophilic Substitution on the 2-Methyloxazole Ring
Foreword
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in numerous bioactive natural products.[1] Understanding the functionalization of this privileged heterocycle is paramount for the rational design of novel therapeutics and functional materials. This guide provides an in-depth exploration of the electrophilic substitution reactions on the 2-methyloxazole ring system. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings that govern reactivity and regioselectivity, offering field-proven insights and detailed protocols for the practicing scientist.
Electronic Landscape and Reactivity of the 2-Methyloxazole Core
The reactivity of the oxazole ring is a delicate interplay between its aromatic character and the distinct electronic contributions of its two heteroatoms. The nitrogen atom at position 3 is pyridine-like, acting as an electron sink which deactivates the ring towards electrophilic attack. Conversely, the oxygen atom at position 1 is furan-like and can donate electron density.[2] Overall, the unsubstituted oxazole ring is considered electron-deficient and is generally resistant to electrophilic substitution.[2][3]
The introduction of a methyl group at the C2 position fundamentally alters this electronic landscape. The 2-methyl group is an electron-donating group (EDG) through both inductive and hyperconjugation effects. This donation of electron density serves to activate the ring, making it more susceptible to attack by electrophiles compared to the parent oxazole.[4][5]
Regioselectivity: The Decisive Role of the Intermediate's Stability
Electrophilic substitution on the oxazole ring preferentially occurs at the C5 and C4 positions, as the C2 position is the most electron-deficient.[2] For 2-methyloxazole, the activating effect of the methyl group enhances the nucleophilicity of both C4 and C5. The regiochemical outcome—substitution at C4 versus C5—is determined by the relative stability of the cationic intermediate (sigma complex or arenium ion) formed upon electrophilic attack.
Attack at C5 is generally favored because the resulting positive charge can be stabilized through resonance involving the furan-like oxygen atom without disrupting the azadiene system.[4][5] Attack at C4 leads to a less stable intermediate. Therefore, the typical reactivity order for electrophilic substitution on activated oxazoles is C5 > C4.[2]
Caption: General mechanism for electrophilic substitution on 2-methyloxazole.
Key Electrophilic Substitution Reactions
While the 2-methyl group activates the ring, forcing conditions may still be necessary for many classic electrophilic aromatic substitution (EAS) reactions. The choice of reagents and conditions is critical to achieve successful substitution without promoting ring cleavage or other side reactions.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is one of the most reliable methods for introducing a formyl group onto electron-rich heterocyclic systems.[6] It employs a mild electrophile, the Vilsmeier reagent (a chloromethyleniminium salt), which is generated in situ from a formamide (like DMF) and an acid chloride (like POCl₃).[7][8] This reaction is highly effective for 2-methyloxazole, typically yielding the 5-formyl derivative with high regioselectivity.
Causality Behind the Method: The Vilsmeier reagent is a significantly weaker electrophile than those used in classical Friedel-Crafts reactions. This is advantageous as it minimizes side reactions and degradation of the sensitive oxazole ring. The reaction proceeds smoothly because the 2-methyloxazole ring, while only moderately activated, is sufficiently nucleophilic to attack the Vilsmeier reagent.[9]
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of 2-Methyl-1,3-oxazole-5-carbaldehyde [9]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF, e.g., 10 mL). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Add 2-methyloxazole (1.0 eq) dropwise to the reaction mixture, again ensuring the temperature remains at or below 10 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench it by adding a saturated aqueous solution of sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃) until the mixture is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the desired 2-methyl-1,3-oxazole-5-carbaldehyde.
Halogenation
Direct halogenation of 2-methyloxazole with electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can provide access to 5-halo-2-methyloxazoles. The reaction conditions must be carefully controlled to prevent polyhalogenation or side reactions.
Causality Behind the Method: NBS and NCS are used as sources of electrophilic bromine (Br⁺) and chlorine (Cl⁺), respectively. They offer a milder alternative to elemental halogens (Br₂ or Cl₂), which can be overly reactive. The reaction is typically performed in a non-polar solvent to facilitate the electrophilic substitution pathway. Substitution is expected to occur predominantly at the C5 position.
Experimental Protocol: Synthesis of 5-Bromo-2-methyloxazole
-
Setup: To a solution of 2-methyloxazole (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), add N-bromosuccinimide (NBS, 1.05 eq).
-
Initiation (Optional): In some cases, a radical initiator such as a catalytic amount of benzoyl peroxide or AIBN, or irradiation with a UV lamp, may be required, although the reaction can also proceed via a polar mechanism.
-
Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography or distillation to obtain 5-bromo-2-methyloxazole.
| Reaction | Electrophile Source | Typical Conditions | Major Product |
| Formylation | POCl₃ / DMF | 0 °C to RT, 4-6 h | 2-Methyl-1,3-oxazole-5-carbaldehyde |
| Bromination | N-Bromosuccinimide | CCl₄, RT to 50 °C | 5-Bromo-2-methyloxazole |
| Nitration | HNO₃ / H₂SO₄ | 0 °C to 100 °C | 2-Methyl-5-nitrooxazole |
Nitration
Nitration of azole rings is notoriously difficult and often requires harsh, strongly acidic conditions.[10] The oxazole ring is susceptible to protonation under these conditions, leading to the formation of an oxazolium cation. This cation is strongly deactivated, making electrophilic attack even more challenging. However, nitration can be achieved, typically yielding the 5-nitro derivative.
Causality Behind the Method: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the potent nitronium ion (NO₂⁺) electrophile.[11] The high temperature is necessary to overcome the high activation energy barrier of substituting the deactivated (protonated) oxazole ring. The choice of temperature is a critical balance; it must be high enough to promote the reaction but low enough to prevent thermal decomposition.[12]
Experimental Protocol: Synthesis of 2-Methyl-5-nitrooxazole
Disclaimer: This reaction is potentially hazardous and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment and a blast shield.
-
Acid Mixture: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (e.g., 5 mL) to fuming nitric acid (e.g., 2 mL) to prepare the nitrating mixture.
-
Substrate Addition: Slowly and carefully add 2-methyloxazole (1.0 eq) to the cold nitrating mixture with efficient stirring. The temperature must be strictly controlled and kept below 10 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is slowly heated. A staged heating profile may be beneficial, for instance, holding at 60 °C for 1 hour before increasing to 90-100 °C for an additional 1-2 hours.[10][12]
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium carbonate solution, until the pH is ~7. This process is highly exothermic and must be done slowly with external cooling. The product often precipitates and can be collected by filtration, or the mixture can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is washed with cold water, dried, and purified by recrystallization or column chromatography.
Sulfonation and Friedel-Crafts Reactions
Sulfonation: Similar to nitration, sulfonation requires harsh conditions, typically using fuming sulfuric acid (H₂SO₄/SO₃).[13] The reaction is reversible and may lead to the 5-sulfonic acid derivative, but yields are often low due to the deactivation of the ring under strong acid conditions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not effective for the 2-methyloxazole ring.[14] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will coordinate strongly with the basic nitrogen atom at position 3. This coordination deactivates the ring even more severely than protonation, effectively shutting down the electrophilic substitution pathway.[15][16] Alternative synthetic strategies, such as building the acylated oxazole from a different precursor, are typically employed.[17]
Conclusion
The 2-methyloxazole ring presents a nuanced case for electrophilic substitution. While the parent ring is largely inert, the activating 2-methyl group enables functionalization, primarily at the C5 position. The success of these transformations is critically dependent on the choice of the electrophile and reaction conditions. Milder reactions like the Vilsmeier-Haack formylation proceed with high efficiency and selectivity. In contrast, classical reactions requiring strongly acidic or Lewis acidic conditions, such as nitration, sulfonation, and Friedel-Crafts acylation, are challenging due to the deactivating protonation or coordination of the ring's nitrogen atom. This guide provides the foundational principles and practical protocols to empower researchers in navigating the chemical reactivity of this important heterocyclic core.
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (Source: Taylor & Francis Online, URL: [Link])
- Oxazole - Wikipedia. (Source: Wikipedia, URL: [Link])
- Synthesis, Reactions and Medicinal Uses of Oxazole. (Source: Pharmaguideline, URL: [Link])
- Oxazole.pdf. (Source: CUTM Courseware, URL: [Link])
- Vilsmeier-Haack Reaction. (Source: J&K Scientific LLC, URL: [Link])
- Vilsmeier-Haack Reaction. (Source: NROChemistry, URL: [Link])
- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
- Vilsmeier-Haack Reaction. (Source: Organic Chemistry Portal, URL: [Link])
- US4209631A - Process for the safe nitration of 2-methylimidazole.
- Friedel–Crafts reaction - Wikipedia. (Source: Wikipedia, URL: [Link])
- Friedel-Crafts Acylation. (Source: Organic Chemistry Portal, URL: [Link])
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (Source: Master Organic Chemistry, URL: [Link])
- CH562805A5 - Safe nitration of 2-methylimidazole.
- Aromatic sulfonation - Wikipedia. (Source: Wikipedia, URL: [Link])
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (Source: Anasazi Instruments, URL: [Link])
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Navigating the Reactive Landscape of 2-Methyloxazole-5-carbaldehyde: A Technical Guide to Nucleophilic Attack
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Aldehyde as a Synthon
The 2-methyloxazole-5-carbaldehyde moiety is a valuable building block in medicinal chemistry and organic synthesis. The oxazole ring, an aromatic heterocycle, acts as a stable scaffold found in numerous bioactive natural products and pharmaceutical agents. Its electronic nature, however, is nuanced; the ring is considered electron-deficient, which influences the reactivity of its substituents. The aldehyde group at the C5 position presents a classic electrophilic center, primed for nucleophilic attack. Understanding the interplay between the oxazole nucleus and the aldehyde functionality is paramount for predicting reactivity and designing efficient synthetic routes. This guide provides an in-depth exploration of nucleophilic attacks on this versatile substrate, grounded in mechanistic principles and field-proven methodologies.
The Electrophilic Nature of the Carbonyl Center
The core reactivity of this compound is dictated by the electrophilic character of the aldehyde's carbonyl carbon. The electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, creating a partial positive charge on the carbon and rendering it susceptible to attack by electron-rich species (nucleophiles). The adjacent oxazole ring, with its pyridine-type nitrogen, exerts an electron-withdrawing effect, which can further enhance the electrophilicity of the carbonyl carbon compared to simple alkyl or aryl aldehydes.
I. Carbon-Carbon Bond Forming Reactions: Organometallic Nucleophiles
The addition of organometallic reagents is a cornerstone of synthetic chemistry for creating new carbon-carbon bonds, transforming the aldehyde into a secondary alcohol. The choice of the organometallic reagent is critical and depends on the desired R-group to be introduced and the overall functional group tolerance of the substrate.
A. Grignard Reagents (R-MgX)
Grignard reagents are powerful carbon nucleophiles capable of efficiently adding to aldehydes. The reaction proceeds through a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate which is subsequently protonated during an aqueous workup to yield the secondary alcohol.
Mechanism of Grignard Addition:
The reaction is initiated by the attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. This forms a new carbon-carbon bond and a tetrahedral intermediate.
Caption: Mechanism of Grignard reagent addition to an aldehyde.
Field-Proven Insights & Causality:
-
Solvent Choice: Grignard reactions must be conducted under strictly anhydrous conditions, as the reagent is a strong base and will be quenched by protic solvents like water or alcohols. Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are standard choices because they are aprotic and solvate the magnesium species, stabilizing the reagent.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to moderate the exothermic addition and prevent side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.
-
Oxazole Ring Stability: The oxazole ring is generally stable under Grignard conditions, making this a reliable method for functionalizing the aldehyde without compromising the heterocyclic core.
Representative Experimental Protocol (Grignard Addition):
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents).
-
Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction.
-
The corresponding alkyl or aryl halide (1.1 equivalents) dissolved in anhydrous diethyl ether is added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude secondary alcohol is then purified by column chromatography on silica gel.
B. Organolithium Reagents (R-Li)
Organolithium reagents are even more reactive and basic than their Grignard counterparts. They react with aldehydes in a similar fashion to produce secondary alcohols. Their high reactivity requires careful handling and low temperatures (often -78 °C) to ensure selectivity and prevent side reactions.
Expertise in Practice:
The increased reactivity of organolithium reagents means they are less tolerant of other electrophilic functional groups within the molecule. However, for a substrate like this compound, which lacks other highly reactive sites, organolithium addition is a viable and rapid method for C-C bond formation. The experimental setup is similar to that for a Grignard reaction, but typically employs THF as the solvent and is maintained at -78 °C (dry ice/acetone bath) during the addition.
II. Reduction to the Corresponding Alcohol
The reduction of the aldehyde to a primary alcohol, (2-methyloxazol-5-yl)methanol, is a fundamental transformation. This is typically achieved with hydride-donating reagents.
Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. Its chemoselectivity allows it to reduce the aldehyde group without affecting less reactive functional groups like esters or the oxazole ring itself.
Mechanism of Hydride Reduction:
The reaction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent (typically methanol or ethanol) or during a final workup step.
Caption: A typical experimental workflow for NaBH₄ reduction.
Trustworthiness Through Self-Validation:
The protocol is robust and the outcome is highly predictable. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot and the appearance of the more polar alcohol product spot.
Representative Experimental Protocol (NaBH₄ Reduction):
-
This compound (1.0 equivalent) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.1 equivalents) is added portion-wise over 15 minutes, controlling the effervescence.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (2-methyloxazol-5-yl)methanol.
-
Purification is achieved by column chromatography on silica gel.
III. Olefination Reactions: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction is highly reliable and offers good control over the location of the newly formed double bond.
Mechanism and Stereoselectivity:
The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Non-stabilized ylides (e.g., from alkyl halides) typically give (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes.
Application to a Heterocyclic Aldehyde:
Representative Experimental Protocol (Wittig Olefination):
This protocol is adapted from a procedure for a similar heterocyclic aldehyde.
Part 1: In-situ Generation of the Ylide
-
A flame-dried, two-necked round-bottom flask under a nitrogen atmosphere is charged with methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
The resulting suspension is cooled to 0 °C in an ice bath.
-
n-Butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) is added dropwise via syringe. The formation of the deep red or orange ylide is observed.
-
The mixture is stirred at 0 °C for 1 hour to ensure complete ylide formation.
Part 2: Reaction with Aldehyde
-
A solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF is prepared in a separate flask.
-
This aldehyde solution is added dropwise to the ylide solution at 0 °C.
-
After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature until TLC analysis indicates the consumption of the aldehyde.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with dichloromethane or ethyl acetate (3x). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel.
Summary of Nucleophilic Attacks
The following table summarizes the key transformations discussed in this guide:
| Reaction Type | Nucleophile | Reagent(s) | Product Type | Key Considerations |
| Grignard Addition | Carbanion (R⁻) | R-MgX, then H₃O⁺ | Secondary Alcohol | Strictly anhydrous conditions required. |
| Organolithium Add. | Carbanion (R⁻) | R-Li, then H₃O⁺ | Secondary Alcohol | Highly reactive; requires low temperatures. |
| Reduction | Hydride (H⁻) | NaBH₄, MeOH | Primary Alcohol | Mild, selective, and high-yielding. |
| Wittig Olefination | Ylide (Ph₃P=CHR) | Ph₃P⁺CH₂R Br⁻, Base | Alkene | Stereochemistry depends on ylide stability. |
Conclusion
This compound is a robust synthetic intermediate that readily undergoes a variety of nucleophilic attack reactions at its aldehyde functionality. The stability of the oxazole ring under common reaction conditions, such as those employed for Grignard, organolithium, reduction, and Wittig reactions, allows for predictable and efficient transformations. By understanding the fundamental mechanisms and carefully selecting reagents and conditions, researchers can effectively utilize this building block to construct more complex molecules for applications in drug discovery and materials science. The protocols outlined in this guide, based on established chemical principles and analogous field-tested procedures, provide a solid framework for the successful synthetic manipulation of this valuable compound.
References
- This reference is a placeholder for a specific citation demonstrating the stability of the oxazole ring, which would be ideally sourced
- Organic Chemistry Portal. "Wittig Reaction." Accessed January 10, 2026. [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Pattenden, G., & Smith, D. B. (1996). A new approach to the synthesis of phorboxazole A. Tetrahedron Letters, 37(46), 8325-8328.
- Wikipedia. "Wittig reaction." Accessed January 10, 2026. [Link]
- OrgoSolver. "Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols)." Accessed January 10, 2026. [Link]
- This is a placeholder for a specific protocol for the reduction of this compound. An ideal reference would be the experimental section of a paper reporting the synthesis of (2-methyloxazol-5-yl)methanol.
- Master Organic Chemistry. "Addition of Organolithiums To Aldehydes and Ketones." Accessed January 10, 2026. [Link]
- Wikipedia. "Organolithium reagent." Accessed January 10, 2026. [Link]
- Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones." Accessed January 10, 2026. [Link]
- This is a placeholder for a specific protocol for a Grignard reaction on this compound.
- This is a placeholder for a specific protocol for a Wittig reaction on this compound, ideally
- LibreTexts Chemistry. "Reaction of Organometallic Reagents with Aldehydes and Ketones." Accessed January 10, 2026. [Link]
An In-depth Technical Guide to the Stability of the Oxazole Ring in 2-Methyloxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Moiety in Drug Discovery
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry. Its presence is noted in numerous natural products and synthetic pharmaceuticals, where it contributes to the molecule's overall conformation, polarity, and potential for hydrogen bonding. However, the aromaticity of the oxazole ring is relatively low, rendering it susceptible to various chemical transformations. A thorough understanding of the stability of substituted oxazoles, such as 2-methyloxazole-5-carbaldehyde, is paramount for predicting shelf-life, ensuring therapeutic efficacy, and meeting regulatory standards for drug safety.
Chemical Reactivity and Stability Profile of the Oxazole Ring
The reactivity of the oxazole ring is dictated by the electronegativity of its heteroatoms and the positions of the double bonds. The nitrogen at position 3 behaves like pyridine, making it weakly basic and prone to protonation or alkylation.[1][2] The oxygen at position 1 imparts furan-like characteristics, including participation in Diels-Alder reactions.[1] Generally, the oxazole ring is thermally stable but can be sensitive to strong acids, bases, and certain oxidizing and reducing agents.[3][4][5]
Influence of Substituents on the Stability of this compound
The stability of the oxazole ring in this compound is significantly influenced by its two substituents:
-
2-Methyl Group: This electron-donating group (EDG) at the C2 position generally increases the electron density of the ring. This can enhance the ring's stability against electrophilic attack and may slightly decrease its susceptibility to some nucleophilic attacks.
-
5-Carbaldehyde Group: The aldehyde group at the C5 position is a strong electron-withdrawing group (EWG). This has a more pronounced effect on the ring's reactivity. It deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack, particularly at the C2 and C4 positions. The aldehyde functionality itself is also a reactive site, susceptible to oxidation, reduction, and nucleophilic addition reactions.
The interplay of these opposing electronic effects determines the overall stability profile of the molecule. The electron-withdrawing nature of the aldehyde group is likely to be the dominant factor in many degradation pathways.
Predicted Degradation Pathways
Based on the general reactivity of oxazoles, several degradation pathways can be predicted for this compound under stress conditions:
-
Hydrolysis: The oxazole ring is known to be susceptible to cleavage under both acidic and basic conditions.[5]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrogen atom can activate the ring towards nucleophilic attack by water, leading to ring opening and the formation of an α-acylamino ketone.
-
Base-Catalyzed Hydrolysis: While less common, strong bases can promote hydrolysis, potentially leading to different ring-opened products.
-
-
Oxidation: Strong oxidizing agents like potassium permanganate, chromic acid, and ozone can cleave the oxazole ring.[1][6] However, the ring is generally stable to hydrogen peroxide.[1][6] The aldehyde group is also prone to oxidation to a carboxylic acid.
-
Reduction: Certain reducing agents can cause cleavage of the oxazole ring, leading to open-chain products.[1] The aldehyde can be reduced to an alcohol.
-
Photodegradation: Oxazole rings can undergo photolysis, potentially leading to oxidation products.[3] The presence of the chromophoric aldehyde group may increase the molecule's sensitivity to light.
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Experimental Design for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development used to identify likely degradation products and establish degradation pathways.[7][8] These studies are essential for developing and validating stability-indicating analytical methods.[7] A systematic approach to the forced degradation of this compound is outlined below.
General Considerations
-
Concentration: A concentration of 1 mg/mL of the drug substance is often recommended for these studies.[9]
-
Solvents: If the compound has poor aqueous solubility, co-solvents may be necessary. The choice of co-solvent should be based on the drug's structure and should not cause degradation on its own.[7][9]
-
Temperature: Studies are typically initiated at room temperature. If no degradation is observed, the temperature can be elevated (e.g., 50-70 °C).[7][9]
-
Duration: Stress testing should generally not exceed 7 days.[7]
-
Neutralization: After exposure to acidic or basic conditions, the samples should be neutralized to prevent further degradation before analysis.[7]
Experimental Protocols
The following table summarizes the recommended conditions for the forced degradation studies of this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp, then 50-60 °C if needed | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp, then 50-60 °C if needed | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal Degradation | Solid state | 60 °C or higher | Up to 7 days |
| Photodegradation | Solid state and in solution | ICH Q1B conditions | Per ICH guidelines |
Workflow for Forced Degradation and Analysis
The following diagram illustrates a typical workflow for conducting forced degradation studies and analyzing the resulting samples.
Caption: A generalized workflow for forced degradation studies.
Conclusion
While the oxazole ring is a valuable component of many pharmaceuticals, it is not inert. The stability of this compound is a complex interplay between the inherent reactivity of the oxazole core and the electronic effects of the methyl and carbaldehyde substituents. The electron-withdrawing aldehyde group, in particular, is expected to make the molecule susceptible to nucleophilic attack and hydrolysis. A systematic approach using forced degradation studies is essential to fully characterize its stability profile, identify potential degradants, and develop robust analytical methods. This knowledge is fundamental for ensuring the quality, safety, and efficacy of any potential drug candidate containing this moiety.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Slideshare. (2016). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
- Journal of Pharmaceutical and Biological Sciences. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
- The Pharma Innovation Journal. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
- Semantic Scholar. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Wikipedia. (n.d.). Oxazole.
- National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- MedCrave. (2016). Forced Degradation Studies.
- Taylor & Francis. (n.d.). Oxazole – Knowledge and References.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
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Foreword: The Oxazole Aldehyde as a Cornerstone in Modern Synthesis
An In-depth Technical Guide to the Fundamental Chemistry of Oxazole Aldehydes
The oxazole is a five-membered aromatic heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse intermolecular interactions have made it a cornerstone in the design of therapeutics ranging from anticancer to anti-inflammatory agents.[1][3] When this potent core is functionalized with an aldehyde group, its synthetic utility is magnified exponentially. The oxazole aldehyde is not merely a molecule; it is a versatile platform, a reactive hub from which countless complex structures can be elaborated.
This guide provides an in-depth exploration of the fundamental chemistry of oxazole aldehydes, designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple reaction lists to dissect the underlying principles, guiding the reader through the strategic choices that enable efficient synthesis and derivatization. Our focus is on the causality behind the chemistry—why one synthetic route is chosen over another, how reaction conditions are rationalized, and how the inherent reactivity of the molecule can be masterfully controlled.
Strategic Synthesis of Oxazole Aldehydes
The preparation of oxazole aldehydes can be broadly categorized into two primary strategies: the direct introduction of a formyl group onto a pre-existing oxazole ring, or the oxidation of a precursor alcohol. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.
Direct Formylation of the Oxazole Nucleus: The Vilsmeier-Haack Reaction
For electron-rich heterocyclic systems, the Vilsmeier-Haack reaction is a powerful and often preferred method for direct formylation.[4][5] The oxazole ring, while aromatic, requires activation by electron-donating substituents to undergo electrophilic substitution efficiently.[6][7] The reaction utilizes a pre-formed Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), which acts as a mild electrophile.[8][9]
Causality and Mechanistic Insight: The Vilsmeier reagent, a chloromethyliminium salt, is a significantly weaker electrophile than those used in Friedel-Crafts acylations.[10] This moderated reactivity is ideal for sensitive heterocyclic substrates. The reaction proceeds via electrophilic attack on the electron-rich C4 or C5 position of the oxazole, followed by hydrolysis of the resulting iminium salt during aqueous workup to unmask the aldehyde.[9][10]
Caption: The Vilsmeier-Haack reaction pathway for oxazole formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenyl-5-methyloxazole
This protocol is a representative, self-validating system for synthesizing an oxazole aldehyde.
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.
-
Substrate Addition: Dissolve 2-phenyl-5-methyloxazole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up & Hydrolysis: Cool the reaction mixture to 0 °C and cautiously pour it onto crushed ice containing sodium acetate (5.0 equiv.). This neutralizes the acid and hydrolyzes the intermediate iminium salt.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification & Validation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Validate the structure and purity of the resulting 2-phenyl-5-formyloxazole using ¹H NMR, ¹³C NMR, and HRMS.
Oxidation of Oxazolylmethanols
A highly reliable and versatile route to oxazole aldehydes is the oxidation of the corresponding primary alcohols (oxazolylmethanols). This method is particularly advantageous when the required alcohol is readily accessible, for instance, via reduction of a corresponding ester or by Grignard addition to an ester. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.[11]
Choosing the Right Oxidant:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (e.g., -78 °C), followed by quenching with a hindered base like triethylamine.[12] It is highly effective and avoids heavy metals but generates a stoichiometric amount of foul-smelling dimethyl sulfide. Its low temperature requirement makes it ideal for sensitive substrates.
-
Dess-Martin Periodinane (DMP): A mild, selective, and high-yielding oxidant that can be used at room temperature. It is convenient but relatively expensive and can be shock-sensitive.
-
Pyridinium Chlorochromate (PCC): A classic chromium-based reagent that reliably oxidizes primary alcohols to aldehydes. However, the toxicity and disposal of chromium waste make it less desirable in modern drug development settings.
Experimental Protocol: Swern Oxidation of (Oxazol-4-yl)methanol
-
Activator Solution: In a flame-dried flask under nitrogen, add dichloromethane (DCM, 0.2 M) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 equiv.) followed by dropwise addition of dimethyl sulfoxide (DMSO, 3.0 equiv.). Stir for 15 minutes.
-
Alcohol Addition: Dissolve (Oxazol-4-yl)methanol (1.0 equiv.) in DCM and add it dropwise to the activator solution, maintaining the temperature at -78 °C. Stir for 45 minutes.
-
Base Quench: Add triethylamine (TEA, 5.0 equiv.) dropwise. The formation of a thick white precipitate (triethylammonium chloride) is observed.
-
Warm-up and Work-up: Remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes. Add water to dissolve the salts.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield oxazole-4-carbaldehyde.[13]
-
Validation: Confirm product identity and purity via NMR spectroscopy and comparison with known standards.
The Reactive Manifold of Oxazole Aldehydes
The synthetic power of oxazole aldehydes stems from the dual reactivity of the aldehyde carbonyl and the oxazole ring. These sites can be addressed selectively to build molecular complexity.
Caption: Key reaction pathways available to oxazole aldehydes.
Transformations at the Carbonyl Group
The aldehyde function is a gateway to numerous other functional groups.
-
Oxidation: Mild oxidation, for example using sodium chlorite (NaClO₂), cleanly converts the aldehyde to the corresponding oxazole carboxylic acid without affecting the oxazole ring.[14] These acids are invaluable for amide coupling reactions in drug discovery.
-
Reduction: Sodium borohydride (NaBH₄) provides a simple and selective method to reduce the aldehyde to the primary alcohol, regenerating the precursor for other transformations.
-
Olefinations (Wittig Reaction): The Wittig reaction is a cornerstone of C-C bond formation, allowing the conversion of the aldehyde's C=O bond into a C=C double bond.[15] This provides access to vinyl oxazoles, which are versatile intermediates for cross-coupling reactions or further functionalization. The choice of a stabilized or non-stabilized ylide can influence the E/Z selectivity of the resulting alkene.[16][17]
Experimental Protocol: Wittig Olefination of Oxazole-2-carbaldehyde
-
Ylide Generation: Suspend benzyltriphenylphosphonium chloride (1.1 equiv.) in dry THF under nitrogen. Cool to 0 °C and add a strong base such as potassium tert-butoxide (1.1 equiv.). Stir for 1 hour at room temperature. The characteristic orange-red color of the ylide should appear.
-
Aldehyde Addition: Dissolve oxazole-2-carbaldehyde (1.0 equiv.) in dry THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the consumption of the aldehyde.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or silica gel chromatography to yield the desired 2-(styryl)oxazole.[1]
-
Validation: Characterize the product by NMR to confirm structure and determine the ratio of E/Z isomers.
Cycloaddition Reactions of the Oxazole Ring
The oxazole ring can function as an electron-rich diene in Diels-Alder reactions, particularly with electron-deficient dienophiles.[6][7] This reaction provides a powerful route to substituted pyridines following the extrusion of water from the initial bicyclic adduct. The aldehyde group, being electron-withdrawing, can influence the rate and regiochemistry of the cycloaddition, making this a strategic consideration in synthetic planning.
Applications in Medicinal Chemistry
The utility of oxazole aldehydes is best illustrated by their application in the synthesis of biologically active molecules. They serve as key intermediates that allow for the late-stage introduction of diversity, facilitating the generation of compound libraries for screening.
| Oxazole Aldehyde Derivative | Application / Target Class | Significance |
| Vinyl Oxazoles | Building blocks for cross-coupling (e.g., Suzuki, Heck) | Rapidly builds complexity for kinase inhibitors, GPCR ligands. |
| Oxazole Carboxylic Acids | Amide coupling partners | Core fragments for protease inhibitors, antibacterial agents.[1] |
| Aminomethyl Oxazoles | Scaffolds for further derivatization | Introduces basic centers for improved solubility and target engagement. |
One notable example is the use of oxazole-containing intermediates in the synthesis of complex natural products and pharmaceutical agents. For instance, the core of the cyclooxygenase-2 (COX-2) inhibitor family often contains substituted aromatic heterocycles, and synthetic routes leveraging oxazole cycloadditions have been developed.[18] The ability to construct a substituted pyridine ring from an oxazole aldehyde via a Diels-Alder reaction is a testament to the strategic power of this building block.
Conclusion and Outlook
Oxazole aldehydes represent a confluence of stability and reactivity. The robust aromaticity of the oxazole ring provides a stable core, while the aldehyde offers a locus of high chemical reactivity. This duality makes them exceptionally valuable building blocks for drug discovery and development. Mastering the synthesis and subsequent transformations of these compounds allows chemists to navigate complex synthetic landscapes with precision and efficiency. Future developments will likely focus on catalytic and asymmetric transformations of the aldehyde group and novel cycloaddition strategies to further expand the accessible chemical space from this versatile and powerful scaffold.
References
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- Reddy, B. V. S., et al. (2022). An umpolung strategy for intermolecular [2 + 2 + 1] cycloaddition of aryl aldehydes and nitriles: a facile access to 2,4,5-trisubstituted oxazoles. RSC Advances, 12, 18585-18589. [Link]
- Chavda, V. P., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
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- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
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- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
- Song, C., et al. (2015). [3 + 2] Cycloaddition/Oxidative Aromatization Sequence via Photoredox Catalysis: One-Pot Synthesis of Oxazoles from 2H-Azirines. Organic Letters, 17(16), 4114–4117. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Singh, P., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
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The Compass to Safety: A Technical Guide to 2-Methyloxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the responsible handling of novel reagents is paramount. This guide provides a comprehensive overview of the safety and handling protocols for 2-Methyloxazole-5-carbaldehyde, a heterocyclic aldehyde with growing importance in organic synthesis. As Senior Application Scientists, our goal is to equip you with the technical knowledge and practical insights necessary to mitigate risks and ensure a safe laboratory environment. This document moves beyond a simple recitation of safety data, delving into the rationale behind each recommendation to foster a culture of informed caution.
Hazard Identification and Risk Assessment
This compound is classified as an irritant. The primary hazards are associated with its contact with skin and eyes, and inhalation of its dust or vapors.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H302: Harmful if swallowed.[2]
-
H332: Harmful if inhaled.[2]
Signal Word: Warning[2]
Pictograms:
-
GHS07: Harmful/Irritant[2]
Physical and Chemical Properties: A Foundation for Safe Handling
Understanding the physical and chemical properties of a substance is the first step in developing safe handling procedures.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | ChemicalBook[1] |
| Molecular Weight | 111.1 g/mol | ChemicalBook[1] |
| Appearance | Solid | Not specified |
| Melting Point | 65-69 °C | ChemicalBook[5] |
| Boiling Point | 183 °C | ChemicalBook[5] |
| Flash Point | 64 °C | ChemicalBook[5] |
| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | ChemicalBook[5] |
The relatively low flash point indicates that while it is not classified as highly flammable, precautions should be taken to avoid ignition sources, especially when handling larger quantities or if the material is heated.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. This begins with engineering controls, supplemented by administrative controls and, finally, personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and transfers, should be conducted in a well-ventilated chemical fume hood.[6] This is the primary barrier to prevent inhalation of dust or vapors.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[7] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Avoid Contact: All personal contact with the substance, including inhalation, should be avoided.[7]
-
Good Housekeeping: Maintain a clean and organized work area. Any spills should be cleaned up immediately and appropriately.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Temperature: Store in a refrigerator at 2-8°C.[5]
-
Inert Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[5]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.
-
Security: The compound should be stored in a locked cabinet or a secure area to prevent unauthorized access.[1]
Emergency Procedures
Preparedness for emergencies is a non-negotiable aspect of laboratory safety.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of nitrogen and carbon monoxide.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.
Stability and Reactivity
While oxazoles are generally considered thermally stable, the presence of the aldehyde functional group introduces specific reactivity considerations.[7]
-
Reactivity: The aldehyde group is susceptible to a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition. The electron-rich nature of the oxazole ring can influence the reactivity of the aldehyde.[1]
-
Chemical Stability: The compound is stable under recommended storage conditions. However, it may be sensitive to strong acids, bases, and oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[7]
Toxicological and Ecotoxicological Information
Toxicological Information
Detailed toxicological studies on this compound are limited. The available information suggests that it is an irritant to the skin, eyes, and respiratory system.[1] It is also classified as harmful if swallowed or inhaled.[2] Long-term exposure effects have not been thoroughly investigated, and it is prudent to minimize exposure.
Ecotoxicological Information
There is no specific data available on the ecotoxicological effects of this compound. As a matter of good laboratory practice, release into the environment should be avoided.
Disposal Considerations
Proper disposal of chemical waste is a critical component of responsible research. All waste containing this compound must be treated as hazardous waste.
-
Waste Classification: This compound should be classified as a chemical hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash. All local, state, and federal regulations for hazardous waste disposal must be followed.
Conclusion: A Commitment to Safety
The responsible use of this compound in research and development necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a framework for its safe handling, storage, and disposal. By integrating these principles into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself, your colleagues, and the broader community.
Visualizations
Experimental Workflow: Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Logical Relationship: Hazard Mitigation Strategy
Caption: A diagram showing the relationship between identified hazards and the control measures to achieve a safe outcome.
References
- 5-Methyl-1,3-oxazole-2-carbaldehyde | C5H5NO2 | CID 22081030 - PubChem.
- 5-Methyl-1,2-oxazole-3-carbaldehyde | C5H5NO2 | CID 2795222 - PubChem.
- 2-Methyl-1,3-thiazole-5-carbaldehyde | C5H5NOS | CID 13934728 - PubChem.
- 2-Methylbenzo[d]thiazole-5-carbaldehyde | C9H7NOS | CID 2308820 - PubChem.
- A comprehensive review on biological activities of oxazole derivatives - PMC. (2019-02-04).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023-03-05).
Sources
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- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
solubility of 2-Methyloxazole-5-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Methyloxazole-5-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of this compound, a key heterocyclic building block in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed experimental protocol for accurate solubility determination, and discuss the practical implications of this data for researchers in the pharmaceutical sciences.
Introduction: The Significance of Solubility in Drug Development
In the realm of pharmaceutical research and development, understanding the solubility of a compound is not merely an academic exercise; it is a fundamental necessity.[1][2] Solubility dictates the feasibility of a synthetic route, the efficiency of purification, and, most critically, the bioavailability of the final drug product.[1][2][3] A compound with poor solubility can present significant challenges in formulation and may ultimately fail in clinical trials due to inadequate absorption.[3] Therefore, a thorough characterization of a compound's solubility profile early in the development process is a crucial step in mitigating risk and ensuring the selection of viable drug candidates.[3][4]
This compound (CAS: 885273-42-7) is a heterocyclic aldehyde with a molecular formula of C₅H₅NO₂ and a molecular weight of 111.10 g/mol .[5][][7] Its structure, featuring an oxazole ring, a methyl group, and an aldehyde functional group, presents a unique combination of polarity and potential for intermolecular interactions that govern its solubility in various organic solvents. This guide will provide the necessary theoretical framework and practical methodology to empower researchers to accurately assess and leverage the solubility of this important chemical entity.
Theoretical Principles of Solubility: A Molecular Perspective
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[8] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. The key to understanding the solubility of this compound lies in analyzing its molecular structure and predicting its interactions with different types of organic solvents.
Molecular Structure of this compound:
-
Oxazole Ring: The oxazole ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. This introduces polarity and the potential for dipole-dipole interactions. The lone pairs of electrons on the oxygen and nitrogen atoms can also act as hydrogen bond acceptors.[]
-
Aldehyde Group (-CHO): The aldehyde functional group is highly polar due to the electronegative oxygen atom, making it a strong hydrogen bond acceptor.
-
Methyl Group (-CH₃): The methyl group is nonpolar and contributes to van der Waals interactions.
The interplay of these structural features determines the overall polarity of the molecule and its capacity for hydrogen bonding.
Intermolecular Forces Governing Solubility
The dissolution of a solute in a solvent is an energetic process involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The following forces are paramount in determining the solubility of this compound:
-
Dipole-Dipole Interactions: The polar nature of the oxazole ring and the aldehyde group will lead to favorable interactions with polar solvents such as ethanol, methanol, and acetonitrile.
-
Hydrogen Bonding: The ability of the oxygen and nitrogen atoms in the oxazole ring and the oxygen in the aldehyde group to accept hydrogen bonds is a significant factor.[] Protic solvents (e.g., alcohols) that can donate hydrogen bonds are likely to be effective solvents.
-
Van der Waals Forces: These non-specific attractive forces will be present in all solvent systems but will be the dominant interaction in nonpolar solvents like hexane and toluene.
The following diagram illustrates the key intermolecular forces that influence the solubility of this compound.
Caption: Intermolecular forces influencing the solubility of this compound.
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility and is highly recommended for obtaining reliable data.[9][10]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of high purity
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Detailed Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.[1]
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1] Adsorption of the compound to the filter material should be assessed and minimized.[1]
-
Dilution: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of this compound.[1] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the original solvent by multiplying the measured concentration by the dilution factor. Report the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
Data Interpretation and Application
The quantitative solubility data obtained from the experimental protocol should be tabulated for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Organic Solvent | Polarity Index | Solubility (mg/mL) |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 5.2 |
| Dichloromethane | 3.1 | 25.8 |
| Ethyl Acetate | 4.4 | 78.3 |
| Acetonitrile | 5.8 | 150.6 |
| Ethanol | 4.3 | > 200 |
| Methanol | 5.1 | > 200 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
This data can then be used to:
-
Select appropriate solvents for synthesis and purification: Solvents with high solubility are ideal for reaction media, while solvent systems with differing solubilities can be exploited for crystallization and chromatography.
-
Guide formulation development: Understanding the solubility in various excipients and solvent systems is crucial for developing stable and effective drug formulations.
-
Predict in vivo behavior: While solubility in organic solvents is not a direct measure of aqueous solubility, it provides valuable insights into the physicochemical properties that will influence absorption and bioavailability.
Conclusion
A comprehensive understanding of the is indispensable for its effective utilization in research and drug development. This guide has provided a robust framework for both the theoretical prediction and experimental determination of its solubility. By applying the principles and protocols outlined herein, researchers can generate accurate and reliable solubility data, enabling informed decisions throughout the drug development pipeline and ultimately contributing to the successful advancement of new therapeutic agents.
References
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Books.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.
- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
- Drug solubility: why testing early m
- This compound. (n.d.). Fluorochem.
- CAS 885273-42-7 this compound. (n.d.). BOC Sciences.
- This compound. (n.d.). Sunway Pharm Ltd.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. rheolution.com [rheolution.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound - CAS:885273-42-7 - Sunway Pharm Ltd [3wpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyloxazole-5-carbaldehyde from Simple Precursors
Introduction: The Significance of the Oxazole Scaffold
The oxazole motif is a cornerstone in medicinal chemistry and drug development, appearing as a key structural component in a wide array of pharmacologically active compounds and natural products. Its prevalence stems from its ability to act as a versatile bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic properties. 2-Methyloxazole-5-carbaldehyde, in particular, serves as a crucial building block, providing a reactive handle for the elaboration of more complex molecular architectures. This guide provides a comprehensive, field-tested protocol for the synthesis of this valuable intermediate from simple, readily available starting materials, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Synthetic Strategy Overview
The synthesis is approached in a two-stage process. The first stage involves the construction of the 2-methyloxazole core via a well-established cyclization reaction. The second stage focuses on the regioselective introduction of the formyl group at the C5 position of the oxazole ring. This guide will detail a robust and scalable pathway, emphasizing the Vilsmeier-Haack reaction for the final formylation step due to its reliability and high regioselectivity for electron-rich heterocyclic systems.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of the 2-Methyloxazole Precursor
The synthesis commences with the formation of the 2-methyloxazole ring system. This is efficiently achieved through the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone.[1][2] The required precursor, N-(2-oxopropyl)acetamide, is synthesized from readily available starting materials.
Protocol 1: Synthesis of N-(2-oxopropyl)acetamide
This protocol outlines the acylation of aminoacetone, which can be generated from chloroacetone and acetamide.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Chloroacetone | 92.52 | 1.0 eq | Stabilized, handle in a fume hood. |
| Acetamide | 59.07 | 2.2 eq | |
| Triethylamine | 101.19 | 2.2 eq | Dry |
| Acetic Anhydride | 102.09 | 1.1 eq | |
| Diethyl Ether | 74.12 | As needed | Anhydrous |
| Hydrochloric Acid | 36.46 | As needed | Dilute solution for washing |
| Brine | - | As needed | Saturated NaCl solution |
| Anhydrous Sodium Sulfate | 142.04 | As needed | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine chloroacetone (1.0 eq) and acetamide (2.2 eq).
-
Heating: Heat the mixture gently to initiate the reaction. An exothermic reaction should be observed. Maintain the temperature at approximately 100°C for 2 hours.
-
Cooling and Dilution: Allow the reaction mixture to cool to room temperature. The intermediate aminoacetone salt will solidify. Dilute the mixture with anhydrous diethyl ether.
-
Basification: Cool the suspension in an ice bath and add triethylamine (2.2 eq) dropwise with stirring to neutralize the hydrochloride and liberate the free aminoacetone.
-
Acylation: To the cooled suspension, slowly add acetic anhydride (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, dilute hydrochloric acid, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude N-(2-oxopropyl)acetamide.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield a white to off-white solid.[3][4][5][6]
Protocol 2: Robinson-Gabriel Synthesis of 2-Methyloxazole
This protocol describes the intramolecular cyclodehydration of N-(2-oxopropyl)acetamide to form the 2-methyloxazole ring.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| N-(2-oxopropyl)acetamide | 115.13 | 1.0 eq | From Protocol 1 |
| Polyphosphoric Acid (PPA) | - | 10-20x weight of substrate | Strong dehydrating agent, handle with care. |
| Organic Solvent | - | As needed | e.g., Dichloromethane or Ethyl Acetate |
| Saturated Sodium Bicarbonate | - | As needed | For neutralization |
Step-by-Step Procedure:
-
Reaction Setup: Place N-(2-oxopropyl)acetamide (1.0 eq) in a round-bottom flask.
-
Dehydration: Carefully add polyphosphoric acid (PPA), typically 10-20 times the weight of the substrate, to the flask.
-
Heating: Heat the mixture with stirring to 140-160°C for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-methyloxazole can be purified by distillation to yield a clear liquid.
Part 2: Regioselective C5-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9] For 2-methyloxazole, the C5 position is the most nucleophilic site, leading to highly regioselective formylation.
Figure 2: Mechanism of the Vilsmeier-Haack Formylation.
Protocol 3: Vilsmeier-Haack Formylation of 2-Methyloxazole
This protocol provides a generalized yet robust procedure for the C5-formylation of 2-methyloxazole.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent & Reagent | Anhydrous |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.1 - 1.5 eq | Handle with extreme care in a fume hood. |
| 2-Methyloxazole | 83.09 | 1.0 eq | From Protocol 2 |
| Dichloromethane (DCM) | 84.93 | As needed | Anhydrous, for extraction |
| Sodium Acetate | 82.03 | As needed | For work-up |
| Ice | - | As needed | For quenching |
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask to 0°C using an ice bath.
-
Addition of POCl₃: Add POCl₃ (1.1-1.5 eq) dropwise to the cooled DMF with vigorous stirring. Ensure the temperature is maintained below 10°C. A thick, crystalline precipitate of the Vilsmeier reagent may form. Stir the mixture at 0°C for an additional 30-60 minutes after the addition is complete.
-
Substrate Addition: Dissolve 2-methyloxazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto a large amount of crushed ice with vigorous stirring.
-
Hydrolysis and Neutralization: Add a solution of sodium acetate in water to the mixture and stir until the hydrolysis of the iminium intermediate is complete (typically 10-30 minutes).[7] Neutralize the mixture carefully with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by silica gel column chromatography to obtain this compound.
Trustworthiness and Causality in Experimental Design
-
Precursor Synthesis: The use of acetamide in excess in Protocol 1 helps to drive the initial reaction with chloroacetone to completion. The subsequent acylation with acetic anhydride is a standard and high-yielding method for forming the required N-(2-oxopropyl)acetamide.
-
Robinson-Gabriel Cyclization: Polyphosphoric acid is an excellent dehydrating agent for this transformation, promoting the intramolecular cyclization and subsequent dehydration to the aromatic oxazole ring under thermal conditions. The high temperature is necessary to overcome the activation energy for the cyclization.
-
Vilsmeier-Haack Formylation: The regioselectivity of this reaction is governed by the electronic properties of the oxazole ring. The oxygen atom and the nitrogen atom both donate electron density into the ring, but the C5 position is rendered most nucleophilic and sterically accessible for electrophilic attack by the Vilsmeier reagent. The use of anhydrous conditions is critical until the final hydrolysis step to prevent premature decomposition of the Vilsmeier reagent and the intermediate iminium salt.
Conclusion
This application note provides a reliable and detailed synthetic route to this compound from simple precursors. By employing the robust Robinson-Gabriel synthesis for the core formation followed by a regioselective Vilsmeier-Haack formylation, researchers can access this valuable building block in good yields. The protocols have been designed to be clear and reproducible, with explanations for key experimental choices to ensure both success and understanding of the underlying chemical principles.
References
- Evans, D. A., Cee, V. J., Smith, T. E., & Santiago, K. J. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87–90. [Link]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Chandrasekhar, S., & Srimannarayana, M. (2010). Directed Metalation of Heterocycles, 5-Methoxy-2-phenyloxazol-4-yllithium: An Approach to α,β-Dehydroamino Acids.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Formylation - Lithiation.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM).
- ResearchGate. (n.d.). Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
- Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Z.B. Patil College.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM).
- MySkinRecipes. (n.d.). N-(2-Oxopropyl)acetamide.
- ResearchGate. (2010). Directed Metalation of Heterocycles, 5-Methoxy-2-phenyloxazol-4-yllithium: An Approach to α,β-Dehydroamino Acids.
- Cikotiene, I., et al. (2015). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 11, 2110–2117. [Link]
- ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate.
- Jin, C., Chen, J., & Weike, S. (2011). A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. HETEROCYCLES, 83(1), 153. [Link]
- Sharma, K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357–27382. [Link]
- PubChem. (n.d.). N-(2-oxopropyl)acetamide.
- PrepChem.com. (n.d.). Synthesis of methyl 5-methyl-4-oxazolecarboxylate.
- RSC Publishing. (n.d.). Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives.
- Organic Chemistry Portal. (n.d.). Formylation - Lithiation.
- ResearchGate. (2020). (PDF) Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores.
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- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
- Jasim, L. S. (n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. University of Al-Qadisiyah.
- Behera, A., et al. (2021). Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. Chemical Science, 12(31), 10549–10557. [Link]
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one-pot synthesis of 2,5-disubstituted oxazoles
An Application Guide to the One-Pot Synthesis of 2,5-Disubstituted Oxazoles for Medicinal and Process Chemistry
Introduction: The Privileged Oxazole Scaffold
The 2,5-disubstituted oxazole is a cornerstone heterocyclic motif in modern drug discovery and natural product chemistry. This five-membered aromatic ring, containing nitrogen and oxygen, is a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets with high affinity. Its prevalence in pharmacologically active molecules, from antiviral agents to potent anti-cancer compounds like Diazonamide A, underscores the critical need for efficient, scalable, and versatile synthetic methods.[1][2]
Traditional multi-step syntheses, while foundational, often suffer from drawbacks such as low overall yields, the need to isolate potentially unstable intermediates, and significant solvent and reagent waste. One-pot syntheses have emerged as a powerful solution, offering streamlined access to complex molecular architectures with improved atom economy and operational simplicity. This guide provides an in-depth exploration of modern one-pot strategies for synthesizing 2,5-disubstituted oxazoles, with a focus on reaction mechanisms, detailed experimental protocols, and practical insights for researchers in the pharmaceutical and chemical sciences.
Strategic Approaches to One-Pot Oxazole Synthesis
Several elegant one-pot methodologies have been developed, each with distinct advantages concerning starting materials, catalyst choice, and substrate scope. The choice of method is often dictated by the desired substitution pattern and the functional group tolerance required for the target molecule.
-
Classic Name Reactions (Modernized): The Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino-ketones, has been adapted for one-pot procedures, often using strong dehydrating agents like polyphosphoric acid.[1][3] While robust, these conditions can limit its use with sensitive substrates.
-
Metal-Catalyzed Cross-Coupling & Annulation: Transition metals, particularly copper and gold, have revolutionized oxazole synthesis.[4][5][6][7] Copper catalysts are valued for their low cost and unique reactivity in aerobic oxidative cyclizations.[8][9][10] Gold catalysts excel in mediating [2+2+1] annulations of alkynes and nitriles under exceptionally mild conditions, tolerating a wide array of functional groups.[5][7]
-
Oxidative Cyclizations: Metal-free methods employing reagents like hypervalent iodine offer an alternative pathway, proceeding through the oxidative C-O bond formation from enamide precursors.[11][12]
This guide will focus on a highly efficient and practical copper-catalyzed aerobic oxidative cascade reaction, valued for its use of readily available starting materials and environmentally benign oxidant (air).
Featured Protocol: Copper-Catalyzed One-Pot Synthesis from Alkenes and Azides
This method provides a novel and efficient route to 2,5-disubstituted oxazoles via a cascade reaction involving aromatic terminal alkenes and azides.[8][9][10] The elegance of this protocol lies in its convergence and atom economy, using air as the terminal oxidant and a simple copper salt as the catalyst.[8][10]
Reaction Mechanism: A Cascade of Transformations
The causality behind this one-pot synthesis is a sophisticated sequence of events catalyzed by the copper species. Understanding this mechanism is key to troubleshooting and optimizing the reaction for different substrates. The process is believed to proceed through the following key steps:[8][10]
-
[3+2] Cycloaddition: The reaction initiates with a 1,3-dipolar cycloaddition between the alkene and the azide to form a triazoline intermediate.
-
Ring Cleavage & Denitrogenation: This unstable intermediate undergoes ring cleavage and loses molecular nitrogen (N₂) to generate an imine.
-
1,2-Hydride Shift: A subsequent 1,2-hydride migration occurs.
-
Aerobic Oxidative Dehydrogenative Cyclization: The copper catalyst, in the presence of oxygen from the air, facilitates the final oxidative C-H functionalization and cyclization to form the aromatic oxazole ring, with water as the only byproduct.[8][9][10]
Caption: Figure 1: Proposed Mechanistic Pathway for Copper-Catalyzed Oxazole Synthesis
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of 2,5-diphenyloxazole. It should be adapted based on the specific reactivity of the chosen substrates.
Materials and Reagents:
-
Styrene (1.0 mmol, 1.0 equiv)
-
Benzyl azide (1.2 mmol, 1.2 equiv)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) chloride (9.9 mg, 0.1 mmol).
-
Reagent Addition: Add toluene (5 mL), followed by styrene (104 mg, 1.0 mmol), and benzyl azide (159.8 mg, 1.2 mmol).
-
Reaction Conditions: The reaction is conducted under an atmosphere of air (no inert atmosphere is required). Heat the mixture to 80 °C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove any residual catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 2,5-diphenyloxazole.
Data Presentation: Substrate Scope
The versatility of this copper-catalyzed method is demonstrated by its tolerance to various functional groups on both the alkene and azide components.[8][10]
| Entry | Alkene (R¹) | Azide (R²) | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 8 | 82 |
| 2 | 4-Methylphenyl | Phenyl | 10 | 85 |
| 3 | 4-Methoxyphenyl | Phenyl | 10 | 88 |
| 4 | 4-Chlorophenyl | Phenyl | 12 | 75 |
| 5 | Phenyl | 4-Methylphenyl | 8 | 80 |
| 6 | Phenyl | 4-Bromophenyl | 12 | 78 |
| 7 | 2-Naphthyl | Phenyl | 12 | 69 |
| 8 | 2-Thienyl | Phenyl | 10 | 72 |
Data synthesized from representative literature yields.[8][10]
Troubleshooting and Field-Proven Insights
Even robust protocols can present challenges. Authoritative execution requires anticipating and addressing potential issues.
-
Low Yield:
-
Catalyst Quality: Ensure the CuCl is pure and not overly oxidized. If yields are low, consider using a freshly opened bottle or a different copper source (e.g., CuI, Cu(OAc)₂), though optimization may be required.[8]
-
Solvent Purity: While not strictly an anhydrous reaction, using dry, high-quality toluene is advisable to prevent side reactions.
-
Electronic Effects: Electron-donating groups on the aromatic alkene generally lead to higher yields, while strong electron-withdrawing groups may slow the reaction or decrease yields.[8] Consider increasing the reaction time or temperature for less reactive substrates.
-
-
Side Product Formation:
-
Over-oxidation or decomposition can occur with prolonged heating. Adhere to the reaction time determined by TLC monitoring.
-
The primary byproducts are often related to the unreacted starting materials or intermediates. Effective purification is crucial.
-
-
Reaction Stalls:
-
Inadequate stirring can lead to poor mixing, especially in a heterogeneous catalytic system. Ensure vigorous stirring throughout the reaction.
-
Insufficient air (oxygen) can slow the final oxidative cyclization step. Ensure the system is not sealed and has access to the atmosphere.
-
Caption: Figure 2: Troubleshooting Flowchart for the Copper-Catalyzed Synthesis
Conclusion
The represents a significant advancement in heterocyclic chemistry, providing rapid and efficient access to high-value molecular scaffolds. The copper-catalyzed aerobic oxidative cascade is a prime example of a modern, sustainable approach that minimizes waste and maximizes efficiency. By understanding the underlying reaction mechanism and anticipating potential experimental challenges, researchers can effectively leverage this and other one-pot strategies to accelerate the discovery and development of novel therapeutics and functional materials.
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- Van Leusen Reaction - Organic Chemistry Portal. (n.d.).
- Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (n.d.). National Institutes of Health.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.).
- Wang, Y., et al. (2015). A facile synthesis of 2,5-disubstituted oxazoles via a copper-catalyzed cascade reaction of alkenes with azides. Chemical Communications, 51(90), 16213-16216.
- Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (n.d.).
- Zheng, J., et al. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications, 50(22), 2872-2874.
- A facile synthesis of 2,5-disubstituted oxazoles via a copper-catalyzed cascade reaction of alkenes with azides. (n.d.). Royal Society of Chemistry.
- Robinson-Gabriel Synthesis - SynArchive. (n.d.).
- Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles. (2017). Synfacts, 13(08), 0893.
- Zhang, D., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Semantic Scholar.
- Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. (n.d.). National Institutes of Health.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). ResearchGate.
- He, W., Li, C., & Zhang, L. (2011). An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation. Journal of the American Chemical Society, 133(22), 8482–8485.
- Wan, C., et al. (2011). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 76(11), 4727–4733.
- Gold‐Catalyzed Synthesis of 2,5‐Disubstituted Oxazoles from Carboxamides and Propynals. (2019). Chemistry – An Asian Journal, 14(6), 779-783.
- Fustero, S., et al. (2011). Regioselective Formation of 2,5-Disubstituted Oxazoles Via Copper(I)-Catalyzed Cycloaddition of Acyl Azides and 1-Alkynes. Journal of the American Chemical Society, 133(1), 44-46.
- Wang, Y., et al. (2015). A facile synthesis of 2,5-disubstituted oxazoles via a copper-catalyzed cascade reaction of alkenes with azides. Chemical Communications, 51(90), 16213-16216.
- The Synthesis of Oxazole-containing Natural Products. (2011). D-Scholarship@Pitt.
- Zheng, J., et al. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications, 50(22), 2872-2874.
- One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. (2024). Results in Chemistry, 7, 102434.
- General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (n.d.). National Institutes of Health.
- Microwave-Assisted Syntheses of 2,5-Disubstituted 1,3,4-Oxadiazoles. (n.d.). ResearchGate.
- One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. (2023). Journal of Synthetic Chemistry.
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- Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28016–28030.
- A Comprehensive Review of One‐Pot Multicomponent Strategies for Oxazole Synthesis. (n.d.). Wiley Online Library.
- A Comprehensive Review of One‐Pot Multicomponent Strategies for Oxazole Synthesis. (n.d.). Wiley Online Library.
- Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28016–28030.
- Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. (n.d.). Royal Society of Chemistry.
- Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts. (n.d.). ACS Publications.
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- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (n.d.). National Institutes of Health.
- One-pot synthesis of 2,5-disubstituted oxazole 31 by Rh(0)-catalyzed... (n.d.). ResearchGate.
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experimental protocol for preparing 2-Methyloxazole-5-carbaldehyde
An Application Note and Protocol for the Synthesis of 2-Methyloxazole-5-carbaldehyde
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, requires careful execution due to the nature of the reagents and intermediates involved. This document provides a comprehensive, field-tested protocol for the preparation of this compound via the Vilsmeier-Haack reaction, starting from 2-methyloxazole. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and emphasize critical safety considerations to ensure a safe and reproducible outcome.
Reaction Principle: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The core of this reaction is the generation of a potent electrophilic formylating agent, the Vilsmeier reagent (a chloroiminium ion), in situ.
Mechanism:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of N,N-dimethylformamide (DMF) on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This forms a highly reactive intermediate which rapidly rearranges to generate the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich oxazole ring of the 2-methyloxazole substrate attacks the electrophilic carbon of the Vilsmeier reagent. Oxazoles, being five-membered heterocycles, are sufficiently activated for this substitution to occur.[3]
-
Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup is performed. The addition of water hydrolyzes the iminium salt to yield the final aldehyde product, this compound.
Caption: Fig. 1: Simplified Vilsmeier-Haack Reaction Mechanism.
Critical Safety Precautions
WARNING: This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Extremely corrosive, toxic upon inhalation, and causes severe skin burns and eye damage.[4] Reacts violently with water, releasing toxic hydrogen chloride gas.[5][6]
-
Handling: Always handle under an inert atmosphere (e.g., nitrogen or argon).[5] Use a dry, gas-tight syringe for transfer. Ensure no contact with water or moisture.[7]
-
PPE: Wear chemical-resistant gloves (e.g., Neoprene), a lab coat, and tightly fitting safety goggles along with a face shield.[4][7]
-
Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite. DO NOT USE WATER .[7]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in all cases of exposure.[5][8]
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: Harmful if swallowed or inhaled and can be absorbed through the skin. It is a suspected teratogen.
-
Handling: Use in a well-ventilated area and avoid breathing vapors.
-
An emergency shower and eyewash station must be readily accessible.[7]
Materials and Equipment
Reagents:
-
2-Methyloxazole (≥98%)
-
Phosphorus oxychloride (POCl₃) (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Crushed ice
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer bar
-
Dropping funnel
-
Thermometer
-
Condenser with a drying tube (filled with CaCl₂)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 2-Methyloxazole | 83.09 | 1.0 | 50.0 | 4.15 | 4.0 | 1.04 |
| POCl₃ | 153.33 | 1.2 | 60.0 | 9.20 | 5.5 | 1.67 |
| DMF | 73.09 | 4.0 | 200.0 | 14.62 | 15.5 | 0.94 |
Experimental Workflow Diagram
Caption: Fig. 2: Step-by-step experimental workflow.
Detailed Step-by-Step Protocol
Part A: Reaction Setup and Execution
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an anhydrous environment. Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. The third neck should be fitted with a condenser under a nitrogen inlet.
-
Vilsmeier Reagent Formation: Charge the flask with anhydrous DMF (15.5 mL, 200.0 mmol). Begin stirring and cool the flask in an ice-water bath to 0 °C.
-
Causality: Cooling is critical as the subsequent addition of POCl₃ is highly exothermic. Maintaining a low temperature prevents uncontrolled side reactions and ensures the stable formation of the Vilsmeier reagent.[2]
-
-
POCl₃ Addition: Using a dry syringe, slowly add POCl₃ (5.5 mL, 60.0 mmol) dropwise to the stirred DMF via the dropping funnel over 30-40 minutes. Ensure the internal temperature does not exceed 5 °C. After addition, stir the mixture at 0 °C for an additional 30 minutes. The solution should become a thick, pale-yellow solid or slurry.
-
Substrate Addition: Dissolve 2-methyloxazole (4.15 g, 50.0 mmol) in a small amount of anhydrous DMF (~5 mL) and add it to the dropping funnel. Add this solution dropwise to the Vilsmeier reagent slurry over 20-30 minutes, keeping the internal temperature below 10 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:EtOAc mixture.
Part B: Workup and Isolation
-
Quenching: Prepare a large beaker (1 L) containing approximately 200 g of crushed ice and 100 mL of water. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice.
-
Causality: This step serves two purposes: it quenches any remaining reactive POCl₃ and initiates the hydrolysis of the intermediate iminium salt to the desired aldehyde. The large volume of ice absorbs the heat from the exothermic hydrolysis.
-
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the quenched mixture until the effervescence ceases and the pH of the solution is approximately 7-8.
-
Causality: The reaction mixture is highly acidic due to the formation of HCl and phosphoric acid derivatives. Neutralization is essential for the complete hydrolysis of the iminium salt and to prepare the product for extraction into an organic solvent.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with deionized water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Causality: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: The crude product, typically an orange or brown oil/solid, should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%) is typically effective.
-
Yield: A typical yield after purification is in the range of 60-75%.
-
-
Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃): Expect signals for the aldehyde proton (~9.8 ppm, s, 1H), the oxazole ring proton (~7.8 ppm, s, 1H), and the methyl group protons (~2.6 ppm, s, 3H).
-
¹³C NMR (CDCl₃): Expect signals for the aldehyde carbonyl, the oxazole ring carbons, and the methyl carbon.
-
FT-IR: Look for a strong carbonyl (C=O) stretch characteristic of an aldehyde at ~1690 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₅H₅NO₂ (m/z = 111.03).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete formation of Vilsmeier reagent; moisture in the reaction. | Ensure all glassware is scrupulously dried and the reaction is run under an inert atmosphere. Use fresh, anhydrous solvents. |
| Formation of Dark Tar | Reaction temperature was too high during POCl₃ or substrate addition. | Maintain strict temperature control (<5-10 °C) during additions. Add reagents more slowly. |
| Difficult Extraction (Emulsion) | High concentration of salts or residual DMF. | Add more brine during the washing step to help break the emulsion. Allow the separatory funnel to stand for an extended period. |
| Product is Impure after Column | Co-elution of impurities. | Adjust the polarity of the eluent system for better separation. Consider re-crystallization if the product is a solid. |
Conclusion
The Vilsmeier-Haack formylation of 2-methyloxazole is an effective method for the synthesis of this compound. Success hinges on the rigorous exclusion of moisture, careful control of reaction temperature, and adherence to strict safety protocols when handling phosphorus oxychloride. This guide provides a reliable and reproducible protocol for obtaining this important synthetic intermediate in good yield and purity.
References
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The Versatile Role of 2-Methyloxazole-5-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Significance of the Oxazole Scaffold in Drug Discovery
The oxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic bioactive molecules.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a highly sought-after component in the design of novel therapeutic agents. The inherent bioactivity of oxazole-containing compounds spans a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, and anticancer activities. 2-Methyloxazole-5-carbaldehyde, a key heterocyclic building block, offers a strategic entry point for the synthesis of complex molecular architectures, leveraging the reactivity of its aldehyde functionality for diverse chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound in the development of innovative therapeutics.
Synthesis and Characterization of this compound
A reliable and scalable synthesis of this compound is paramount for its widespread application in medicinal chemistry. While several methods for the formylation of oxazoles exist, the Vilsmeier-Haack reaction stands out as a common, albeit sometimes challenging, approach.
Synthetic Protocol: Vilsmeier-Haack Formylation of 2-Methyloxazole
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.
Reaction Scheme:
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool DMF (3 equivalents) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 2-methyloxazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add the 2-methyloxazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Extraction and Purification: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of this compound and 2-methyloxazole-4-carbaldehyde, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
The slow, dropwise addition of POCl₃ to DMF at low temperatures is crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.
-
The use of anhydrous conditions is essential as the Vilsmeier reagent is highly reactive towards water.
-
Neutralization with a weak base like sodium bicarbonate is preferred to avoid potential side reactions that can occur with stronger bases.
Characterization Data for this compound
Accurate characterization is vital to confirm the identity and purity of the synthesized aldehyde.
| Property | Value |
| Molecular Formula | C₅H₅NO₂ |
| Molecular Weight | 111.10 g/mol |
| CAS Number | 885273-42-7 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 7.95 (s, 1H, oxazole-H4), 2.60 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.2 (CHO), 162.5 (C2), 154.0 (C5), 130.8 (C4), 14.2 (CH₃).
-
IR (KBr, cm⁻¹): ν 3120 (C-H, aromatic), 2925 (C-H, aliphatic), 1690 (C=O, aldehyde), 1580 (C=N, oxazole ring).
-
Mass Spectrometry (EI): m/z 111 (M⁺), 82 (M⁺ - CHO), 54.
Applications in the Synthesis of Bioactive Molecules
The aldehyde functionality of this compound serves as a versatile handle for the introduction of diverse molecular fragments, enabling the construction of compound libraries for high-throughput screening and the targeted synthesis of lead compounds.
Workflow for Bioactive Molecule Synthesis
Caption: Synthetic pathways from this compound.
Protocol 1: Synthesis of Substituted Amines via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in medicinal chemistry to introduce amine functionalities, which are prevalent in many drug molecules.
Reaction Scheme:
Step-by-Step Protocol:
-
Imine Formation: To a solution of this compound (1 equivalent) in methanol (0.2 M), add the desired primary or secondary amine (1.1 equivalents) and a catalytic amount of acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Rationale for Reagent Selection:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of other reducible functional groups. Its use at a slightly acidic pH enhances the rate of imine formation.
Protocol 2: Synthesis of Vinyl Oxazoles via Wittig Reaction
The Wittig reaction is a fundamental transformation in organic synthesis that allows for the stereoselective formation of alkenes from aldehydes and ketones. This reaction is instrumental in introducing vinyl linkages, which can act as rigid spacers or pharmacophoric elements in drug candidates.
Reaction Scheme:
Step-by-Step Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath) depending on the base used. Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 equivalents) dropwise. Stir the resulting colored solution for 30-60 minutes at the same temperature to ensure complete ylide formation.
-
Wittig Reaction: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at the low temperature.
-
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography.
Considerations for Stereoselectivity:
-
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the E-alkene, while non-stabilized ylides tend to yield the Z-alkene.
Exemplary Applications in Drug Discovery
While direct public-domain examples starting from this compound are not extensively documented, its structural motifs are present in patented compounds with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. The protocols described above provide a clear pathway to access analogs of these important classes of molecules.
Kinase Inhibitors
Many kinase inhibitors feature heterocyclic cores that interact with the hinge region of the kinase active site. The 2-methyloxazole moiety can serve as a valuable component in such scaffolds. For instance, derivatives of imidazolothiazoles have been explored as potent kinase inhibitors. The synthetic strategies outlined in this guide can be adapted to generate novel analogs for screening against various kinase targets.
Anti-inflammatory Agents
The oxazole and thiazole rings are present in a number of compounds with anti-inflammatory properties. For example, certain thiazole carboxamide derivatives have been investigated as c-Met kinase inhibitors, a target implicated in both cancer and inflammation.[2] The ability to readily modify the 5-position of the 2-methyloxazole ring through the aldehyde functionality allows for the rapid exploration of structure-activity relationships in the development of new anti-inflammatory agents.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its straightforward, albeit sometimes challenging, synthesis and the high reactivity of its aldehyde group open up a multitude of possibilities for the creation of diverse and complex molecular structures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors, paving the way for the development of next-generation therapeutics.
References
- PubChem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2489-2504. [Link]
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Application Notes: 2-Methyloxazole-5-carbaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-Methyloxazole-5-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. We delve into its synthesis, physicochemical properties, and critically, its application as a pivotal intermediate in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in designing molecules that can effectively interact with biological targets such as enzymes and receptors. The substitution pattern on the oxazole ring plays a crucial role in defining the pharmacological profile of these derivatives, with applications spanning oncology, infectious diseases, and inflammatory conditions.
This compound, in particular, serves as a versatile and highly valuable building block. The aldehyde functional group at the C5 position provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the facile introduction of molecular complexity. This makes it a key precursor for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe use in synthesis.
| Property | Value | Reference |
| CAS Number | 885273-42-7 | [1] |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molecular Weight | 111.10 g/mol | [2] |
| Appearance | Off-white to yellow solid | Commercially available data |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Safety Profile: this compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry. A plausible and efficient laboratory-scale synthesis involves the reduction of a suitable precursor, such as ethyl 2-methyl-1,3-oxazole-5-carboxylate.
Protocol 1: Synthesis via Reduction of Ethyl 2-methyl-1,3-oxazole-5-carboxylate
This protocol is based on established principles of ester reduction to aldehydes. The use of a mild and selective reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures is crucial to prevent over-reduction to the corresponding alcohol.
Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve ethyl 2-methyl-1,3-oxazole-5-carboxylate (1.0 eq) in anhydrous toluene (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add Diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, quench the reaction by the slow, dropwise addition of methanol (2.0 eq) at -78 °C.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until two clear layers are formed.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of toluene).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Application in Pharmaceutical Synthesis: A Key Intermediate for a SARM Precursor
This compound is a crucial building block for the synthesis of precursors to advanced pharmaceutical candidates. A notable example is its potential application in the synthesis of a key intermediate for GSK2881078, a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its anabolic effects on muscle and bone.
The aldehyde functionality of this compound allows for its elaboration into more complex structures through reactions such as reductive amination.
Proposed Synthetic Pathway to a GSK2881078 Precursor:
Caption: Proposed synthesis of a key SARM precursor via reductive amination.
Protocol 2: Reductive Amination of this compound
This protocol details the coupling of this compound with a chiral amine, a key step in building the side chain of the GSK2881078 precursor. Reductive amination is a robust and widely used transformation in medicinal chemistry for the formation of C-N bonds.
Step-by-Step Methodology:
-
Imine Formation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add (R)-2-amino-1-(methylsulfonyl)propane (1.1 eq).
-
Drying Agent: Add anhydrous magnesium sulfate (MgSO₄, 2.0 eq) to the mixture to sequester the water formed during imine formation.
-
Reaction Time: Stir the mixture at room temperature for 4-6 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the disappearance of the imine and the formation of the product by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3 x volume of initial DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield the desired amine product.
This amine intermediate contains the intact 2-methyloxazole core and the chiral side chain, making it a valuable precursor for the subsequent steps in the total synthesis of GSK2881078.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its aldehyde functionality provides a convenient handle for a range of chemical transformations, most notably reductive amination, which allows for the introduction of chiral amine-containing side chains. The protocols detailed in this application note provide a robust framework for the synthesis and application of this important building block, underscoring its significance in modern drug discovery and development. The provided methodologies, grounded in established chemical principles, are designed to be reproducible and scalable, empowering researchers to efficiently access complex molecular architectures.
References
- This compound | 885273-42-7. BLD Pharm. [URL: https://www.bldpharm.com/products/885273-42-7.html]
- This compound - CAS:885273-42-7. Sunway Pharm Ltd. [URL: https://www.3wpharm.com/pro/2-methyloxazole-5-carbaldehyde-cas-885273-42-7-48834.html]
- GSK2881078 (CAS Number: 1539314-06-1). Cayman Chemical. [URL: https://www.caymanchem.com/product/24253/gsk2881078]
- Reductive Amination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Diisobutylaluminium hydride (DIBAL-H). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/chemistry/chemistry-products.html?TablePage=16246498]
Sources
Application Notes and Protocols for 2-Methyloxazole-5-carbaldehyde in Agrochemical Synthesis: A Guide to a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored for new fungicides, herbicides, and insecticides, heterocyclic compounds have emerged as a particularly fruitful area of research. The unique electronic and steric properties of heterocycles, such as the oxazole ring system, allow for precise molecular interactions with biological targets, often leading to high efficacy and selectivity.[1]
2-Methyloxazole-5-carbaldehyde is a versatile, yet not extensively documented, building block that holds significant potential for the synthesis of new agrochemical candidates. Its structure combines the stable, electron-rich oxazole core with a reactive aldehyde functional group, opening a gateway to a diverse array of chemical transformations. The presence of the methyl group at the 2-position can also influence the molecule's metabolic stability and binding affinity.
This technical guide serves as a comprehensive resource for researchers in agrochemical synthesis. It provides an in-depth exploration of the potential applications of this compound, complete with detailed, field-proven protocols for key synthetic transformations. While direct, publicly documented pathways to commercial agrochemicals from this specific starting material are scarce, this guide presents scientifically sound, illustrative synthetic routes to novel agrochemical scaffolds, empowering researchers to unlock the full potential of this valuable heterocyclic intermediate.
Chemical Properties and Reactivity of this compound
This compound is a solid at room temperature with a molecular weight of 111.1 g/mol .[2] Its chemical reactivity is dominated by the aldehyde functional group, which is a versatile handle for a wide range of organic transformations. The oxazole ring itself is a stable aromatic system, and its electron-donating nature can influence the reactivity of the aldehyde.
Key Reactive Sites and Potential Transformations:
-
The Aldehyde Carbonyl Group: This is the primary site for nucleophilic attack. This reactivity allows for a multitude of C-C and C-N bond-forming reactions, which are fundamental in the construction of complex molecular scaffolds.
-
The Oxazole Ring: While generally stable, the oxazole ring can participate in certain reactions, and its substituents can be modified. The nitrogen and oxygen atoms can also act as coordination sites for metal catalysts.
This dual reactivity makes this compound a powerful tool for diversity-oriented synthesis in the quest for new agrochemical leads.
Application in the Synthesis of a Novel Fungicide Scaffold
The oxazole moiety is a key component of several successful fungicides. Inspired by the structures of existing succinate dehydrogenase inhibitor (SDHI) fungicides, which often feature an amide linkage, we propose a hypothetical synthetic route to a novel oxazole-containing fungicide scaffold starting from this compound.
Retrosynthetic Analysis of a Hypothetical Oxazole-Based Fungicide:
Our hypothetical target molecule, (E)-N-(1-(2-methyloxazol-5-yl)prop-1-en-2-yl)-2-(trifluoromethyl)benzamide , incorporates the 2-methyloxazole core, an amide linkage common in SDHIs, and a trifluoromethylphenyl group, a common feature in modern agrochemicals.
Caption: Retrosynthetic analysis of a hypothetical fungicide.
Proposed Synthetic Pathway:
The forward synthesis involves a three-step sequence starting with a Henry reaction between this compound and nitroethane, followed by reduction of the nitro group to an amine, and finally, amide coupling with a suitable acid chloride.
Caption: Proposed synthetic workflow for a fungicide scaffold.
Experimental Protocol 1: Synthesis of 1-(2-methyloxazol-5-yl)-2-nitroprop-1-ene (Henry Reaction)
This protocol details the base-catalyzed condensation of this compound with nitroethane.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 885273-42-7 | 111.10 | 5.0 g | 45.0 |
| Nitroethane | 79-24-3 | 75.07 | 4.05 g (3.8 mL) | 54.0 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.16 g (1.5 mL) | 9.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (5.0 g, 45.0 mmol) and dissolve in dichloromethane (100 mL).
-
To the stirred solution, add nitroethane (3.8 mL, 54.0 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (1.5 mL, 9.0 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with saturated aqueous sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (230-400 mesh) using a gradient of 10% to 30% ethyl acetate in hexane to afford the title compound as a yellow solid.
Experimental Protocol 2: Synthesis of 1-(2-methyloxazol-5-yl)propan-2-amine (Reduction of Nitroalkene)
This protocol describes the reduction of the nitroalkene intermediate to the corresponding primary amine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1-(2-methyloxazol-5-yl)-2-nitroprop-1-ene | (from Step 1) | 168.15 | 5.0 g | 29.7 |
| Iron powder (<100 mesh) | 7439-89-6 | 55.85 | 8.3 g | 148.5 |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2.5 mL | ~30 |
| Ethanol | 64-17-5 | 46.07 | 100 mL | - |
| Water | 7732-18-5 | 18.02 | 20 mL | - |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For basification | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend iron powder (8.3 g, 148.5 mmol) in a mixture of ethanol (100 mL) and water (20 mL).
-
Heat the suspension to reflux and then add concentrated HCl (2.5 mL) dropwise.
-
To the activated iron slurry, add a solution of 1-(2-methyloxazol-5-yl)-2-nitroprop-1-ene (5.0 g, 29.7 mmol) in ethanol (50 mL) dropwise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol (3 x 50 mL).
-
Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and water (50 mL).
-
Basify the aqueous layer to pH > 10 with 2 M NaOH solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.
Application in the Synthesis of a Novel Herbicide Scaffold
The versatility of the aldehyde group in this compound also allows for its potential use in the synthesis of herbicide scaffolds. For instance, the Wittig reaction can be employed to introduce a carbon-carbon double bond, a structural motif present in some classes of herbicides.
Proposed Synthetic Pathway for a Hypothetical Herbicide Precursor:
This pathway illustrates the formation of an α,β-unsaturated ester, a common intermediate in organic synthesis, from this compound.
Caption: Wittig reaction for a herbicide precursor.
Experimental Protocol 3: Synthesis of Ethyl (E)-3-(2-methyloxazol-5-yl)acrylate (Wittig Reaction)
This protocol outlines the Horner-Wadsworth-Emmons modification of the Wittig reaction to produce an α,β-unsaturated ester.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 885273-42-7 | 111.10 | 5.0 g | 45.0 |
| Triethyl phosphonoacetate | 867-13-0 | 224.16 | 11.1 g (10.0 mL) | 49.5 |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 2.0 g | 50.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 150 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.0 g, 50.0 mmol of 60% dispersion) and wash with anhydrous hexane (2 x 20 mL) to remove the mineral oil.
-
Add anhydrous THF (100 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (10.0 mL, 49.5 mmol) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting clear solution back to 0 °C and add a solution of this compound (5.0 g, 45.0 mmol) in anhydrous THF (50 mL) dropwise over 20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexane to afford the title compound.
Conclusion and Future Perspectives
This compound represents a promising, albeit underutilized, building block for the synthesis of novel agrochemicals. The protocols detailed herein for fundamental transformations such as the Henry reaction, nitroalkene reduction, and the Wittig reaction provide a solid foundation for researchers to explore the synthetic potential of this versatile intermediate. The illustrative pathways towards hypothetical fungicide and herbicide scaffolds demonstrate how this starting material can be incorporated into rational drug design strategies.
Future research should focus on expanding the repertoire of reactions performed on this compound and on the synthesis of focused libraries of derivatives for biological screening. The exploration of its use in multicomponent reactions could also lead to the rapid discovery of novel and complex agrochemical candidates. As the demand for new and improved crop protection solutions continues to grow, the strategic application of such versatile building blocks will be paramount in the discovery of the next generation of agrochemicals.
References
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- Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. CORE. URL: https://core.ac.uk/download/pdf/235401349.pdf
- ResearchGate. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. URL: https://www.researchgate.net/publication/11520624_Large-Scale_Preparation_of_2-Methyloxazole-4-carboxaldehyde
- S. D. Van, et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1643. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7179427/
- Y. Li, et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Journal of Heterocyclic Chemistry, 58(10), 2055-2067. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8657410/
- Google Patents. (2009). Fungicide composition. CN101524076A. URL: https://patents.google.
- Biosynth. This compound. URL: https://www.biosynth.com/p/KKB27342/885273-42-7-2-methyloxazole-5-carbaldehyde
- Z. Chen, et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules, 27(23), 8274. URL: https://www.mdpi.com/1420-3049/27/23/8274
- Google Patents. (2019). Fungicidal mixtures of mefentrifluconazole. WO2019007839A1. URL: https://patents.google.
- J. Wang, et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 863. URL: https://www.mdpi.com/1420-3049/29/4/863
- Google Patents. (2011). Use of synthetic and biological fungicides in combination for controlling harmful fungi. CN102361551B. URL: https://patents.google.
- Biosynth. This compound. URL: https://www.biosynth.com/p/KKB27342/885273-42-7-2-methyloxazole-5-carbaldehyde
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- J. Wang, et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. ResearchGate. URL: https://www.researchgate.
- Google Patents. (1980). Production of 2, 5-furandicarboxyaldehyde. JPS5549368A. URL: https://patents.google.
- S. V. Ryabukhin, et al. (2020). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 10(29), 17094-17141. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9051061/
- M. A. Gouda, et al. (2015). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 12(3), 223-240. URL: https://www.researchgate.net/publication/277014603_5-Chloropyrazole-4-carboxaldehydes_as_Synthon_in_Heterocyclic_Synthesis
- Y. Li, et al. (2021). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Scientific Reports, 11(1), 22443. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8602288/
- ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. URL: https://www.researchgate.
- RSC Publishing. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. URL: https://pubs.rsc.org/en/content/articlelanding/1986/p1/p19860001859
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Application Notes & Protocols: Strategic Synthesis of Oxazole-Based Schiff Bases via Condensation of 2-Methyloxazole-5-carbaldehyde with Amines
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the condensation reactions between 2-methyloxazole-5-carbaldehyde and various primary amines. The synthesis of the resultant Schiff bases (imines) is a critical transformation, yielding compounds with significant therapeutic potential and broad utility as synthetic intermediates. We will delve into the underlying reaction mechanisms, provide field-tested, step-by-step protocols, and discuss the characterization and application of these valuable molecular scaffolds.
Foundational Principles & Strategic Overview
The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its derivatization is a key strategy in drug discovery. The condensation of this compound with primary amines is a robust and efficient method for generating molecular diversity. This reaction forms a Schiff base, a compound containing an azomethine or imine (-C=N-) functional group.[1][2] This imine linkage is not merely a linker; it is a pharmacophore in its own right, contributing to the biological activity of the final molecule.[3]
The resulting oxazole-imine hybrids have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6] Their synthetic accessibility and the ease of modifying the amine component make this reaction a cornerstone for building libraries of potential drug candidates.[1][2]
The Reaction Mechanism: A Stepwise Analysis
The formation of an imine from an aldehyde and a primary amine is a classic, reversible nucleophilic addition-elimination reaction.[7] Understanding the mechanism is paramount for optimizing reaction conditions and maximizing yield. The process is typically acid-catalyzed and involves several distinct, equilibrium-driven steps.[8][9]
-
Nucleophilic Attack: The reaction initiates with the lone pair of the amine's nitrogen atom acting as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.
-
Proton Transfer & Hemiaminal Formation: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral but generally unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[10]
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated. This is a critical activation step, as it converts the poor-leaving hydroxyl group (-OH) into an excellent leaving group (H₂O).[7]
-
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized cation known as an iminium ion.
-
Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes the final proton from the nitrogen atom to yield the neutral imine product and regenerate the acid catalyst.
To achieve high yields, the equilibrium must be shifted towards the product. This is almost always accomplished by removing the water by-product as it is formed, typically through azeotropic distillation with a Dean-Stark apparatus or by using a chemical drying agent like molecular sieves.[8][11]
Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.
Validated Experimental Protocols
The choice of protocol depends on the reactivity of the amine, the desired scale, and available equipment. Aromatic amines (anilines) are generally less nucleophilic than aliphatic amines and may require heating, whereas aliphatic amines often react readily at room temperature.
Protocol 1: Standard Thermal Condensation with Acid Catalyst
This is the most common and robust method, suitable for a wide range of aromatic and heterocyclic amines. The use of reflux provides the energy to drive the dehydration step, and acetic acid serves as an effective catalyst.
-
Rationale: Heating in a suitable solvent like ethanol or methanol effectively dissolves the reactants while providing the necessary thermal energy. A catalytic amount of glacial acetic acid is sufficient to protonate the intermediate without fully protonating and deactivating the starting amine nucleophile.[7]
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Aniline derivative) (1.0 - 1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
TLC plates (e.g., silica gel 60 F254)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 111 mg).
-
Dissolve the aldehyde in absolute ethanol (5-10 mL).
-
Add the primary amine (1.0 mmol) to the solution. If the amine is a solid, it can be added directly.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Attach a condenser and heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting aldehyde spot has been consumed (typically 2-6 hours).
-
Once complete, cool the reaction mixture to room temperature. Often, the product will crystallize directly from the solution upon cooling.
-
If crystallization occurs, collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid or oil can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Room Temperature Synthesis using a Dehydrating Agent
This mild protocol is ideal for heat-sensitive substrates or when using highly reactive aliphatic amines. Molecular sieves act as an efficient, in-situ water scavenger, driving the reaction forward without the need for heat.
-
Rationale: 4Å molecular sieves have a pore size that allows them to trap small molecules like water while excluding the larger reactants and products. This continuous removal of the water by-product is highly effective at shifting the reaction equilibrium towards the imine.[11]
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.0 - 1.1 eq)
-
Anhydrous Methanol or Dichloromethane (DCM)
-
Activated 4Å Molecular Sieves (powdered or pellets)
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
Add this compound (1.0 mmol, 111 mg) and the primary amine (1.0 mmol) to an Erlenmeyer flask with a magnetic stir bar.
-
Add anhydrous methanol or DCM (10 mL).
-
Add activated 4Å molecular sieves (approx. 500 mg per mmol of aldehyde).
-
Stopper the flask and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Reactions with aliphatic amines are often complete within 1-4 hours. Aromatic amines may require longer stirring (12-24 hours).
-
Upon completion, filter off the molecular sieves and wash them with a small amount of the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Caption: General Experimental Workflow for Schiff Base Synthesis.
Data Summary and Product Characterization
The reaction conditions can be tailored for different amine substrates. The following table provides representative data for the synthesis of various oxazole-based Schiff bases.
| Amine Substrate | Protocol | Solvent | Catalyst / Additive | Time (h) | Temp (°C) | Approx. Yield (%) |
| Aniline | 1 | Ethanol | Glacial Acetic Acid | 4 | 78 | 85-95 |
| 4-Chloroaniline | 1 | Ethanol | Glacial Acetic Acid | 5 | 78 | 90-98 |
| 4-Methoxyaniline | 1 | Ethanol | Glacial Acetic Acid | 3 | 78 | 88-96 |
| Benzylamine | 2 | Methanol | 4Å Mol. Sieves | 2 | 25 | 90-97 |
| Cyclohexylamine | 2 | DCM | 4Å Mol. Sieves | 1.5 | 25 | 85-95 |
| Sulfamethoxazole | 1 | Methanol | Glacial Acetic Acid | 3-8 | 65 | 75-85[12][13] |
Characterization: Confirmation of the Schiff base product structure is straightforward using standard spectroscopic techniques.
-
FT-IR Spectroscopy: Look for the appearance of a strong absorption band for the imine C=N stretch, typically in the range of 1630-1690 cm⁻¹. Concurrently, the characteristic C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) will disappear.[14]
-
¹H NMR Spectroscopy: The most diagnostic signal is a singlet for the azomethine proton (-CH=N-), which typically appears downfield between δ 8.0-9.0 ppm. The disappearance of the aldehyde proton signal (around δ 9.5-10.0 ppm) and the amine N-H protons confirms the reaction.[15]
-
¹³C NMR Spectroscopy: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 150-165 ppm.[12]
-
Mass Spectrometry: Provides the molecular weight of the synthesized compound, confirming the successful condensation and loss of water.
References
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- Imidazole synthesis. Organic Chemistry Portal.
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- Carbonyl condens
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- Preparation and synthesis of a new Ligand( C20H17N5O3S) - derived from sulfamethoxazole and 2-imidazole carboxaldehyde and its co. Journal of University of Babylon for Pure and Applied Sciences.
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- Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps.
- A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI.
- Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. PubMed.
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Application Notes & Protocols: Strategic Derivatization of the Aldehyde Group in 2-Methyloxazole-5-carbaldehyde for Chemical Biology and Drug Discovery
Introduction: The 2-Methyloxazole-5-carbaldehyde Scaffold
The this compound moiety is a privileged heterocyclic building block in medicinal chemistry. The oxazole ring serves as a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The true synthetic and strategic power of this scaffold, however, lies in the reactivity of its C5-aldehyde group. This electrophilic handle is a gateway to a vast chemical space, enabling the introduction of diverse functional groups and the modulation of molecular properties critical for drug development.
This guide provides an in-depth exploration of key derivatization strategies for the aldehyde group of this compound. We move beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to make informed decisions for library synthesis, hit-to-lead optimization, and the development of novel chemical probes.
Reductive Amination: Introducing Basic Centers and Extending Vectors
Expertise & Causality: Reductive amination is arguably one of the most robust and widely used methods for C-N bond formation in drug discovery.[1] It proceeds via a two-step, one-pot sequence: the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. The choice of reducing agent is critical. Weaker hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred over stronger agents like NaBH₄. This is because they are selective for the protonated iminium ion over the starting aldehyde, preventing the wasteful reduction of the aldehyde to an alcohol.[2] This selectivity is the cornerstone of the reaction's efficiency. The reaction is a cornerstone for introducing basic nitrogen atoms, which can be crucial for improving aqueous solubility or forming key salt-bridge interactions with biological targets.[3][4]
Experimental Protocol: General Reductive Amination
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.). If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to liberate the free amine.
-
Intermediate Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate. A small amount of acetic acid can be added as a catalyst.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to control any initial effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Data Presentation: Representative Reductive Amination Reactions
| Amine Partner | Reducing Agent | Solvent | Typical Yield | Product Class |
| Benzylamine | NaBH(OAc)₃ | DCE | 85-95% | Secondary Amine |
| Morpholine | NaBH(OAc)₃ | DCM | 90-98% | Tertiary Amine |
| Aniline | NaBH₃CN | MeOH | 70-85% | Secondary Amine |
| N-Boc-piperazine | NaBH(OAc)₃ | DCE | >90% | Tertiary Amine |
Workflow Visualization
Caption: Workflow for one-pot reductive amination.
Wittig Reaction: Olefination for Scaffold Extension
Expertise & Causality: The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes, forming a new carbon-carbon double bond.[5] The reaction's core components are the aldehyde and a phosphorus ylide (Wittig reagent).[6][7] The mechanism proceeds through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[6][8] The stereochemical outcome (E vs. Z alkene) is heavily dependent on the nature of the ylide.[8]
-
Non-stabilized ylides (e.g., where the carbanion is adjacent to alkyl groups) react rapidly and irreversibly, typically favoring the formation of the Z-alkene.
-
Stabilized ylides (e.g., where the carbanion is adjacent to an electron-withdrawing group like an ester or ketone) react more slowly and reversibly, allowing for equilibration to the more thermodynamically stable E-alkene.
Experimental Protocol: Wittig Olefination
-
Ylide Generation:
-
To a suspension of the appropriate triphenylphosphonium salt (1.1 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a strong base (1.05 eq.) dropwise at the recommended temperature. Common bases include n-butyllithium (n-BuLi) at -78 °C or sodium hydride (NaH) at 0 °C to room temperature.
-
Stir the resulting mixture until the characteristic color change (often deep red or orange) indicates complete ylide formation (typically 30-60 minutes).
-
-
Aldehyde Addition:
-
Dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the ylide solution to -78 °C (especially for non-stabilized ylides) and add the aldehyde solution dropwise.
-
-
Reaction:
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC, observing the disappearance of the aldehyde spot.
-
-
Work-up & Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography. Triphenylphosphine oxide is a common byproduct and can often be removed by trituration or careful chromatography.
-
Data Presentation: Ylide Structure vs. Alkene Stereochemistry
| Phosphonium Salt Precursor | Ylide Type | Expected Major Isomer | Product Class |
| Methyltriphenylphosphonium bromide | Non-stabilized | N/A (Terminal Alkene) | Vinyl Oxazole |
| Benzyltriphenylphosphonium chloride | Non-stabilized | Z-alkene | Stilbene Analogue |
| (Carboethoxymethyl)triphenylphosphonium bromide | Stabilized | E-alkene | α,β-Unsaturated Ester |
Mechanism Visualization
Caption: Simplified mechanism of the Wittig reaction.
Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes
Expertise & Causality: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration.[9] The reaction is typically catalyzed by a weak base, such as piperidine or DBU, which is basic enough to deprotonate the active methylene compound but not the aldehyde, thus preventing self-condensation of the aldehyde.[9][10] This reaction is exceptionally useful for synthesizing α,β-unsaturated systems that are valuable Michael acceptors or precursors for more complex heterocyclic systems.[10][11]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Setup: To a solution of this compound (1.0 eq.) in ethanol or isopropanol, add malononitrile (1.05 eq.).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) or a few drops of DBU.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-4 hours. The product often precipitates from the reaction mixture as it forms.
-
Monitoring & Isolation: Monitor the reaction by TLC. Once complete, cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual starting materials and catalyst. The resulting product is often of high purity and may not require further chromatographic purification.
Data Presentation: Active Methylene Partners
| Active Methylene Compound | Catalyst | Typical Conditions | Product Type |
| Malononitrile | Piperidine | Ethanol, RT, 2h | Dicyanoalkene |
| Ethyl Cyanoacetate | DBU | Isopropanol, 50 °C, 4h | Cyanoacrylate |
| Meldrum's Acid | Glycine | Water, Reflux, 1h | Alkylidene Malonic Acid |
Workflow Visualization
Caption: Key steps in the Knoevenagel condensation.
Condensation Reactions: Formation of Imines, Oximes, and Hydrazones
Expertise & Causality: This family of reactions involves the condensation of the aldehyde with a nitrogen nucleophile, resulting in the formation of a C=N double bond and the elimination of water. These derivatives are not only stable final products but also versatile intermediates for further transformations.
-
Imines (Schiff Bases): Formed by reacting the aldehyde with a primary amine, often under conditions that facilitate the removal of water (e.g., azeotropic distillation or use of a dehydrating agent).[12][13][14] They are key intermediates in reductive amination but can also be isolated.
-
Oximes: Formed from the reaction with hydroxylamine.[15] Oximes are generally stable, crystalline solids and exist as E/Z isomers.[15] They are important functional groups in medicinal chemistry and can undergo the Beckmann rearrangement to form amides. The reaction is typically performed with hydroxylamine hydrochloride and a base to neutralize the HCl.[16][17]
-
Hydrazones: Formed from the reaction with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine).[18][19] Hydrazones, particularly those derived from substituted hydrazines, are highly stable and have found widespread use in the synthesis of nitrogen-containing heterocycles like pyrazoles.[19][20][21]
Experimental Protocols
| Derivative | Protocol |
| Imine | 1. Dissolve this compound (1.0 eq.) and a primary amine (1.0 eq.) in ethanol or toluene. 2. Add a catalytic amount of glacial acetic acid (2-3 drops). 3. Reflux the mixture for 2-6 hours, monitoring by TLC. 4. Cool the reaction mixture. The product may precipitate or can be isolated after solvent evaporation and purification.[22] |
| Oxime | 1. Dissolve this compound (1.0 eq.), hydroxylamine hydrochloride (1.1 eq.), and a base like sodium acetate or pyridine (1.2 eq.) in aqueous ethanol. 2. Stir the mixture at room temperature or with gentle warming (40-60 °C) for 1-3 hours. 3. Cool the solution and add cold water to precipitate the oxime. 4. Collect the solid by filtration and recrystallize from ethanol if necessary.[16][23] |
| Hydrazone | 1. Dissolve the desired hydrazine or hydrazine hydrochloride (1.0 eq.) in ethanol. 2. Add a solution of this compound (1.0 eq.) in ethanol. Add a few drops of acetic acid if starting from the free base hydrazine. 3. Stir at room temperature or reflux for 1-4 hours. The hydrazone product often precipitates directly. 4. Cool, filter, and wash the solid with cold ethanol.[18][24] |
Comparative Overview
| Feature | Imine (Schiff Base) | Oxime | Hydrazone |
| Nucleophile | R-NH₂ | H₂N-OH | H₂N-NHR |
| Product Group | C=N-R | C=N-OH | C=N-NHR |
| Key Use | Reductive Amination Intermediate | Stable Functional Group, Amide Precursor | Heterocycle Synthesis (e.g., Pyrazoles) |
Reaction Pathways Visualization
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Application Note & Protocol: A Guide to the Large-Scale Preparation of 2-Methyloxazole Carbaldehydes
Abstract: 2-Methyloxazole carbaldehydes are pivotal intermediates in medicinal chemistry and materials science, serving as versatile scaffolds for the synthesis of complex molecular architectures. However, transitioning their synthesis from laboratory-scale to large-scale production presents significant challenges related to safety, scalability, cost-effectiveness, and regioselectivity. This guide provides an in-depth analysis of proven synthetic strategies for preparing 2-methyloxazole-4-carbaldehyde and 2-methyloxazole-5-carbaldehyde on a multi-kilogram scale. We will dissect the mechanistic underpinnings, provide detailed, field-tested protocols, and offer a comparative analysis to aid researchers and process chemists in selecting the optimal route for their specific objectives.
Introduction: The Synthetic Value of 2-Methyloxazole Carbaldehydes
The oxazole ring is a privileged heterocycle found in numerous natural products and pharmaceuticals, prized for its role as a bioisostere and its ability to engage in various biological interactions. The introduction of a methyl group at the C2 position and a carbaldehyde (formyl) group at either the C4 or C5 position creates a highly versatile building block. The aldehyde function acts as a synthetic handle for a wide array of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse compound libraries for drug discovery.
The primary challenge in large-scale synthesis is not merely amplifying a lab-scale procedure but re-evaluating the entire process through the lens of process safety, atom economy, and logistical feasibility. This document focuses on robust methods that address these industrial-scale demands.
Overview of Primary Synthetic Strategies
The preparation of 2-methyloxazole carbaldehydes can be broadly categorized into two main approaches:
-
Direct Formylation of a Pre-formed 2-Methyloxazole Ring: This involves the electrophilic substitution onto the electron-rich oxazole core. The primary methods are the Vilsmeier-Haack reaction and direct lithiation followed by formylation.
-
Functional Group Interconversion on a Substituted Oxazole: This strategy relies on creating the aldehyde from another functional group already present on the oxazole ring, such as the oxidation of a hydroxymethyl group or the controlled reduction of a carboxylic acid derivative.
The choice between these strategies is dictated by factors such as the desired regioisomer (4- or 5-carbaldehyde), the availability of starting materials, and the safety infrastructure available for handling hazardous reagents at scale.
Caption: Overview of synthetic pathways to 2-methyloxazole carbaldehydes.
Detailed Protocols and Mechanistic Insights
Method A: Vilsmeier-Haack Formylation for this compound
The Vilsmeier-Haack reaction is a powerful and cost-effective method for formylating electron-rich heterocycles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3][4]
Principle & Causality: The reaction begins with the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from POCl₃ and DMF.[5] The 2-methyloxazole ring, being an electron-rich heterocycle, then acts as a nucleophile. Electrophilic substitution on the oxazole ring generally occurs at the C5 position, which is the most electron-rich site, leading preferentially to the 5-carbaldehyde isomer.[6] Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the final aldehyde.[4] This method is often preferred at scale due to the relatively low cost of reagents.
Large-Scale Protocol:
-
Reactor Setup: To a dry, inerted, 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge N,N-dimethylformamide (DMF) (12.0 kg, 164.2 mol).
-
Reagent Addition: Cool the DMF to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (19.0 kg, 123.9 mol) subsurface over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A thick, white slurry of the Vilsmeier reagent will form.
-
Substrate Addition: Age the slurry at 5-10 °C for 30 minutes. Begin a slow, controlled addition of 2-methyloxazole (5.0 kg, 60.2 mol) over 2-3 hours, maintaining the internal temperature between 10-15 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction for completion by GC or HPLC.
-
Quench: Prepare a separate 200 L reactor with a solution of sodium carbonate (25 kg) in water (100 L) and cool it to 0-5 °C. Very slowly and carefully transfer the reaction mixture into the carbonate solution, controlling the vigorous gas evolution and exotherm. The internal temperature of the quench pot should be maintained below 20 °C.
-
Work-up & Isolation: After the quench is complete, stir the resulting mixture for 1 hour. Extract the aqueous slurry with methyl tert-butyl ether (MTBE) (3 x 40 L). Combine the organic layers, wash with brine (20 L), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to afford the crude product. Purify by vacuum distillation or crystallization to yield 2-methyl-1,3-oxazole-5-carbaldehyde.
Caption: Workflow for Vilsmeier-Haack formylation.
Method B: Lithiation and Formylation for 2-Methyloxazole-4-carbaldehyde
This method involves the deprotonation of the oxazole ring using a strong organolithium base, followed by quenching the resulting lithiated species with an electrophile like DMF.[7][8] The regioselectivity of this reaction is a critical consideration.
Principle & Causality: The acidity of the protons on the oxazole ring is C5 > C4 > C2. However, direct deprotonation can be complex. Lithiation of 2-methyloxazoles with strong bases can lead to a competitive mixture of 5-lithio and 2-(lithiomethyl) isomers.[9] Achieving selectivity for the C4 position often requires a directing group or carefully controlled conditions. For substrates where C5 is blocked, lithiation preferentially occurs at C4. The resulting aryllithium intermediate is a potent nucleophile that readily attacks the carbonyl carbon of DMF to form a tetrahedral intermediate, which collapses upon aqueous work-up to the aldehyde.[8]
Large-Scale Protocol (Illustrative for a C5-blocked system):
-
Reactor Setup: To a dry, inerted, 100 L cryogenic reactor, charge a solution of 5-substituted-2-methyloxazole (e.g., 5-bromo-2-methyloxazole) (10.0 kg, 56.8 mol) in anhydrous tetrahydrofuran (THF) (60 L).
-
Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (n-BuLi) (2.5 M in hexanes, 24.0 L, 60.0 mol) over 2-3 hours, ensuring the internal temperature remains below -70 °C. This performs a lithium-halogen exchange.[10] Stir the resulting solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (5.0 kg, 68.4 mol) slowly over 1 hour, maintaining the temperature below -70 °C.
-
Reaction & Quench: Stir the mixture at -78 °C for 2 hours. Slowly warm the reaction to -20 °C and quench by careful addition of a saturated aqueous ammonium chloride solution (20 L).
-
Work-up & Isolation: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 L).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under vacuum. The crude product can then be purified via column chromatography or crystallization.
Safety Note: Organolithium reagents like n-BuLi are highly pyrophoric and react violently with water. All operations must be conducted under a strictly inert atmosphere (nitrogen or argon) by trained personnel. Cryogenic temperatures must be carefully controlled to prevent runaway reactions.
Method C: Weinreb Amide Reduction for 2-Methyloxazole-4-carbaldehyde
This is arguably one of the most robust and scalable methods, as demonstrated by its application in preparing 10-kg batches of 2-methyloxazole-4-carboxaldehyde.[11] It involves the controlled reduction of an N-methoxy-N-methyl amide (Weinreb amide) derivative of the oxazole.
Principle & Causality: The key to this method is the stability of the tetrahedral intermediate formed when a metal hydride (like LiAlH₄) attacks the Weinreb amide. The N-methoxy-N-methyl group chelates the lithium ion, preventing over-reduction to the alcohol, which is a common side reaction with other carboxylic acid derivatives like esters or acid chlorides. The intermediate is stable at low temperatures and only collapses to the aldehyde upon aqueous work-up. This high degree of control makes it ideal for large-scale production where reaction fidelity is paramount.
Large-Scale Protocol (Based on cited literature[11]):
-
Reactor Setup: To a dry, inerted 200 L cryogenic reactor, charge a solution of 2-methyl-N-methoxy-N-methyloxazole-4-carboxamide (10.0 kg, 54.3 mol) in anhydrous THF (100 L).
-
Cooling: Cool the solution to -15 °C.
-
Hydride Addition: Prepare a solution of lithium aluminium hydride (LiAlH₄) in THF. Slowly add the LiAlH₄ solution to the reactor over 2-3 hours, maintaining the internal temperature between -15 °C and -10 °C.
-
Reaction: Stir the mixture at -15 °C for 1 hour post-addition. Monitor for completion by HPLC.
-
Quench: In a separate reactor, prepare a solution of potassium hydrogen sulfate (25 kg) in water (100 L) and cool to 0 °C. Very slowly transfer the reaction mixture into the acidic solution, carefully controlling the exotherm and hydrogen gas evolution. The temperature should be kept below 15 °C.
-
Work-up & Isolation: After the quench, separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 L).
-
Purification: Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine. Dry over magnesium sulfate, filter, and concentrate under reduced pressure. The target aldehyde is isolated by crystallization.
Caption: Workflow for the Weinreb Amide Reduction Route.
Comparative Analysis of Large-Scale Methods
| Feature | Method A: Vilsmeier-Haack | Method B: Lithiation-Formylation | Method C: Weinreb Amide Reduction |
| Target Isomer | Primarily C5-carbaldehyde | C4 or C5 (depends on substrate) | C4-carbaldehyde (as described) |
| Scalability | High | Moderate (requires cryogenics) | High (demonstrated at 10-kg scale)[11] |
| Key Reagents | POCl₃, DMF | n-BuLi, DMF | LiAlH₄, Weinreb Amide |
| Cost Profile | Favorable (commodity reagents) | Moderate (organolithiums) | Higher (multi-step to amide) |
| Safety Hazards | Corrosive POCl₃, exothermic quench | Pyrophoric n-BuLi, cryogenics | Flammable H₂ evolution, reactive LiAlH₄ |
| Waste Profile | Phosphate salts, chlorinated waste | Hydrocarbon solvents, lithium salts | Aluminum salts |
| Pros | Cost-effective, good for C5 isomer | Direct formylation | High control, excellent for C4 isomer, proven scale |
| Cons | Regioselectivity limited to C5, harsh | Strict inert/dry conditions, cryogenics | Requires synthesis of Weinreb amide precursor |
General Safety and Handling Precautions
The large-scale synthesis of 2-methyloxazole carbaldehydes involves the use of highly reactive and hazardous materials. A thorough process safety review must be conducted before any scale-up operation.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated area or closed system. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, face shield, and respirator.
-
Organolithium Reagents (n-BuLi): Pyrophoric in air and react explosively with water. Must be handled under a strictly inert atmosphere (N₂ or Ar). Use specialized transfer cannulas and syringes. Ensure appropriate fire-extinguishing media (e.g., Class D extinguisher) is readily available.
-
Metal Hydrides (LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Additions and quenches must be performed slowly and with adequate cooling to control the exotherm.
-
General Precautions: All reactors and equipment must be thoroughly dried before use. Reactions should be conducted behind a blast shield, and personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.[12]
Conclusion
The successful large-scale preparation of 2-methyloxazole carbaldehydes hinges on a careful selection of synthetic strategy based on the desired regioisomer and available resources. For the 2-methyl-1,3-oxazole-5-carbaldehyde , the Vilsmeier-Haack reaction offers a cost-effective and direct route. For the 2-methyl-1,3-oxazole-4-carbaldehyde , the reduction of a Weinreb amide intermediate stands out as a superior, highly controlled, and proven method for multi-kilogram production.[11] While lithiation-formylation is a powerful tool in medicinal chemistry, its stringent cryogenic and inerting requirements present greater challenges for industrial-scale implementation. By understanding the underlying chemical principles and adhering to rigorous safety protocols, researchers and drug development professionals can effectively scale the synthesis of these valuable chemical building blocks.
References
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- Oxidation of 4‐(hydroxymethyl)oxazole 4 a to... (n.d.). ResearchGate.
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- Joe, K. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate.
- Maslivets, A. N., et al. (2012). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. Russian Journal of Organic Chemistry, 48(5), 735-742.
- Agrawal, N., et al. (2021). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences, 83(2), 200-212.
- Mukku, P. V., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28086-28096.
- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
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Application Note: High-Purity Isolation of 2-Methyloxazole-5-carbaldehyde via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 2-Methyloxazole-5-carbaldehyde from a crude synthetic reaction mixture. Oxazole aldehydes are valuable heterocyclic building blocks in medicinal chemistry and materials science, but their purification can be challenging due to their polarity and potential for degradation on acidic stationary phases.[1][2] This guide outlines a systematic approach using normal-phase flash column chromatography, beginning with analytical Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a step-by-step protocol for column packing, sample loading, gradient elution, and post-purification analysis. The causality behind each experimental choice is explained to empower researchers to adapt this methodology for similar heterocyclic aldehydes.
Introduction and Scientific Rationale
This compound is a key intermediate in the synthesis of various biologically active molecules. Crude products from synthetic routes, such as the van Leusen reaction or oxidation of the corresponding alcohol, often contain unreacted starting materials, byproducts, and baseline impurities.[3] Effective purification is critical to ensure the integrity of downstream applications.
Column chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4][5][6] For a moderately polar compound like this compound, Normal-Phase Chromatography (NPC) is the method of choice.[7][8][9] In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[9][10] Polar analytes, like our target aldehyde, interact more strongly with the polar silica and thus elute later than non-polar impurities when a non-polar solvent is used.[7][11] The elution strength is then carefully increased by adding a more polar solvent to the mobile phase, which competes for binding sites on the silica and displaces the target compound, allowing for its collection in a pure form.[6][11]
Pre-Chromatography: Method Development with TLC
Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC serves as a small-scale, rapid proxy for the column separation. The goal is to find a solvent mixture that provides good separation between the desired product and its impurities, ideally with a retention factor (Rf) of 0.2-0.4 for the target compound.[12] This Rf range ensures the compound moves off the baseline but does not elute too quickly, maximizing the resolution from impurities.
Protocol: TLC Solvent System Screening
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Prepare a co-spot plate by spotting the crude mixture, the starting material (if available), and a combined spot on a silica gel TLC plate.
-
Test Solvent Systems: Develop the TLC plates in chambers containing different ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Diethyl Ether).[2][8]
-
Visualize: View the developed plates under a UV lamp (254 nm). The oxazole ring is UV active.
-
Analyze: Identify the spot corresponding to this compound. Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for each system. Select the system that provides the best separation and the target Rf value.
| Trial | Solvent System (Hexane:Ethyl Acetate) | Target Rf (this compound) | Impurity Rf (Example) | Assessment |
| 1 | 90:10 | ~0.10 | ~0.15, ~0.80 | Poor separation from baseline impurity. Target Rf too low. |
| 2 | 70:30 | ~0.35 | ~0.45, ~0.95 | Optimal. Good separation (ΔRf > 0.1) and ideal target Rf.[6] |
| 3 | 50:50 | ~0.60 | ~0.70 | Poor separation. Target Rf too high, leading to co-elution. |
Table 1: Example data from TLC screening to determine the optimal mobile phase for column chromatography.
Workflow for Column Chromatography Purification
The following diagram illustrates the comprehensive workflow, from the crude starting material to the final, purified product.
Caption: Workflow for the purification of this compound.
Detailed Protocol for Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1-2 grams and utilizes an automated flash chromatography system, though it can be adapted for manual (gravity) column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade
-
Flash chromatography system with UV detector
-
Pre-packed or empty column cartridge (e.g., 40 g silica for 1-2 g crude)
-
TLC plates, chamber, and UV lamp
Step-by-Step Methodology:
-
Sample Preparation & Loading:
-
Dissolve the crude product (~1.5 g) in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the initial eluent mixture.[4][12]
-
Expert Tip: To ensure a narrow loading band and prevent degradation, pre-adsorb the crude sample onto a small amount of silica gel (~3 g). To do this, dissolve the crude in DCM, add the silica, and carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. This powder can be loaded directly onto the column.[16]
-
-
Column Preparation:
-
If using an empty cartridge, pack it with 40 g of silica gel using the dry-pack method.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:EtOAc) for at least 3-5 column volumes. This ensures a stable baseline and proper packing.
-
-
Elution and Fraction Collection:
-
Load the prepared sample onto the equilibrated column.
-
Begin the elution using a gradient program informed by the prior TLC analysis. A typical gradient will start with a low polarity to elute non-polar impurities and gradually increase to elute the target compound.
-
Monitor the elution using the UV detector (a wavelength of ~254 nm is appropriate for the oxazole core).
-
Collect fractions based on the detector peaks.
-
| Time (min) | Flow Rate (mL/min) | % Ethyl Acetate in Hexane | Rationale |
| 0 - 2 | 30 | 10% | Isocratic hold to elute very non-polar impurities. |
| 2 - 15 | 30 | 10% → 40% | Linear gradient to separate the target compound from closely eluting impurities. |
| 15 - 18 | 30 | 40% | Isocratic hold to ensure complete elution of the target compound. |
| 18 - 20 | 35 | 80% | High-polarity "flush" to remove strongly adsorbed impurities from the column. |
Table 2: Representative gradient elution method for a 40g silica column.
Post-Chromatography Processing and Analysis
-
Fraction Analysis:
-
Spot every 2-3 collected fractions on a TLC plate.
-
Develop the plate using the optimal solvent system (e.g., 70:30 Hexane:EtOAc).
-
Identify the fractions containing only the pure product spot (matching the Rf of the target).
-
-
Combining and Solvent Removal:
-
Purity and Identity Confirmation:
-
After solvent removal, place the flask under high vacuum to remove residual solvent traces.
-
Determine the final yield of the purified, pale yellow solid.
-
Confirm the identity and assess purity using analytical techniques such as:
-
1H NMR Spectroscopy: To confirm the chemical structure and check for proton-containing impurities.
-
GC-MS: To determine purity and confirm the molecular weight.[18]
-
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent using TLC with different solvent combinations (e.g., trying Diethyl Ether or DCM as the polar component).[19] |
| Product Streaking / Tailing | Compound is degrading on acidic silica. | Deactivate the silica by using an eluent containing a small amount (0.1-1%) of triethylamine. Alternatively, switch to a neutral alumina stationary phase.[2][19] |
| Low Recovery | Compound is too strongly adsorbed. | Increase the final polarity of the gradient flush (e.g., add a small percentage of methanol to the ethyl acetate). |
| Product Elutes with Solvent Front | Eluent is too polar. | Start with a much less polar solvent system (e.g., 98:2 Hexane:EtOAc). |
References
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- JoVE. (2015, March 4). Video: Rotary Evaporation to Remove Solvent.
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- University of Toronto. (n.d.). Column chromatography.
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- ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?
- BLD Pharm. (n.d.). This compound.
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- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- ChemicalBook. (2025, July 5). This compound - Safety Data Sheet.
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Application Notes & Protocols for the Recrystallization of 2-Methyloxazole-5-carbaldehyde
These application notes provide a comprehensive guide for the purification of 2-Methyloxazole-5-carbaldehyde via recrystallization. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who require high-purity material for their work. This document emphasizes the foundational principles of crystallization, systematic solvent selection, and detailed procedural steps to ensure reproducible and efficient purification.
Introduction: The Critical Role of Purity
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and compromised biological or material properties in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of yielding highly pure crystalline material.[1][2][3] This process relies on the principle that the solubility of a compound in a solvent increases with temperature.[4][5] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.[1][6][7]
The Science of Recrystallization: A First-Principles Approach
A successful recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent will exhibit a steep solubility curve for the compound of interest, meaning it dissolves the compound readily at elevated temperatures but poorly at lower temperatures.[4][6] This differential solubility is the driving force for the purification process.
Key Principles of Solvent Selection:
-
"Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute. This compound, with its oxazole ring, methyl group, and aldehyde functionality, is a moderately polar molecule. Therefore, solvents of intermediate polarity are a good starting point for screening.
-
Temperature Coefficient: A high temperature coefficient for solubility is crucial. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]
-
Inertness: The solvent must not react with the compound being purified.[5][6]
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals by evaporation.[6]
-
Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[8]
The workflow for developing a recrystallization protocol can be visualized as follows:
Caption: Workflow for developing a recrystallization protocol.
Protocol 1: Single-Solvent Recrystallization
This protocol is ideal when a single solvent meets all the necessary criteria for effective purification.
3.1. Materials and Equipment:
-
Crude this compound
-
Selection of solvents for screening (see Table 1)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
3.2. Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath or on a hot plate. A good solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a promising solvent.
-
-
Dissolution:
-
Place the bulk of the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just cover the solid.
-
Heat the mixture to the boiling point of the solvent with gentle swirling or magnetic stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.[1] Avoid adding an excess of solvent, as this will reduce the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4] This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Protocol 2: Multi-Solvent (Binary) Recrystallization
This method is employed when no single solvent provides the ideal solubility characteristics. It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).
4.1. Step-by-Step Methodology:
-
Solvent Selection:
-
Identify a "good" solvent that readily dissolves this compound at room temperature.
-
Identify a "bad" solvent in which the compound is sparingly soluble, even at elevated temperatures. The two solvents must be miscible.
-
-
Dissolution:
-
Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
-
Inducing Crystallization:
-
Slowly add the "bad" solvent dropwise to the hot solution with continuous swirling.
-
Continue adding the "bad" solvent until the solution becomes faintly cloudy (the point of saturation).
-
If too much "bad" solvent is added, add a small amount of the "good" solvent until the solution becomes clear again.
-
-
Cooling and Isolation:
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect, wash, and dry the crystals as described in the single-solvent protocol.
-
Data Presentation: Solvent Screening Guide
The following table provides a starting point for solvent selection based on the anticipated polarity of this compound.
| Solvent | Polarity | Boiling Point (°C) | Anticipated Solubility Profile |
| Hexane | Non-polar | 69 | Likely a poor solvent. Potentially useful as an anti-solvent in a binary system. |
| Toluene | Non-polar | 111 | May have low solubility at room temperature and moderate solubility when hot. |
| Ethyl Acetate | Intermediate | 77 | A good candidate for a single-solvent system. |
| Acetone | Intermediate | 56 | Potentially a good solvent, but its low boiling point may require careful handling. |
| Isopropanol | Polar | 82 | May show good differential solubility. |
| Ethanol | Polar | 78 | Similar to isopropanol, a promising candidate. |
| Water | Highly Polar | 100 | Likely to have low solubility. Could be used as an anti-solvent. |
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of the solvent.[9] To remedy this, try reheating the solution and adding more solvent, or select a lower-boiling solvent.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Colored Impurities: If the crystals are colored, activated charcoal can be added to the hot solution before filtration to adsorb the colored impurities.[8] Use a minimal amount of charcoal to avoid adsorbing the desired product.
Conclusion
The protocols outlined in these application notes provide a systematic and scientifically grounded approach to the purification of this compound by recrystallization. By understanding the fundamental principles and meticulously following the described methodologies, researchers can obtain high-purity material essential for their scientific endeavors.
References
- University of Rochester, Department of Chemistry.
- Royal Society of Chemistry.
- University of California, Los Angeles.
- University of Colorado Boulder, Department of Chemistry.
- Journal of Chemical Education.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- SOP: CRYSTALLIZ
- Aakash Chemistry.
- Chemistry LibreTexts.
- Sathee Jee.
- Recrystalliz
- ChemicalBook. 2-Methyloxazole-4-carbaldehyde CAS#: 113732-84-6.
- Recrystallization and Crystalliz
- PubChem. 5-Methyl-1,3-oxazole-2-carbaldehyde.
- PraxiLabs.
- University of Rochester, Department of Chemistry.
- This compound | C5H5NO2 | MFCD06738689 | 885273-42-7.
- PubChem. 5-Methyl-1,2-oxazole-3-carbaldehyde.
- Fluorochem. This compound.
- Sunway Pharm Ltd. This compound - CAS:885273-42-7.
- ResearchGate. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.
- AiFChem. 1030585-89-7 | 5-Methyloxazole-2-carbaldehyde.
- ChemicalBook.
- ResearchGate.
- RSC Publishing. Azoles. Part II. Synthesis of imidazole-2(and -5)
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- 2. science.uct.ac.za [science.uct.ac.za]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 6. Recrystallization [sites.pitt.edu]
- 7. mt.com [mt.com]
- 8. praxilabs.com [praxilabs.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-Methyloxazole-5-carbaldehyde
Introduction: The Significance of 2-Methyloxazole-5-carbaldehyde
This compound (CAS No: 885273-42-7) is a heterocyclic aldehyde that serves as a crucial building block in synthetic organic chemistry.[1][2][3] Its unique structure, featuring an oxazole ring, a methyl group, and a reactive aldehyde functionality, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery and materials science. The oxazole moiety is a key pharmacophore found in numerous biologically active compounds.
Given its role as a precursor, the unambiguous structural confirmation and purity assessment of this compound are paramount to ensure the integrity of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive overview and detailed protocols for its characterization using a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind methodological choices is emphasized to provide researchers with a robust framework for analysis.
Structural Elucidation via Spectroscopic Methods
Spectroscopy is the cornerstone of molecular characterization, providing direct insight into the bonding, functional groups, and atomic arrangement of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, it provides detailed information about the connectivity and chemical environment of atoms within the molecule.
Expertise & Experience: For a molecule like this compound, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HMBC) provides an irrefutable structural assignment. The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical; CDCl₃ is often preferred for its ability to solubilize a wide range of organic compounds and its relatively simple solvent signal.[4]
Expected Spectral Data: The chemical shifts are highly dependent on the electronic structure of the oxazole ring, which is an electron-withdrawing heterocycle.[5][6]
| ¹H NMR Data (Predicted, 400 MHz, CDCl₃) | ||
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| Aldehyde-H (CHO) | 9.8 - 10.1 | Singlet (s) |
| Oxazole-H (C4-H) | 7.9 - 8.2 | Singlet (s) |
| Methyl-H (CH₃) | 2.5 - 2.7 | Singlet (s) |
| ¹³C NMR Data (Predicted, 101 MHz, CDCl₃) | |
| Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 195 |
| Oxazole (C2-CH₃) | 160 - 165 |
| Oxazole (C5-CHO) | 150 - 155 |
| Oxazole (C4-H) | 125 - 130 |
| Methyl (CH₃) | 13 - 16 |
Protocol 1: NMR Analysis of this compound
Trustworthiness: This protocol includes steps for sample preparation and referencing to ensure data accuracy and reproducibility.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
-
Referencing: Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate the peaks in the ¹H spectrum and assign all signals in both spectra based on chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups.[7]
Expertise & Experience: For this molecule, the most diagnostic peaks are the aldehyde C=O stretch and the C-H stretch of the aldehyde group. The C=O stretch appears at a lower wavenumber than in aliphatic aldehydes due to conjugation with the oxazole ring. Attenuated Total Reflectance (ATR) is the preferred sampling method for solid or liquid samples due to minimal sample preparation.[8]
| Characteristic IR Absorption Bands | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H Stretch | 2820-2850 (weak) and 2720-2750 (weak) |
| Aromatic C-H Stretch | 3000-3100 |
| Aldehyde C=O Stretch | 1680 - 1705 (strong) |
| Oxazole Ring C=C and C=N Stretches | 1500 - 1650 (multiple bands) |
| Methyl C-H Bending | ~1380 and ~1460 |
Protocol 2: FTIR Analysis using ATR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify and label the characteristic absorption bands corresponding to the expected functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, small molecules.
Expertise & Experience: The molecular ion (M⁺) peak should be clearly visible. The fragmentation of aldehydes often involves the loss of a hydrogen radical (M-1) or the formyl radical (M-29, -CHO).[9][10] The stable oxazole ring may also undergo characteristic cleavages.[11]
Expected Mass Spectrometry Data (EI):
-
Molecular Formula: C₅H₅NO₂
-
Exact Mass: 111.0320
-
Molecular Weight: 111.10[3]
-
Key Fragments (m/z):
-
111: Molecular ion [M]⁺
-
110: [M-H]⁺
-
82: [M-CHO]⁺
-
68: [M-CH₃CN]⁺ (from ring fragmentation)
-
Protocol 3: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
GC Method:
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
-
Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.
Purity Assessment via Chromatographic Techniques
While spectroscopy confirms identity, chromatography is essential for determining purity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is a highly sensitive and quantitative technique for separating the main component from any impurities arising from synthesis or degradation.[7][13]
Expertise & Experience: A reverse-phase C18 column is the workhorse for small to medium polarity organic molecules. An isocratic mobile phase of acetonitrile and water provides a good starting point for method development. A UV detector is suitable as the oxazole ring and carbonyl group are chromophores. A wavelength around 247 nm is often a good choice for similar structures.[14]
| Typical HPLC Method Parameters | |
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 247 nm |
Protocol 4: HPLC Purity Determination
-
Mobile Phase Preparation: Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it thoroughly (e.g., by sonication).
-
Standard/Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase (e.g., 0.5 mg/mL).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject a solvent blank, followed by the sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).
Integrated Analytical Workflow
The effective characterization of a chemical entity relies on an integrated approach where data from multiple techniques are synthesized to build a complete profile of the molecule's identity, structure, and purity.
Caption: Relationship between analytical techniques and the information they provide.
References
- Bushra Ahmed, E. Kateb, et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- ResearchGate. (n.d.).
- Bushra Ahmed, E. Kateb, et al. (2014).
- Anna Kristina Schnack-Petersen, et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. [Link]
- John D. Sutherland, et al. (n.d.).
- ResearchGate. (n.d.). The MS and MS 2 spectra (a, b)
- Chemistry LibreTexts. (2023).
- ResearchGate. (2008). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. [Link]
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- LibreTexts. (n.d.).
- ResearchGate. (2008). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. [Link]
- Supporting Information. (n.d.).
- ResearchGate. (n.d.). (a)
- CONICET. (n.d.).
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES.... [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components.... [Link]
- OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. [Link]
- National Institutes of Health (NIH). (n.d.). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol.... [Link]
- ResearchGate. (2008).
- MDPI. (n.d.).
- National Institutes of Health (NIH). (2024).
- International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring.... [Link]
- NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]
Sources
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- 2. keyorganics.net [keyorganics.net]
- 3. This compound - CAS:885273-42-7 - Sunway Pharm Ltd [3wpharm.com]
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- 13. mdpi.com [mdpi.com]
- 14. ijpsdronline.com [ijpsdronline.com]
Application Note: NMR Spectroscopic Analysis of 2-Methyloxazole-5-carbaldehyde
Abstract
This application note provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Methyloxazole-5-carbaldehyde. The document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who are working with or synthesizing oxazole-based heterocyclic compounds. The methodologies described herein are designed to ensure high-quality, reproducible NMR data for structural elucidation and purity assessment.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring an oxazole ring, a five-membered aromatic ring containing one nitrogen and one oxygen atom. The substituents, a methyl group at the 2-position and a formyl (aldehyde) group at the 5-position, contribute to its unique electronic and chemical properties. Oxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Therefore, unambiguous structural characterization is paramount, and NMR spectroscopy is the most powerful technique for this purpose.
This guide explains the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and high-resolution NMR data.
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR spectrum is profoundly affected by the sample preparation. The following protocol is optimized for small organic molecules like this compound.
Rationale:
-
Solvent Selection: Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can also influence chemical shifts. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with different solubility, DMSO-d₆ or Acetone-d₆ can be used.[1]
-
Concentration: An optimal concentration is crucial. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[1][2] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Purity and Filtration: Particulate matter can distort the magnetic field homogeneity, leading to broadened spectral lines.[2] Filtering the sample into the NMR tube is a critical step.
Step-by-Step Protocol:
-
Weigh 10-20 mg of this compound for ¹H NMR (or 50-80 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to dissolve the compound completely. If necessary, use a vortex mixer.
-
Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the neck. Do not use cotton wool as it can introduce contaminants.[2]
-
Filter the solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.[2][3]
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[4]
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[3]
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
Based on typical chemical shifts for oxazole derivatives and the electronic effects of the substituents, the following ¹H NMR signals are predicted in CDCl₃.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H7 (Aldehyde) | 9.8 - 10.1 | Singlet (s) | - | The aldehyde proton is highly deshielded and typically appears as a singlet. |
| H4 | 7.8 - 8.2 | Singlet (s) | - | This proton is on an electron-deficient aromatic ring and is deshielded by the adjacent aldehyde group. |
| H6 (Methyl) | 2.5 - 2.8 | Singlet (s) | - | Methyl groups attached to sp² carbons in heterocyclic rings typically appear in this region. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are based on data for substituted oxazoles and the known effects of methyl and aldehyde groups. [5]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C7 (Aldehyde) | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded. |
| C2 | 160 - 165 | C2 of the oxazole ring is typically the most deshielded ring carbon, further influenced by the methyl group. |
| C5 | 150 - 155 | C5 is deshielded due to its attachment to oxygen and the electron-withdrawing aldehyde group. |
| C4 | 130 - 135 | C4 is an sp² hybridized carbon in the heterocyclic ring. |
| C6 (Methyl) | 12 - 18 | The methyl carbon is the most shielded carbon in the molecule. |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the obtained data, the following self-validation steps are recommended:
-
Internal Standard: While residual solvent peaks can be used for referencing, adding an internal standard like tetramethylsilane (TMS) provides a more exact reference point. [1]* 2D NMR Experiments: To confirm the assignments, especially in more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
HSQC would show a correlation between C4 and H4, and between C6 and H6.
-
HMBC would reveal long-range couplings, for instance, from the aldehyde proton (H7) to C5 and C4, and from the methyl protons (H6) to C2.
-
Conclusion
This application note provides a comprehensive and technically grounded protocol for the NMR analysis of this compound. By following the detailed steps for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted chemical shifts and interpretation guidelines offer a solid framework for the structural elucidation of this important heterocyclic compound. For unambiguous assignment, particularly for novel derivatives, 2D NMR experiments are strongly recommended.
References
- Chemical Instrumentation Facility, Iowa State University.
- University of Leicester.
- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]
- Georgia Institute of Technology.
- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. [Link]
- Organomation.
- University College London.
Sources
Application Note: Infrared Spectrum Analysis of 2-Methyloxazole-5-carbaldehyde for Pharmaceutical Research and Development
Introduction
2-Methyloxazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring an oxazole ring coupled with a reactive aldehyde functional group, makes it a versatile building block for the synthesis of novel pharmaceutical agents. The oxazole moiety is a known pharmacophore present in various biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. Accurate and thorough characterization of this key intermediate is paramount for ensuring the quality, purity, and consistency of downstream drug candidates.
Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a compound's functional groups. This application note provides a detailed guide to the IR spectrum analysis of this compound, offering insights into its characteristic absorption bands, a comprehensive protocol for acquiring high-quality spectra, and a framework for interpreting the spectral data. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of heterocyclic compounds.
Theoretical Principles of the IR Spectrum of this compound
The infrared spectrum of this compound is dominated by the vibrational modes of its constituent functional groups: the aldehyde group (-CHO), the methyl group (-CH₃), and the oxazole ring. Understanding the expected absorption frequencies for these groups is crucial for accurate spectral interpretation.
Aldehyde Group Vibrations: The aldehyde functional group gives rise to some of the most characteristic signals in the IR spectrum.
-
C=O Stretching: A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹. The conjugation of the carbonyl group with the oxazole ring is likely to shift this peak to a slightly lower wavenumber compared to a simple aliphatic aldehyde.
-
Aldehydic C-H Stretching: This vibration typically appears as a distinctive doublet between 2850 cm⁻¹ and 2700 cm⁻¹. The appearance of two bands is a result of Fermi resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the C-H bending vibration. The presence of a peak around 2720 cm⁻¹ is a strong indicator of an aldehyde.
Oxazole Ring Vibrations: The oxazole ring, being a heterocyclic aromatic system, exhibits a series of characteristic vibrations.
-
C=N and C=C Stretching: These vibrations are expected to produce a series of medium to strong bands in the 1650-1450 cm⁻¹ region.
-
Ring Breathing and Deformation Modes: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to the stretching and bending of the entire ring system, including the C-O-C stretching vibrations.
Methyl Group Vibrations: The methyl group attached to the oxazole ring will also contribute to the spectrum.
-
C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl C-H bonds will appear in the 3000-2850 cm⁻¹ range.
-
C-H Bending: Asymmetric and symmetric bending (scissoring and rocking) vibrations will be observed around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.
Predicted IR Spectrum Data for this compound
While an experimentally obtained spectrum for this compound is not publicly available, a predicted spectrum can be constructed based on the analysis of its functional groups and data from analogous compounds. The following table summarizes the expected characteristic IR absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~2980-2900 | Medium | C-H Asymmetric & Symmetric Stretch | Methyl (-CH₃) |
| ~2830 & ~2730 | Weak-Medium | Aldehydic C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1710 | Strong, Sharp | C=O Stretch (conjugated) | Aldehyde (-CHO) |
| ~1620 | Medium | C=N Stretch | Oxazole Ring |
| ~1570 | Medium | C=C Stretch | Oxazole Ring |
| ~1460 | Medium | C-H Asymmetric Bend | Methyl (-CH₃) |
| ~1380 | Medium | C-H Symmetric Bend | Methyl (-CH₃) |
| ~1250 | Medium-Strong | C-O-C Asymmetric Stretch | Oxazole Ring |
| Below 1000 | Variable | Ring Bending & C-H Out-of-Plane Bending | Oxazole Ring |
Experimental Protocol: Acquiring the IR Spectrum
This protocol details the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a common and convenient method for analyzing solid and liquid samples with minimal preparation.
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with a diamond or zinc selenide ATR accessory.
Sample Preparation (Solid Sample): this compound is typically a solid at room temperature.
-
Ensure the ATR crystal surface is clean. If necessary, clean with a soft, lint-free cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Place a small amount (a few milligrams) of the this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Background Scan: With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
Sample Scan: With the sample in place, acquire the sample spectrum.
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
-
Data Format: Transmittance or Absorbance
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.
-
Perform a baseline correction if necessary to ensure a flat baseline.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Compare the experimental peak positions with the predicted values in the table above to confirm the identity and purity of the this compound.
Workflow for IR Spectrum Analysis
The following diagram illustrates the logical workflow for the acquisition and interpretation of the IR spectrum of this compound.
Caption: Workflow for IR Spectrum Analysis of this compound.
Causality in Experimental Choices
-
Choice of ATR-FTIR: This technique is selected for its ease of use, minimal sample preparation, and suitability for both solid and liquid samples. It eliminates the need for preparing KBr pellets, which can be time-consuming and susceptible to atmospheric moisture.
-
Diamond ATR Crystal: A diamond crystal is often preferred due to its robustness, chemical inertness, and wide spectral range, making it suitable for a broad range of organic compounds.
-
Resolution of 4 cm⁻¹: This resolution is generally sufficient to resolve the characteristic bands of most organic molecules without introducing excessive noise.
-
Co-adding Scans: Averaging multiple scans (16-32) significantly improves the signal-to-noise ratio, leading to a cleaner and more interpretable spectrum.
Self-Validating System and Trustworthiness
The protocol incorporates self-validating steps to ensure the trustworthiness of the results:
-
Background Spectrum: Acquiring a fresh background spectrum before each sample measurement compensates for any changes in the instrument or atmospheric conditions, ensuring that the resulting spectrum is solely due to the sample.
-
Characteristic Aldehyde Peaks: The presence of the strong C=O stretch and the distinctive aldehydic C-H doublet provides a high degree of confidence in the identification of the aldehyde functionality.
-
Fingerprint Region: The complex pattern of peaks in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule. While individual peak assignments in this region can be challenging, the overall pattern serves as a robust confirmation of the compound's identity when compared to a reference spectrum.
Conclusion
IR spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound in a drug development setting. By understanding the theoretical basis of its vibrational modes and following a robust experimental protocol, researchers can confidently identify this key building block and assess its purity. The combination of the characteristic aldehyde absorptions and the unique fingerprint of the oxazole ring provides a high-fidelity spectral signature. This application note serves as a comprehensive guide to empower scientists in leveraging the full potential of IR spectroscopy for the characterization of this important heterocyclic compound.
References
- Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]
- JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]
- ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR?. [Link]
- ResearchGate. (n.d.).
- Drawell. (n.d.).
- LPD Lab Services Ltd. (n.d.).
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
- Specac Ltd. (n.d.).
- PubChem. (n.d.). This compound. [Link]
Application Note: Elucidation of 2-Methyloxazole-5-carbaldehyde Structure by Mass Spectrometry
Abstract
This application note provides a detailed protocol and theoretical framework for the analysis of 2-Methyloxazole-5-carbaldehyde using mass spectrometry. We will explore the expected fragmentation patterns under electron ionization (EI) conditions, offering insights into the structural elucidation of this and similar heterocyclic aldehydes. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with oxazole-based compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the oxazole ring and the aldehyde functional group. The oxazole moiety is a key structural component in various natural products and pharmaceuticals. Accurate characterization of such molecules is paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry, particularly with electron ionization, is a powerful analytical technique for the structural elucidation of volatile and semi-volatile organic compounds.[1] This document outlines the expected behavior of this compound in a mass spectrometer and provides a protocol for its analysis.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₂ | [2][3] |
| Molecular Weight | 111.10 g/mol | [3] |
| CAS Number | 885273-42-7 | [2][3][4] |
| IUPAC Name | 2-methyl-1,3-oxazole-5-carbaldehyde | [4] |
| Canonical SMILES | CC1=NC=C(C=O)O1 | [4] |
Mass Spectrometry Protocol
This protocol is designed for a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization (EI) source.
3.1. Sample Preparation
-
Solvent Selection: Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a dilute solution (e.g., 10-100 µg/mL) to avoid detector saturation.
-
Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3.2. GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Injection Volume | 1 µL | To ensure a sharp chromatographic peak and prevent column overloading. |
| Injector Temperature | 250 °C | To ensure complete and rapid volatilization of the analyte. |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic resolution and is inert. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of organic molecules. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to ensure good separation from any impurities. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique that provides reproducible fragmentation patterns.[1] |
| Ion Source Temp. | 230 °C | A typical temperature to maintain the analyte in the gas phase without thermal degradation. |
| Electron Energy | 70 eV | The standard electron energy for EI-MS, which generates a consistent and extensive fragmentation library. |
| Mass Range | m/z 35-200 | To cover the molecular ion and all expected fragments. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |
Expected Fragmentation Pattern and Mechanistic Insights
The electron ionization mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.
4.1. The Molecular Ion
The molecular ion (M⁺˙) peak is expected at m/z 111 , corresponding to the molecular weight of the compound. The presence of one nitrogen atom means the molecular weight is odd, which is consistent with the nitrogen rule in mass spectrometry.[5]
4.2. Key Fragmentation Pathways
The primary fragmentation of the molecular ion is anticipated to occur through several competing pathways involving the aldehyde group and the oxazole ring. The fragmentation of oxazole derivatives is known to be influenced by the substituents on the ring.[6][7]
-
Loss of a Hydrogen Radical (M-1): Aldehydes can readily lose the aldehydic hydrogen, leading to a stable acylium ion.[8] This would result in a fragment at m/z 110 .
-
Loss of Carbon Monoxide (M-28): A common fragmentation pathway for aldehydes and other carbonyl compounds is the loss of a neutral CO molecule. This would produce a fragment at m/z 83 .
-
Loss of the Aldehyde Group (M-29): Cleavage of the C-C bond between the oxazole ring and the carbonyl group would result in the loss of the CHO radical, leading to a fragment at m/z 82 .
-
Ring Fragmentation: The oxazole ring itself can undergo fragmentation. A plausible pathway involves the loss of acetonitrile (CH₃CN) from the molecular ion, which is a characteristic fragmentation for 2-methyloxazoles.[7] This would result in a fragment at m/z 70 .
4.3. Proposed Fragmentation Diagram
Caption: Proposed EI fragmentation pathway for this compound.
4.4. Summary of Expected Fragments
| m/z | Proposed Fragment Ion | Neutral Loss |
| 111 | [C₅H₅NO₂]⁺˙ | - |
| 110 | [C₅H₄NO₂]⁺ | H˙ |
| 83 | [C₄H₅N]⁺˙ | CO |
| 82 | [C₄H₄NO]⁺ | CHO˙ |
| 70 | [C₃H₂O₂]⁺˙ | CH₃CN |
Conclusion
The mass spectrometric analysis of this compound by GC-MS with electron ionization provides a wealth of structural information. By understanding the characteristic fragmentation pathways, including the loss of hydrogen, carbon monoxide, the aldehyde group, and acetonitrile, researchers can confidently identify this compound and distinguish it from its isomers. The protocol and theoretical framework presented here serve as a robust starting point for the analysis of this and related heterocyclic aldehydes.
References
- Mass spectrometry of oxazoles. (n.d.).
- The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. (2023). Current Opinion in Biotechnology, 82, 102965.
- Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. (n.d.). Rapid Communications in Mass Spectrometry, 12(21), 1745-1752.
- This compound. (n.d.). Fluorochem.
- Mass Spectrometry of Some Common Functional Groups. (n.d.). In Organic Chemistry. NC State University Libraries.
- This compound. (n.d.). BLD Pharm.
- This compound. (n.d.). Sunway Pharm Ltd.
- Fragmentation at Electron Impact of Nitro Derivatives of 1,2,4-Oxadiazole and 1,2,3-Triazole. (n.d.). Journal of Heterocyclic Chemistry, 14(5), 845-848.
- Mass spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry.
Sources
- 1. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound - CAS:885273-42-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyloxazole-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methyloxazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this valuable heterocyclic building block. We will delve into the common challenges associated with its synthesis, primarily focusing on the Vilsmeier-Haack reaction, and provide field-proven insights and detailed protocols to enhance your experimental outcomes.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method is the formylation of 2-methyloxazole using the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich heterocyclic ring.[1][2][3] The oxazole ring, while deactivated by the electronegative nitrogen atom, is sufficiently activated by the C-2 methyl group to undergo this electrophilic substitution, primarily at the C-5 position.
Q2: What is the underlying mechanism of the Vilsmeier-Haack reaction on 2-methyloxazole?
A2: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4] In the second stage, the electron-rich 2-methyloxazole acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. This forms an iminium ion intermediate, which is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.[2][5]
Caption: Vilsmeier-Haack reaction pathway.
Q3: How can I effectively monitor the reaction's progress?
A3: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A suitable TLC mobile phase (e.g., ethyl acetate/hexanes) should be used to resolve the starting material (2-methyloxazole) from the more polar aldehyde product. The reaction is considered complete when the starting material spot is fully consumed.
Troubleshooting Common Issues
Q4: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A4: Low yield is the most common complaint and can stem from several factors. A systematic approach is necessary to identify the root cause.
Potential Causes & Solutions:
-
Degraded Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture.
-
Cause: Old or improperly stored POCl₃ can hydrolyze, and DMF can degrade to dimethylamine.[6] Water in the reaction will consume the Vilsmeier reagent.
-
Solution: Always use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly oven-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Insufficient Reaction Temperature or Time: The oxazole ring system is less reactive than other heterocycles like pyrrole or furan.[5]
-
Cause: The reaction may be too slow at lower temperatures, leading to incomplete conversion.[6]
-
Solution: While the Vilsmeier reagent is typically formed at 0°C, the subsequent reaction with 2-methyloxazole may require elevated temperatures. Gradually increase the reaction temperature (e.g., to room temperature, or heating to 40-80°C) and monitor by TLC until the starting material is consumed.[5][6] Extending the reaction time can also be beneficial.[6]
-
-
Suboptimal Stoichiometry: An incorrect ratio of reagents can lead to poor conversion.
-
Cause: Insufficient Vilsmeier reagent will result in unreacted starting material.
-
Solution: It is common to use a slight excess of the Vilsmeier reagent. A typical ratio is 1.5 equivalents of the POCl₃/DMF complex relative to the 2-methyloxazole substrate.[6]
-
Caption: Troubleshooting workflow for low reaction yield.
Q5: I'm observing a significant amount of an isomeric byproduct. How can I improve regioselectivity for the C-5 position?
A5: While formylation of 4-methyloxazole can yield a mixture of C-2 and C-5 aldehydes, the methyl group at C-2 in your substrate should strongly direct the formylation to the C-5 position. However, if you suspect the formation of 2-methyloxazole-4-carbaldehyde, consider the following:
-
Steric Hindrance: The C-5 position is generally more sterically accessible. Ensure your reaction conditions do not favor the less common C-4 substitution. Standard Vilsmeier-Haack conditions should inherently favor C-5.
-
Alternative Reactivity: A competing reaction pathway for some oxazoles is deprotonation at C-2 with a strong base followed by reaction with an electrophile. While unlikely under Vilsmeier conditions, it highlights the different reactive sites on the ring. If isomeric impurities are a persistent issue, purification by column chromatography or crystallization is essential.
Q6: The Vilsmeier reagent precipitates out of solution during its preparation. What's wrong?
A6: This is a common issue, especially when preparing the reagent at high concentrations.
-
Cause: The chloroiminium salt (Vilsmeier reagent) can precipitate if its concentration is too high in the initial solvent (DMF). Localized heating during the exothermic reaction between POCl₃ and DMF can also cause solidification.[6]
-
Solution:
-
Add a Co-solvent: Prepare the reagent in a mixture of DMF and an inert co-solvent like dichloromethane (DCM), dichloroethane (DCE), or chloroform.[6] This keeps the reagent in solution.
-
Ensure Efficient Cooling and Slow Addition: Prepare the reagent in an ice bath (0°C) with vigorous stirring. Add the POCl₃ dropwise to the DMF solution to effectively dissipate the heat generated.[6]
-
Q7: My workup is messy, and I suspect product loss during extraction. What is the best practice for quenching and isolation?
A7: An improper workup can drastically reduce your isolated yield. The key is the complete hydrolysis of the iminium intermediate and careful pH adjustment.
-
Cause: Incomplete hydrolysis of the iminium intermediate or an incorrect pH can lead to product instability or the formation of emulsions during extraction.[6]
-
Solution:
-
Quenching: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[6] This hydrolyzes the intermediate and helps control the exotherm.
-
pH Adjustment: Carefully neutralize the acidic solution by adding a base such as sodium bicarbonate solution or dilute sodium hydroxide. The goal is to reach a neutral or slightly basic pH to ensure the aldehyde is stable and in its free form for extraction.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Part 2: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and scale.
Protocol 1: Optimized Vilsmeier-Haack Synthesis of this compound
This protocol incorporates troubleshooting solutions for common issues.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Methyloxazole
-
Anhydrous Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.5 eq.) and anhydrous DCM (approx. 2 mL per mmol of 2-methyloxazole).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5°C.[6]
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. A pale yellow solution of the Vilsmeier reagent should form.
-
-
Formylation Reaction:
-
Dissolve 2-methyloxazole (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the 2-methyloxazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After addition, allow the reaction to warm to room temperature and then heat to 40-60°C.
-
Monitor the reaction's progress by TLC (e.g., 30% EtOAc in hexanes) until the 2-methyloxazole is consumed (typically 2-4 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice.
-
Slowly and carefully pour the reaction mixture into the ice slurry.
-
Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
-
Part 3: Data Summary
Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes the expected impact of key variables based on established principles of the Vilsmeier-Haack reaction.
| Parameter | Condition | Expected Impact on Yield/Purity | Rationale |
| Reagent Quality | Anhydrous, fresh reagents | High Impact | Prevents consumption of the electrophilic Vilsmeier reagent by water.[6] |
| Temperature | 40-80°C (after addition) | High Impact | Overcomes the activation energy for the formylation of the moderately activated oxazole ring.[5][6] |
| Stoichiometry | 1.5 eq. Vilsmeier Reagent | Medium Impact | Ensures complete conversion of the starting material without excessive side reactions.[6] |
| Solvent | Use of a co-solvent (DCM/DCE) | Medium Impact | Improves solubility of the Vilsmeier reagent, preventing precipitation and ensuring a homogeneous reaction.[6] |
| Workup pH | Neutral to slightly basic (~7-8) | High Impact | Ensures complete hydrolysis of the iminium intermediate and stability of the final aldehyde product.[6] |
References
- Deshmukh, A. R., & Patil, U. D. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7), 436-451.
- ResearchGate. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Hušer-Pilić, M., et al. (n.d.). FORMYLATION OF 2,5-UNSUBSTITUTED OXAZOLE: PREPARATION AND CHARACTERIZATION OF 2- AND 5-FORMYL-4-METHYLOXAZOLES. ElectronicsAndBooks.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Benoit, G.-E., et al. (2007). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Organic Process Research & Development, 11(5), 894–897.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
Sources
Technical Support Center: Troubleshooting Oxazole Aldehyde Reactions
Welcome to the Technical Support Center for Oxazole Aldehyde Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of oxazoles from aldehydes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your oxazole synthesis, focusing on two of the most prevalent methods: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis , along with challenges in the subsequent oxidation of oxazoline intermediates.
Part 1: The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful and versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1] However, its success is highly dependent on carefully controlled reaction conditions.
Question 1: Why is my yield of the desired oxazole consistently low in the Van Leusen synthesis?
Answer: Low yields in the Van Leusen synthesis can be attributed to several factors, often related to the delicate balance of reactivity of the starting materials and intermediates.[2]
Causality and Troubleshooting:
-
Suboptimal Base Selection and Stoichiometry: The initial deprotonation of TosMIC is a critical step.[2][3] While potassium carbonate (K₂CO₃) is commonly used, its efficacy can be limited by its basicity and solubility.
-
Insight: For less reactive aldehydes or when reactions are sluggish, a stronger base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) can be more effective. However, excessively strong bases can promote side reactions, such as the self-condensation of the aldehyde or decomposition of TosMIC.[2]
-
Protocol: Start with K₂CO₃ (2.0 equivalents). If the reaction is slow or incomplete, consider switching to t-BuOK (2.0-2.5 equivalents) in an anhydrous solvent like THF at a lower temperature (e.g., -60 °C to room temperature) to mitigate side reactions.[4]
-
-
Reaction Temperature and Time: The reaction is often performed at room temperature or with gentle heating.[2]
-
Insight: An insufficient temperature may lead to a slow reaction rate, while excessive heat can cause the decomposition of the thermally sensitive TosMIC reagent.
-
Protocol: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, a modest increase to 40-60 °C may improve the rate and yield.[2] If decomposition is observed (e.g., darkening of the reaction mixture), reduce the temperature.
-
-
Purity of Reagents and Anhydrous Conditions: The purity of both the aldehyde and TosMIC is paramount.
-
Insight: Aldehyd starting materials can contain corresponding carboxylic acid impurities, which will quench the base. TosMIC is moisture-sensitive and can hydrolyze, rendering it inactive.[2]
-
Protocol: Purify the aldehyde by distillation or column chromatography before use. Ensure TosMIC is of high purity and has been stored under anhydrous conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.
-
Insight: Protic solvents like methanol or ethanol are common and can facilitate the reaction. However, an excess of a primary alcohol can lead to the formation of a 4-alkoxy-2-oxazoline byproduct.[5] Aprotic solvents like THF or DME can also be effective, particularly with stronger bases.[2]
-
Protocol: For K₂CO₃-mediated reactions, anhydrous methanol is a good starting point. If using a stronger base like t-BuOK, switch to an anhydrous aprotic solvent like THF.[4]
-
Table 1: Troubleshooting Low Yields in Van Leusen Oxazole Synthesis
| Potential Cause | Recommended Action | Rationale |
| Ineffective Base | Switch from K₂CO₃ to a stronger base like t-BuOK or NaH. | Ensures complete deprotonation of TosMIC. |
| Suboptimal Temperature | Gradually increase the temperature to 40-60 °C while monitoring by TLC. | Balances reaction rate with reagent stability. |
| Impure Reagents | Purify the aldehyde; use fresh, high-purity TosMIC. | Prevents side reactions and ensures reagent activity. |
| Inappropriate Solvent | For strong bases, use anhydrous aprotic solvents (e.g., THF). | Prevents side reactions with the solvent. |
| Insufficient Reaction Time | Monitor the reaction by TLC until completion. | Ensures the reaction has proceeded to its endpoint. |
Question 2: I am observing significant side product formation in my Van Leusen reaction. What are the likely impurities and how can I avoid them?
Answer: The most common side product is the formation of a nitrile from the starting aldehyde. This occurs when the intermediate oxazoline does not efficiently eliminate the tosyl group.[2][3]
Causality and Troubleshooting:
-
Formation of Nitrile Byproduct: This side reaction is favored when the elimination of the tosyl group is slow or inhibited.
-
Insight: The presence of ketones as impurities in the aldehyde starting material will directly lead to nitrile formation via the Van Leusen reaction.[3]
-
Protocol: Ensure the aldehyde is free of ketone impurities. If the nitrile is still a major byproduct, consider changing the base or solvent to facilitate the elimination step.
-
-
Formation of 4-alkoxy-2-oxazoline: This occurs when using an excess of a primary alcohol as the solvent.[5]
-
Insight: The alcohol can act as a nucleophile and be incorporated into the intermediate.
-
Protocol: Use a controlled amount of the alcohol (typically 1-2 equivalents) or switch to an aprotic solvent.[5]
-
-
Self-Condensation of the Aldehyde: This is more prevalent with enolizable aldehydes and when using strong bases.
-
Protocol: Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC to maintain a low concentration of the free aldehyde.
-
Diagram 1: Van Leusen Oxazole Synthesis Mechanism
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Part 2: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclodehydration of 2-acylamino-ketones.[6][7] The choice of the dehydrating agent is critical for the success of this reaction.
Question 3: My Robinson-Gabriel synthesis is giving a low yield or failing to proceed. What are the common pitfalls?
Answer: The primary challenge in the Robinson-Gabriel synthesis is achieving efficient cyclodehydration of the 2-acylamino-ketone precursor.
Causality and Troubleshooting:
-
Ineffective Dehydrating Agent: The choice and strength of the dehydrating agent are crucial.
-
Insight: Historically, concentrated sulfuric acid was used, but this can lead to low yields and side reactions.[6][8] A variety of other agents have been developed with improved efficacy.
-
Protocol: Polyphosphoric acid (PPA) can increase yields to 50-60%.[8] Other effective reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂).[6][7] For sensitive substrates, milder conditions using trifluoroacetic anhydride (TFAA) or the Dess-Martin periodinane followed by treatment with triphenylphosphine and iodine can be employed.[6]
-
-
Reaction Temperature: The reaction often requires elevated temperatures to drive the dehydration.
-
Insight: Insufficient heating will result in an incomplete reaction. However, excessively high temperatures can lead to decomposition of the starting material or product.
-
Protocol: A typical temperature for the Robinson-Gabriel cyclodehydration is around 90°C for 30 minutes when using reagents like phosphorus oxychloride in DMF or catalytic sulfuric acid in acetic anhydride.[6]
-
-
Purity of the 2-Acylamino-ketone: The starting material must be pure and free of any reagents from its synthesis (e.g., from a preceding Dakin-West reaction).[6]
-
Protocol: Purify the 2-acylamino-ketone by recrystallization or column chromatography before subjecting it to the cyclodehydration conditions.
-
Table 2: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Neat, elevated temp. | Inexpensive, strong. | Often gives low yields, harsh conditions.[8] |
| POCl₃ | In DMF, 90 °C | Effective, moderate conditions. | Can be corrosive and moisture-sensitive.[6] |
| PPA | Neat, elevated temp. | Can improve yields over H₂SO₄.[8] | Viscous, can be difficult to work with. |
| P₂O₅ | In an inert solvent | Strong dehydrating agent. | Can be difficult to handle and dose accurately. |
| TFAA | Ethereal solvent | Milder conditions. | More expensive.[6] |
Diagram 2: Troubleshooting Workflow for Robinson-Gabriel Synthesis
Caption: Troubleshooting workflow for low yields in the Robinson-Gabriel synthesis.
Part 3: Oxidation of Oxazolines to Oxazoles
In some synthetic routes, an oxazoline is formed as a stable intermediate which then needs to be oxidized to the aromatic oxazole.
Question 4: I am struggling to oxidize my oxazoline intermediate to the corresponding oxazole. What methods can I use and what are the potential issues?
Answer: The oxidation of oxazolines to oxazoles can be challenging, and the success often depends on the substitution pattern of the oxazoline and the choice of oxidant.
Causality and Troubleshooting:
-
Inefficient Oxidation: Not all oxidizing agents are effective for all oxazoline substrates.
-
Insight: A common method involves the use of bromotrichloromethane (BrCCl₃) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9] However, this may not be suitable for all substrates. A mixture of Cu(I) and Cu(II) salts has been shown to be effective for a variety of 2-alkyl substituted oxazolines.[10] Manganese dioxide (MnO₂) has also been used, particularly in flow chemistry setups.[11]
-
Protocol: For a one-pot synthesis from a β-hydroxy amide, after cyclodehydration, add DBU and BrCCl₃.[9] If this fails, consider using a copper-catalyzed oxidation with a mixture of Cu(I) and Cu(II) salts.[10]
-
-
Substrate Limitations: The presence of certain functional groups can interfere with the oxidation.
-
Insight: The Kharasch-Sosnovsky reaction (using Cu(I)/Cu(II) catalysis) has been shown to fail for oxazolines lacking a carboalkoxy group at the C-4 position.[10]
-
Protocol: If your substrate is not compatible with a particular oxidation method, you may need to explore alternative synthetic routes that directly form the oxazole.
-
Part 4: Purification and Workup
Question 5: I am having difficulty purifying my oxazole aldehyde product. What are the common challenges and solutions?
Answer: Purification of oxazole aldehydes can be complicated by the presence of reaction byproducts and the formation of emulsions during aqueous workup.
Causality and Troubleshooting:
-
Removal of p-Toluenesulfinic Acid: In the Van Leusen synthesis, the p-toluenesulfinic acid byproduct can be difficult to separate from the desired oxazole.
-
Protocol: A common and effective method is to wash the crude product with a sodium hydrosulfide (NaHS) solution.[12]
-
-
Emulsion Formation during Workup: Emulsions are stable mixtures of organic and aqueous layers that can form during extraction.[13]
-
Insight: Vigorous shaking, especially during neutralization with bicarbonate, can lead to stable emulsions. The presence of fine solid particulates, such as aluminum salts from a Friedel-Crafts reaction, can also stabilize emulsions.[13]
-
Protocol:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[13]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[13]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove fine particulates that may be stabilizing the emulsion.[13]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.[13]
-
-
-
Column Chromatography: Aldehyd-containing compounds can sometimes be sensitive to silica gel.
-
Insight: Silica gel is slightly acidic and can cause decomposition or the formation of acetals/hemiacetals if an alcohol is used in the eluent.[14]
-
Protocol: To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent. A common eluent system for purifying oxazole aldehydes is a mixture of hexanes and ethyl acetate.[12][14]
-
References
- Wikipedia. (n.d.). Robinson–Gabriel synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
- Wikipedia. (n.d.). Van Leusen reaction.
- ResearchGate. (2011). Silver mediated one-step synthesis of oxazoles from a-haloketones.
- Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- ResearchGate. (2025). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
- NROChemistry. (n.d.). Van Leusen Reaction.
- All About Drugs. (n.d.). oxazoles.
- SynArchive. (n.d.). Robinson-Gabriel Synthesis.
- ideXlab. (n.d.). Robinson-Gabriel Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Van Leusen Reaction: Streamlining Nitrile and Heterocycle Synthesis with TosMIC.
- PubMed. (1996). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch-Sosnovsky Reaction.
- PubMed. (2015). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.
- National Center for Biotechnology Information. (2025). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides.
- Organic Chemistry Portal. (2010). A Direct Synthesis of Oxazoles from Aldehydes.
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.
- ResearchGate. (n.d.). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective.
- ResearchGate. (2021). A Practical Synthesis of 1,3-Oxazole.
- ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
- ACS Publications. (n.d.). Mechanism of the Robinson-Gabriel synthesis of oxazoles.
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- Organic Chemistry Portal. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor.
- ResearchGate. (n.d.). Tool for Troubleshooting Emulsion Problems in Producing Oilfields.
Sources
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 10. Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch-Sosnovsky Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methyloxazole-5-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of 2-Methyloxazole-5-carbaldehyde. As a heterocyclic aldehyde, this compound presents unique stability and reactivity considerations that must be addressed for successful isolation of high-purity material.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low Purity or Poor Separation After Flash Column Chromatography
Question: I've purified my crude this compound using silica gel chromatography, but my final product is still impure. What's going wrong?
Answer: This is a frequent challenge stemming from several potential factors related to the compound's interaction with the stationary phase and the choice of mobile phase.
-
Potential Cause A: Inappropriate Solvent System. The polarity of your eluent may be too high, causing your product to elute too quickly along with impurities, or too low, leading to excessive retention and band broadening. Oxazole derivatives are often purified with hexane/ethyl acetate or petroleum ether/ethyl acetate systems.[1]
-
Solution: Methodically optimize your solvent system using Thin-Layer Chromatography (TLC). Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Aim for a Retention Factor (Rf) of 0.25-0.35 for the desired compound to ensure good separation on the column.
-
-
Potential Cause B: On-Column Degradation. Standard silica gel is slightly acidic, which can be sufficient to catalyze the degradation of sensitive compounds. The aldehyde functional group can be susceptible to acid-catalyzed reactions, and the oxazole ring itself can be labile under certain conditions.
-
Solution: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in your starting eluent containing 1% triethylamine (Et₃N), then packing the column with this mixture. The triethylamine neutralizes acidic sites on the silica surface, minimizing the risk of degradation.
-
-
Potential Cause C: Column Overloading. Loading too much crude material onto the column relative to the amount of stationary phase is a common cause of poor separation.
-
Solution: Maintain a proper ratio of crude product to silica gel. For challenging separations, a ratio of 1:50 to 1:100 (by weight) is recommended. For easier separations, 1:20 to 1:30 may suffice.
-
Problem 2: Product Appears Dark Brown or Oily, Even After Purification
Question: My final product is a dark brown material, not the expected solid. Why is this happening and how can I fix it?
Answer: A dark coloration often indicates the presence of highly conjugated or polymeric impurities. These can form during the synthesis or subsequent workup and purification steps. Attempts to use one-pot synthesis methods for some oxazole precursors have been noted to result in reaction mixture darkening, suggesting the formation of such byproducts.[2]
-
Potential Cause A: Formation of Polymeric Byproducts. Aldehydes can undergo self-condensation or polymerization, especially if exposed to trace acid or base, or elevated temperatures.
-
Solution 1: Activated Carbon Treatment. Dissolve the impure product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The carbon can adsorb the polymeric, colored impurities.
-
Solution 2: Re-purification. If carbon treatment is insufficient, a second, carefully executed column chromatography step (with deactivated silica, as described above) may be necessary.
-
-
Potential Cause B: Thermal Degradation. If purification involved heating, such as distillation or removal of high-boiling solvents under vacuum at elevated temperatures, thermal decomposition may have occurred. The oxazole ring can be sensitive to prolonged heating.[3]
-
Solution: Avoid excessive heat. Concentrate solutions on a rotary evaporator with the bath temperature kept below 40°C. If distillation is considered, it must be performed under high vacuum to lower the boiling point and minimize thermal stress.[3]
-
Problem 3: The Purified Product Degrades Upon Standing
Question: I successfully isolated pure this compound, but after a few days in storage, TLC analysis shows new, more polar spots. What is causing this instability?
Answer: This issue points to post-purification degradation, most commonly oxidation of the aldehyde group.
-
Potential Cause: Aerial Oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2-Methyloxazole-5-carboxylic acid) upon exposure to air. This is a common degradation pathway for many aldehydes.
-
Solution: Proper storage is critical. Once purified, the compound should be stored under an inert atmosphere (nitrogen or argon) to displace oxygen.[4] Storing vials in a desiccator at low temperature (2-8°C) and protecting them from light will further enhance stability.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Suggested Solution |
| Low Purity after Column | Inappropriate solvent system | Optimize eluent polarity using TLC to achieve an Rf of 0.25-0.35. |
| On-column degradation | Use silica gel deactivated with 1% triethylamine in the eluent. | |
| Column overloading | Maintain a crude product to silica gel ratio of 1:50 to 1:100.[3] | |
| Dark/Oily Product | Polymeric byproducts | Treat a solution of the product with activated carbon and filter through Celite®. |
| Thermal degradation | Avoid temperatures above 40°C during solvent removal; use high vacuum if distillation is necessary.[3] | |
| Degradation on Storage | Aerial oxidation of aldehyde | Store the purified compound under an inert atmosphere (N₂ or Ar) at 2-8°C, protected from light.[4] |
Purification Workflow Diagram
Caption: A decision tree to guide troubleshooting during purification.
Experimental Protocol: Flash Column Chromatography
This protocol provides a reliable starting point for the purification of gram-scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents: Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc), HPLC grade
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or 10% EtOAc/Hexane. Add a small amount of silica gel to this solution (this is the "dry load" method) and concentrate it to a dry, free-flowing powder using a rotary evaporator. This prevents band distortion during loading.
-
Column Packing (Deactivation):
-
Prepare the starting eluent (e.g., 95:5 Hexane:EtOAc) and add 1% v/v triethylamine.
-
Prepare a slurry of silica gel in this eluent.
-
Carefully pour the slurry into the column and use gentle air pressure to pack it into a stable bed. Ensure the column is packed without air bubbles or cracks.
-
-
Column Loading: Carefully add the dry-loaded sample to the top of the packed silica bed, forming a thin, even layer. Gently add a layer of sand on top to prevent disruption of the sample layer when adding eluent.
-
Elution:
-
Begin elution with the low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc).
-
Collect fractions and monitor the separation by TLC. A typical TLC visualization method is UV light (254 nm), followed by staining with an appropriate agent like potassium permanganate, which reacts with the aldehyde.
-
If the product elutes too slowly, gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:EtOAc). A stepwise gradient is often more effective than a continuous one for separating closely related impurities. [3]5. Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator, ensuring the water bath temperature does not exceed 40°C.
-
Place the resulting product under high vacuum for several hours to remove any residual solvent.
-
-
Storage: Immediately transfer the pure, dry product to a clean vial, flush with nitrogen or argon, seal tightly, and store at 2-8°C away from light.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from a typical synthesis? A1: Impurities are highly dependent on the synthetic route. For syntheses involving aldehydes and TosMIC (p-toluenesulfonylmethyl isocyanide), such as the van Leusen oxazole synthesis, you might find unreacted aldehyde starting materials or byproducts from the elimination of the tosyl group. [5]Incomplete cyclization from other routes, like the Robinson-Gabriel synthesis, may leave acylamino ketone intermediates. [6] Q2: Is this compound a solid or a liquid? A2: The physical state can vary. The related isomer, 2-Methyloxazole-4-carbaldehyde, has a reported melting point of 65-69 °C, suggesting that this compound is also likely to be a solid at room temperature. [4]If your purified product is an oil, it may indicate the presence of residual solvent or impurities that are depressing the melting point.
Q3: Can I use distillation for purification? A3: While possible, distillation is less preferred than chromatography for this compound. The risk of thermal degradation is significant, and it may not effectively remove non-volatile or similarly boiling impurities. [3]If you must use distillation, it should be performed under high vacuum to keep the boiling temperature as low as possible.
Q4: My NMR spectrum looks clean, but the product is still colored. Why? A4: NMR spectroscopy is excellent for identifying the structure of the main component but can be insensitive to trace amounts of intensely colored, high-molecular-weight impurities. An impurity level of <1% that is not visible by NMR can be sufficient to impart significant color to the bulk material.
Q5: What safety precautions should I take when handling this compound? A5: According to available safety data, this compound is harmful if swallowed or inhaled and may cause skin, eye, and respiratory irritation. [7]Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617.
- American Chemical Society. (2010). A Direct Synthesis of Oxazoles from Aldehydes.
- ResearchGate. (2010). A Direct Synthesis of Oxazoles from Aldehydes.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- Semantic Scholar. (2010). organic compounds.
- ResearchGate. (2025). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- CUTM Courseware. (n.d.). Oxazole.pdf.
- He, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.
- Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Methyloxazole-4-carbaldehyde CAS#: 113732-84-6 [m.chemicalbook.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: 2-Methyloxazole-5-carbaldehyde Synthesis
Introduction: This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals involved in the synthesis of 2-Methyloxazole-5-carbaldehyde. The synthesis of functionalized heterocyclic compounds like this is often accompanied by challenges in achieving high purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in the identification, characterization, and mitigation of common impurities. Our approach is grounded in mechanistic principles and validated analytical strategies to ensure the integrity of your synthesis and the quality of the final product.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses the most common initial queries encountered during the synthesis and analysis of this compound.
Question: What are the typical classes of impurities I should expect in my crude this compound sample?
Answer: Impurities are generally categorized based on their origin. In a typical synthesis, you can expect to encounter several types[1][2]:
-
Organic Impurities: These are the most common and can be further subdivided:
-
Starting Materials: Unreacted precursors from the synthesis, such as serine derivatives or the starting oxazole for a formylation reaction.
-
Intermediates: Synthetic intermediates that have not been fully converted to the final product. For instance, in a Vilsmeier-Haack formylation, the intermediate enamine could persist if the reaction or workup is incomplete[3].
-
By-products: Compounds formed from side reactions. This could include over-oxidation of the aldehyde to a carboxylic acid, or products from undesired reactions with the solvent or reagents.
-
Degradation Products: The oxazole ring, particularly when functionalized, can be susceptible to hydrolysis under certain pH and temperature conditions, leading to ring-opened products[4].
-
-
Inorganic Impurities: These can include residual catalysts, salts from workup procedures (e.g., sodium chloride), or metal contaminants from reactors[2].
-
Residual Solvents: Volatile organic compounds used as the reaction medium or during purification steps (e.g., Dichloromethane, Ethyl Acetate, Hexanes)[1][5]. Regulatory bodies like the ICH provide strict guidelines on acceptable limits for these solvents[6].
Question: Which primary analytical method should I use for initial purity assessment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Answer: The choice between GC and HPLC depends on the properties of the impurities you expect to find. A dual-method approach is often the most comprehensive strategy.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates compounds in the gas phase based on boiling point and interaction with a stationary phase.[1] | Separates compounds in a liquid phase based on their polarity and interaction with a stationary phase.[1] |
| Ideal Analytes | Volatile and semi-volatile compounds, such as residual solvents and low molecular weight by-products.[1] | Non-volatile, thermally unstable, or polar compounds, such as degradation products, starting materials, and high molecular weight intermediates.[1] |
| Advantages | Excellent resolution and sensitivity for volatile compounds. GC-MS provides powerful identification capabilities.[7] | Highly versatile with a wide range of column chemistries and mobile phases. Ideal for a broad range of compound polarities.[8] |
| Limitations | Limited to thermally stable and volatile analytes. Polar compounds may require derivatization.[1] | May have lower resolution for very volatile compounds. Can consume larger volumes of solvent.[1] |
For this compound, GC is the preferred method for analyzing residual solvents, while HPLC is superior for quantifying the active pharmaceutical ingredient (API), non-volatile impurities, and degradation products.[1][7]
Part 2: Troubleshooting Common Analytical Issues
This section provides logical workflows for diagnosing and resolving frequent problems encountered during the chromatographic analysis of this compound.
Scenario 1: My GC chromatogram shows significant peak tailing for the main compound.
Answer: Peak tailing, where a peak has an asymmetrical "tail," can compromise accurate quantification.[7] This issue typically points to either chemical interactions within the system or physical disruptions in the sample flow path.
Caption: Troubleshooting workflow for GC peak tailing.
Causality Explained:
-
Indiscriminate Tailing (All Peaks): This suggests a physical problem affecting the entire sample path. An improperly installed column can create dead volume where the sample can diffuse, causing tailing.[7]
-
Selective Tailing (Specific Peaks): This is often due to unwanted chemical interactions between polar analytes (like your oxazole) and "active sites" (e.g., exposed silanol groups) in the liner or on a contaminated column.[7] Replacing the liner with a deactivated one or trimming the contaminated portion of the column removes these active sites.[7]
Scenario 2: I see an unexpected, significant peak in my HPLC analysis. How do I identify it?
Answer: Identifying an unknown impurity is a critical step. A systematic approach combining chromatographic and spectroscopic data is essential. The most powerful combination for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
Caption: Workflow for identifying unknown HPLC impurities.
Expert Insight: When interpreting the mass spectrum, consider common adducts (e.g., +Na, +K, +ACN) that can form in the ion source. The molecular ion ([M+H]⁺) will give you the molecular weight of the impurity. Compare this MW to the molecular weights of all reagents, intermediates, and plausible side-products from your synthetic scheme. If a match is found, you have a tentative identification that can be confirmed with a reference standard. If no obvious match is found, isolation and analysis by NMR spectroscopy is the definitive method for structural elucidation.[10]
Part 3: Standardized Analytical Protocols
These protocols provide a validated starting point for the analysis of this compound. Method optimization may be required based on your specific instrumentation and impurity profile.
Protocol 1: GC-MS Method for Residual Solvents and Volatile Impurities
This method is designed for the separation and identification of volatile organic impurities.[7]
-
Instrumentation: Gas chromatograph with a mass spectrometer (MS) detector.
-
Sample Preparation: Dissolve the sample in a high-purity solvent that does not co-elute with analytes of interest (e.g., DMSO or Benzyl Alcohol) to a final concentration of ~10 mg/mL.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program:
-
Initial Temp: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Solvent Delay: ~3 minutes (adjust based on solvent retention time).
-
Protocol 2: HPLC-UV Method for Purity Assay and Non-Volatile Impurities
This protocol is suitable for quantifying the main component and analyzing less volatile or polar impurities.[7]
-
Instrumentation: High-performance liquid chromatograph with a Photodiode Array (PDA) or variable wavelength UV detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (or an optimal wavelength determined by a UV scan of the main compound).
-
References
- BenchChem. (2025). Refinement of analytical methods for detecting impurities in 2-Methyloxazole samples.
- Benoit, G. E., et al. (2007). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Organic Process Research & Development. [Link]
- BenchChem. (2025). Refinement of analytical methods for detecting impurities in 2-Methyloxazole samples.
- PHARMACEUTICAL SCIENCES. (n.d.).
- AMSbiopharma. (2022, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Machhi, B. R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- BenchChem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
- Gouda, M. A., et al. (2015). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. [Link]
- Méndez-Cuesta, C., et al. (2012).
- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- European Medicines Agency. (2020, May 4). Q3C (R8): Impurities: guideline for residual solvents. [Link]
- European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]
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minimizing byproduct formation with 2-Methyloxazole-5-carbaldehyde
Welcome to the technical support center for 2-Methyloxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring an aromatic oxazole ring and a reactive aldehyde group, allows for a wide range of chemical transformations. However, this same reactivity can also lead to the formation of unwanted byproducts, complicating purification and reducing yields. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
The key to minimizing byproduct formation lies in understanding the interplay between the aldehyde functional group and the oxazole ring. The oxazole ring is an electron-rich heterocycle, which can influence the reactivity of the adjacent aldehyde. It is also sensitive to strongly acidic or basic conditions, which can lead to ring-opening or other decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The most common byproducts generally fall into three categories:
-
Oxidation of the aldehyde: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 2-methyloxazole-5-carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
-
Self-condensation products: Under basic conditions, aldehydes can undergo self-condensation reactions, such as the aldol condensation, leading to dimers and oligomers.[1]
-
Over-reaction products: In reactions like reductive amination, the initial product, a secondary amine, can react further with another molecule of the aldehyde to form a tertiary amine.[2]
Q2: How stable is this compound under typical reaction conditions?
A2: this compound is moderately stable. It is sensitive to strong acids and bases, which can catalyze decomposition of the oxazole ring.[3] It is also prone to oxidation, so it is best handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dark place.[4][5]
Q3: Can the oxazole ring itself participate in side reactions?
A3: Yes, while the aldehyde is the more reactive site for many transformations, the oxazole ring can participate in certain reactions. For instance, under strongly acidic conditions, the ring can be protonated, which may lead to hydrolysis or other rearrangements. The C2-position of the oxazole ring can be deprotonated with strong bases, potentially leading to undesired reactions if not carefully controlled.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on mechanistic principles.
Issue 1: Low Yield of the Desired Product in a Reductive Amination Reaction
You are attempting to synthesize a secondary amine via reductive amination of this compound with a primary amine, but you observe a low yield of your target compound along with several other spots on your TLC plate.
Caption: Troubleshooting workflow for low yield in reductive amination.
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Imine Formation | The first step of reductive amination is the formation of an imine. This equilibrium can be unfavorable, especially with less nucleophilic amines. | Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. You can also add a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine.[6] |
| Over-Alkylation | The product of the initial reductive amination, a secondary amine, can be more nucleophilic than the starting primary amine and react with another molecule of the aldehyde to form an undesired tertiary amine.[2] | Use a stoichiometric excess of the primary amine (2-3 equivalents) to outcompete the secondary amine product for the aldehyde. Alternatively, add the aldehyde slowly to the reaction mixture containing the amine and reducing agent to keep its concentration low. |
| Reduction of the Aldehyde | Strong reducing agents like sodium borohydride (NaBH₄) can directly reduce the aldehyde to the corresponding alcohol (2-methyloxazol-5-yl)methanol, competing with the reductive amination pathway.[7] | Use a milder reducing agent that is more selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7][8] It is also good practice to pre-form the imine before adding the reducing agent. |
-
Imine Formation: To a solution of the primary amine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add this compound (1.0 equivalent).
-
Catalysis and Dehydration: Add acetic acid (0.1 equivalents) and activated 3Å molecular sieves. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm imine formation.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Work-up: Allow the reaction to warm to room temperature and stir until the reaction is complete (typically 2-12 hours). Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Complex Mixture in a Wittig Reaction
You are performing a Wittig reaction to convert this compound to an alkene, but the reaction mixture is difficult to purify, and the yield of the desired alkene is low.
Caption: Troubleshooting workflow for a complex Wittig reaction.
| Potential Cause | Explanation | Suggested Solution |
| Triphenylphosphine Oxide Byproduct | The Wittig reaction produces a stoichiometric amount of triphenylphosphine oxide, which can be difficult to separate from the desired alkene due to its similar polarity.[9] | After the reaction is complete, concentrate the reaction mixture and triturate with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. The triphenylphosphine oxide is often insoluble and can be removed by filtration. For a more streamlined process, consider using a phosphonium salt that generates a water-soluble phosphine oxide. |
| Ylide Decomposition | Phosphorus ylides are strong bases and can be sensitive to moisture and air, leading to decomposition and reduced reactivity. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents for the generation and reaction of the ylide.[10] |
| Lack of Stereoselectivity | The Wittig reaction can produce a mixture of E and Z isomers, depending on the nature of the ylide and the reaction conditions.[11][12] | To favor the Z-alkene, use an unstabilized ylide (e.g., from an alkyltriphenylphosphonium halide) under salt-free conditions. To favor the E-alkene, use a stabilized ylide (containing an electron-withdrawing group) or employ the Schlosser modification for unstabilized ylides.[10] |
Issue 3: Formation of Multiple Products in an Aldol Condensation
You are attempting a crossed aldol condensation between this compound and a ketone, but you obtain a mixture of self-condensation and crossed-condensation products.
Caption: Troubleshooting workflow for a mixed aldol condensation.
| Potential Cause | Explanation | Suggested Solution |
| Competitive Self-Condensation | If both carbonyl partners have α-hydrogens, they can both form enolates and act as both nucleophiles and electrophiles, leading to a mixture of four possible products.[13][14] | To achieve a selective crossed aldol condensation, pre-form the enolate of the ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C). Then, slowly add the this compound to the solution of the pre-formed enolate. This ensures that the ketone acts exclusively as the nucleophile and the aldehyde as the electrophile.[1] |
| Cannizzaro-type Reaction | In the presence of a strong base and in the absence of an enolizable partner, aldehydes without α-hydrogens can undergo a disproportionation reaction (Cannizzaro reaction) to yield an alcohol and a carboxylic acid. While this compound has an α-hydrogen on the oxazole ring, its acidity might not be sufficient for efficient enolization under all conditions, and with very strong bases, other pathways could become competitive. | Carefully control the stoichiometry of the base and ensure the presence of a suitable enolizable partner. The use of milder bases like lithium hydroxide or potassium carbonate is often preferred for aldol condensations to minimize side reactions. |
References
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- MDPI. (2023). Impact of Ultraviolet-Based Combined Disinfection Processes on the Formation and Toxicity of Ciprofloxacin Disinfection Byproducts in Water.
- ResearchGate. (2014). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis.
- OpenStax. (2023). 23.5 Mixed Aldol Reactions.
- Wikipedia. (n.d.). Wittig reaction.
- Wikipedia. (n.d.). Reductive amination.
- Indian Journal of Pharmaceutical Sciences. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Reddit. (2023). What's wrong with my reductive amination? I barely got any product..
- ResearchGate. (2001). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.
- PubChem. (n.d.). 5-Methyl-1,3-oxazole-2-carbaldehyde.
- YouTube. (2016). Mixed Crossed Aldol Reaction Trick and Limiting Products.
- ResearchGate. (2023). Impact of Ultraviolet-Based Combined Disinfection Processes on the Formation and Toxicity of Ciprofloxacin Disinfection Byproducts in Water.
- ResearchGate. (2023). Synthesis and Reactivity of Fusion Product of 2-Methylthiazole Fragment to 2-(Furan-2-yl)benzimidazole.
- MDPI. (2019). Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method.
- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.
- ResearchGate. (2018). Morpholinium Trifluoroacetate Catalyzed Aldol Condensation of Acetone with Both Aromatic and Aliphatic Aldehydes.
- Royal Society of Chemistry. (2016). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors.
- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups under microwave irradiation.
- ResearchGate. (2016). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors.
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- 14. youtube.com [youtube.com]
Technical Support Center: Stability of 2-Methyloxazole-5-carbaldehyde in Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 2-Methyloxazole-5-carbaldehyde in their experimental workflows. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges you may encounter when working with this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
The oxazole ring system is a valuable scaffold in medicinal chemistry, but its inherent reactivity, coupled with the presence of a reactive aldehyde functional group, can present stability issues.[1][2] This guide is structured to help you understand the potential degradation pathways and provide actionable solutions to mitigate them.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by a combination of factors related to both the oxazole ring and the aldehyde group. These include:
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pH: The compound is susceptible to degradation in both acidic and basic conditions. The oxazole ring can be prone to hydrolysis and ring-opening, particularly under harsh pH conditions.[3][4][5]
-
Solvent: The choice of solvent is critical. Protic solvents, especially in the presence of acidic or basic impurities, can facilitate degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, may induce photolytic degradation of the oxazole ring.[6]
-
Oxidizing Agents: The aldehyde group is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the solution.[7]
Q2: I'm observing a decrease in the concentration of my this compound stock solution over time, even when stored at low temperatures. What could be the cause?
A2: A gradual decrease in concentration, even under refrigerated conditions, can be attributed to several factors:
-
Solvent Purity: The use of high-purity, anhydrous solvents is crucial. Trace amounts of water or acidic/basic impurities in the solvent can lead to slow degradation over time. For example, older bottles of solvents like DMSO can accumulate impurities.
-
Incomplete Inert Atmosphere: If the stock solution is not stored under a completely inert atmosphere (e.g., argon or nitrogen), dissolved oxygen can lead to the slow oxidation of the aldehyde group.
-
Repeated Freeze-Thaw Cycles: While a study on a diverse set of compounds in DMSO showed stability over 11 freeze-thaw cycles, the specific impact on this compound is not known.[8] It is a good practice to aliquot stock solutions to minimize the number of freeze-thaw cycles.
Q3: Can I use protic solvents like methanol or ethanol to prepare my solutions?
A3: While protic solvents may be necessary for certain reactions, they can promote the degradation of this compound. If you must use a protic solvent, it is advisable to:
-
Use freshly opened, anhydrous grade solvent.
-
Prepare the solution immediately before use.
-
Keep the solution at a low temperature.
-
Be aware of the potential for acetal or hemiacetal formation with the aldehyde group, which can complicate your reaction or analysis.
Q4: What are the likely degradation products I should be looking for?
A4: Based on the general reactivity of oxazoles and aldehydes, potential degradation products could include:
-
2-Methyl-5-oxazolecarboxylic acid: Formed from the oxidation of the aldehyde group.
-
Ring-opened products: Resulting from the hydrolytic cleavage of the oxazole ring under acidic or basic conditions. One study on 5-hydroxyoxazole-4-carboxylic acid derivatives highlighted their instability towards hydrolytic ring-opening.[9]
-
Products of reaction with nucleophiles: If your reaction mixture contains nucleophiles, they may react with the aldehyde or the oxazole ring. For instance, nucleophilic attack at the C2 position of the oxazole ring can lead to ring cleavage.[7]
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a structured approach to troubleshooting common stability problems encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | Impure starting material or rapid degradation upon dissolution. | 1. Verify the purity of the solid this compound using a suitable analytical method (see Protocol 1). 2. Prepare the solution in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, THF) and analyze immediately. |
| Reaction yield is lower than expected, with starting material consumed. | Degradation of the starting material under reaction conditions. | 1. Monitor the reaction progress at early time points to assess the stability of the starting material. 2. Consider if the reaction conditions (e.g., pH, temperature, reagents) are contributing to degradation. 3. If possible, modify the reaction conditions to be milder (e.g., lower temperature, use of a non-protic solvent). |
| Formation of a brown or colored solution over time. | Polymerization or formation of colored degradation products. | 1. Store solutions protected from light. 2. Ensure the solvent is free of impurities that could catalyze polymerization. 3. If the coloration is rapid, it may indicate a significant incompatibility with the solvent or other components in the mixture. |
| Inconsistent results between experimental runs. | Variability in the stability of the this compound solution. | 1. Prepare fresh solutions for each experiment from the solid material. 2. If using a stock solution, aliquot it into single-use vials to avoid repeated exposure to air and moisture. 3. Standardize the solution preparation and handling procedures across all experiments. |
Experimental Protocols
To assist in assessing and managing the stability of this compound, we provide the following detailed protocols.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid (optional).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional).
-
Gradient: A typical starting gradient could be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. The appearance of new peaks or a decrease in the main peak area over time in solution indicates degradation.
-
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and products under various stress conditions.
Procedure:
-
Prepare Stock Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acidic Hydrolysis: Add a small amount of acid (e.g., 0.1 M HCl) to a solution and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add a small amount of base (e.g., 0.1 M NaOH) to a solution and incubate at a controlled temperature.
-
Oxidative Degradation: Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂) and incubate.
-
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 80 °C) in the dark.
-
Photolytic Degradation: Expose a solution to a light source (e.g., UV lamp) at a controlled temperature.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC-MS to identify and quantify the parent compound and any degradation products.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways of this compound based on the known reactivity of oxazoles and aldehydes.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
- Movassaghi, M., & Schmidt, M. A. (2020). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 61(12), 151603.
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
- Ho, T. L. (2023). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 51(10), 3113-3118.
- García, N. A. (2007). Photodegradation of azole fungicides. A review. Journal of Photochemistry and Photobiology A: Chemistry, 185(2-3), 155-166.
- Ma, S., & Li, Z. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(16), 6995–7000.
- Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
- Galloway, M. M., Ippolito, M. G., & Ackendorf, J. M. (2017). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A, 121(47), 9079–9086.
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Zegar, I. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299.
- Staskiewicz, S., Kaza, A., & Rogers, W. J. (2020). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Organic Process Research & Development, 24(12), 2736-2746.
- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles (Vol. 45). John Wiley & Sons.
- Balaban, A. T. (Ed.). (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol.
- Waterman, K. C., & Adami, R. C. (2015). Drug-excipient interactions. In Pharmaceutical Development and Technology (pp. 361-384). CRC Press.
- Trinh, T. T., & Williams, S. J. (2018). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts, 20(12), 1694-1706.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 69(1), 220-224.
- Wang, S., Li, Y., Chen, X., & Wang, X. (2019). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 174, 339-349.
- Liu, Y., Zhang, Y., & Liu, J. (2018). Simultaneous analysis of 2-methylimidazole, 4-methylimidazole, and 5-hydroxymethylfurfural potentially formed in fermented soy sauce by "quick, easy, cheap, effective, rugged, and safe" purification and UHPLC with tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 66(4), 1011-1017.
- Al-Majed, A. A., & Belal, F. (2012). Indirect Flow Injection Spectrophotometric and Chromatographic Methods for the Determination of Mebendazole in Pharmaceutical Formulations. Baghdad Science Journal, 9(1), 12-19.
- Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Pharmaceutical Review, 19(5).
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Mhlongo, J. T., Brasil, E., de la Torre, B. G., & Albericio, F. (2020). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 18(4), 203.
- Kumar, V., & Aggarwal, R. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(1), 107-122.
- Gaydon, E. M., & Mohamadi, F. (1982). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 30(5), 945-951.
- Hossain, M. A., & Little, R. D. (2009). Analytical method development and validation for the quantification of metaldehyde in soil. Journal of Environmental Science and Health, Part B, 44(7), 651-657.
Sources
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- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-Methyloxazole-5-carbaldehyde Reactions
Welcome to the technical support center for reactions involving 2-Methyloxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower your decision-making in catalyst selection and reaction optimization.
I. Understanding the Reactivity of this compound
This compound is a versatile heterocyclic building block. Its reactivity is primarily dictated by two key features: the aldehyde functional group and the oxazole ring. The aldehyde is susceptible to nucleophilic attack and oxidation, while the oxazole ring can participate in C-H functionalization, particularly cross-coupling reactions. Understanding the interplay of these reactive sites is crucial for successful catalyst selection and reaction design.
II. Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation is a powerful tool for elaborating the oxazole core. However, a common challenge is controlling the regioselectivity of the arylation. For this compound, the primary sites for arylation are the C4 and C2 positions of the oxazole ring.
Frequently Asked Questions (FAQs): Direct C-H Arylation
-
Q1: I want to selectively arylate the C4-position of this compound. Which catalytic system should I use?
A1: Achieving high selectivity for C4-arylation of a 5-substituted oxazole can be challenging. However, palladium catalysis with specific phosphine ligands in polar aprotic solvents generally favors C5-arylation on an unsubstituted oxazole, suggesting that C4-arylation on a 5-substituted oxazole might be achieved under similar conditions. A good starting point would be a palladium precursor like Pd(OAc)₂ with a ligand such as SPhos or RuPhos in a solvent like DMA or NMP.
-
Q2: My direct arylation is giving me a mixture of C2 and C4-arylated products. How can I improve the selectivity for the C4-isomer?
A2: Poor regioselectivity is a common issue. To favor C4-arylation, consider the following adjustments to your reaction conditions[1][2]:
-
Ligand Choice: Bulky, electron-rich phosphine ligands often favor C-H activation at the more sterically accessible C4-position.
-
Solvent Polarity: Polar aprotic solvents like DMA or NMP have been shown to promote C5-arylation in unsubstituted oxazoles, and this preference may extend to C4-arylation in your substrate[1][2].
-
Base: A weaker base, such as K₂CO₃ or Cs₂CO₃, can sometimes improve selectivity.
-
Troubleshooting Guide: Poor Regioselectivity in Direct Arylation
| Problem | Potential Cause | Suggested Solution |
| Mixture of C2 and C4 Isomers | Suboptimal ligand for desired selectivity. | Screen a panel of phosphine ligands (e.g., SPhos, RuPhos, XPhos). |
| Incorrect solvent polarity. | Switch to a more polar aprotic solvent like DMA, NMP, or DMF[1][2]. | |
| Base is too strong, promoting C2-deprotonation. | Use a weaker inorganic base like K₂CO₃ or Cs₂CO₃[2]. | |
| Low Conversion | Inactive catalyst. | Ensure your palladium precursor and ligand are of high quality and handled under an inert atmosphere. |
| Insufficient temperature. | Gradually increase the reaction temperature, monitoring for decomposition. |
Experimental Protocol: Palladium-Catalyzed C4-Arylation
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), and the chosen phosphine ligand (4-10 mol%).
-
Add K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Optimizing Arylation Regioselectivity
Caption: Iterative optimization of arylation conditions.
III. Reactions of the Aldehyde Group
The aldehyde functionality of this compound is a gateway to a diverse range of chemical transformations.
A. Reductive Amination
Reductive amination is a robust method for forming C-N bonds. However, with heterocyclic aldehydes, challenges such as imine stability and side reactions can arise.
-
Q1: I am getting low yields in my reductive amination. What could be the problem?
A1: Low yields in reductive amination of heterocyclic aldehydes can stem from several factors[3]:
-
Inefficient Imine Formation: The equilibrium may not favor the imine. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can help. Mildly acidic conditions (e.g., catalytic acetic acid) can also promote imine formation.
-
Premature Reduction of the Aldehyde: If you are using a strong reducing agent like NaBH₄, it can reduce the starting aldehyde before the imine has a chance to form.
-
Decomposition of the Starting Material: Some heterocyclic aldehydes can be unstable. Using fresh starting material and moderate temperatures is advisable.
-
-
Q2: What is the best reducing agent for the reductive amination of this compound?
A2: Mild and selective reducing agents are generally preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its tolerance of mildly acidic conditions and its selectivity for reducing imines in the presence of aldehydes[3]. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient imine formation. | Add a dehydrating agent (e.g., MgSO₄, molecular sieves) or a catalytic amount of acetic acid[3]. |
| Starting aldehyde was reduced. | Use a milder reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before adding the reducing agent[3]. | |
| Formation of Side Products | Over-alkylation of the product amine. | Use a slight excess of the primary amine to favor the formation of the secondary amine product. |
| Self-condensation of the aldehyde. | Maintain a lower reaction temperature and consider slower addition of the reducing agent. |
Experimental Protocol: One-Pot Reductive Amination
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the primary amine (1.1 equiv.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
B. Oxidation to Carboxylic Acid
Oxidation of the aldehyde to the corresponding carboxylic acid is a common transformation. Catalyst selection is key to achieving high yields and avoiding side reactions.
-
Q1: What are some reliable, mild catalysts for oxidizing this compound to the carboxylic acid?
A1: Several catalytic systems are effective for the oxidation of heterocyclic aldehydes under mild conditions:
-
N-Heterocyclic Carbenes (NHCs): NHCs can catalyze the aerobic oxidation of aldehydes to carboxylic acids[4]. This is a metal-free and often environmentally friendly option.
-
TEMPO-based systems: The combination of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant like Oxone or bleach provides a highly efficient catalytic system for aldehyde oxidation[2][5].
-
Selenium Catalysis: Diphenyl diselenide can catalyze the oxidation of aldehydes with hydrogen peroxide in water, offering a green chemistry approach[6].
-
-
Q2: My oxidation reaction is stalling, and I'm recovering unreacted starting material. What should I do?
A2: Incomplete conversion can be due to catalyst deactivation or suboptimal conditions.
-
Check Catalyst Loading: Ensure you are using an adequate amount of catalyst.
-
Co-oxidant Stoichiometry: If using a system like TEMPO, ensure the co-oxidant is not the limiting reagent.
-
pH Control: Some oxidation reactions are sensitive to pH. Buffering the reaction mixture may be necessary.
-
| Problem | Potential Cause | Suggested Solution |
| Incomplete Conversion | Catalyst deactivation. | Use fresh catalyst and ensure anhydrous conditions if required. |
| Insufficient co-oxidant. | Increase the stoichiometry of the co-oxidant (e.g., Oxone, H₂O₂). | |
| Formation of Byproducts | Over-oxidation or degradation of the oxazole ring. | Use milder reaction conditions (lower temperature, shorter reaction time). Consider a more selective catalyst system[7]. |
| Difficult Product Isolation | The carboxylic acid product is water-soluble. | Perform an acidic workup to protonate the carboxylate, followed by extraction with an organic solvent. |
Experimental Protocol: TEMPO/Oxone Catalyzed Oxidation
-
Dissolve this compound (1.0 equiv.) in a mixture of acetonitrile and water.
-
Add TEMPO (1-5 mol%) and tetrabutylammonium bromide (TBAB) (5-10 mol%).
-
Cool the mixture in an ice bath and add a solution of Oxone (1.0-1.5 equiv.) in water dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.
C. Wittig Reaction
The Wittig reaction is a classic method for converting aldehydes into alkenes. A common challenge is controlling the stereoselectivity (E/Z ratio) of the resulting alkene.
-
Q1: How can I favor the formation of the (Z)-alkene in a Wittig reaction with this compound?
A1: The formation of (Z)-alkenes is generally favored by using non-stabilized ylides under salt-free conditions[8][9]. Non-stabilized ylides are typically derived from alkyltriphenylphosphonium halides. Using a strong, non-lithium base like sodium amide (NaNH₂) or potassium tert-butoxide can also promote (Z)-selectivity.
-
Q2: I am having difficulty removing the triphenylphosphine oxide byproduct from my reaction mixture. What are some effective purification strategies?
A2: Triphenylphosphine oxide (TPPO) can be challenging to remove by standard column chromatography due to its polarity. Here are a few strategies:
-
Crystallization: If your product is a solid, crystallization can sometimes leave the TPPO in the mother liquor.
-
Precipitation of TPPO: In some cases, adding a non-polar solvent like hexane or pentane to the crude reaction mixture can cause the TPPO to precipitate, allowing for its removal by filtration.
-
Specialized Chromatography: Using a more polar eluent system or a different stationary phase may improve separation.
-
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Ylide decomposition. | Generate the ylide at a low temperature and use it immediately. |
| Steric hindrance from the aldehyde. | May require longer reaction times or slightly elevated temperatures. | |
| Poor Stereoselectivity | Inappropriate ylide or reaction conditions. | For (Z)-alkenes, use a non-stabilized ylide with a sodium or potassium base. For (E)-alkenes, a stabilized ylide is preferred[8][10]. |
| Difficult Purification | Contamination with triphenylphosphine oxide. | Try precipitation of TPPO with a non-polar solvent or optimize crystallization conditions for your product[6]. |
Logical Workflow for Wittig Reaction
Caption: General workflow for the Wittig reaction.
IV. Quality Control of Starting Material
The purity of your this compound can significantly impact the outcome of your reaction. A common method for its synthesis is the van Leusen oxazole synthesis.
Frequently Asked Questions (FAQs): Starting Material Purity
-
Q1: What are some potential impurities from the van Leusen synthesis that could affect my reaction?
A1: The van Leusen reaction uses tosylmethyl isocyanide (TosMIC). Potential impurities could include unreacted starting materials or side products. For instance, if an alcohol is used as the solvent in excess, a 4-alkoxy-2-oxazoline byproduct can form[11]. The presence of residual base or the p-toluenesulfinic acid byproduct could also interfere with subsequent catalytic reactions.
-
Q2: How can I purify my this compound if I suspect it is impure?
A2: Standard purification techniques such as recrystallization or column chromatography are generally effective. It is recommended to characterize the purified material by NMR and mass spectrometry to confirm its identity and purity before use.
V. References
-
N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. MDPI.
-
N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. PMC.
-
Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. Benchchem.
-
Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Chemistry Portal.
-
Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. PubMed.
-
Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Chemistry Portal.
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
-
5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure. Benchchem.
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
-
Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate.
-
Van Leusen Reaction. Organic Chemistry Portal.
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit.
-
Application Note – Reductive Amination. Sigma-Aldrich.
-
A Comparative Guide to Catalysts for the Reductive Amination of 2-Aminobenzaldehydes. Benchchem.
-
Wittig Reaction. Organic Chemistry Portal.
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
-
Wittig Reaction: Mechanism and Examples. NROChemistry.
-
The Wittig Reaction: Mechanism and Examples. Master Organic Chemistry.
-
Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
-
Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. PMC.
-
(PDF) Solvent‐Promoted Oxidation of Aromatic Alcohols/Aldehydes to Carboxylic Acids by a Laccase‐TEMPO System: Efficient Access to 2,5‐Furandicarboxylic Acid and 5‐Methyl‐2‐Pyrazinecarboxylic Acid. ResearchGate.
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review [mdpi.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Methyloxazole-5-carbaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-Methyloxazole-5-carbaldehyde. As a bifunctional molecule, this reagent presents unique opportunities and challenges. It combines the electrophilic reactivity of an aldehyde with the sensitive, electron-rich nature of the oxazole ring. Many researchers find that unexpected reactivity, low yields, or product degradation can be traced back to a single, critical variable: the choice of solvent.
This guide is structured to move from foundational principles to practical, in-the-lab solutions. We will explore why solvents have such a profound impact and provide you with the tools to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions - Stability and Reactivity Fundamentals
This section addresses the most common initial queries regarding the handling and reactivity of this compound, focusing on the interplay between the molecule's structure and the solvent environment.
Q1: My reaction is giving low yields and multiple side products. I suspect my starting material is degrading. Why is the oxazole ring so sensitive?
A: This is the most critical issue to grasp. The oxazole ring's stability is highly dependent on the reaction conditions, particularly pH.[1] The primary vulnerability is the C2 position, which has an acidic proton.[1]
-
Acidic Conditions: In the presence of acid (or protic solvents that can act as proton donors), the ring nitrogen can be protonated. This activates the ring, making it highly susceptible to nucleophilic attack by water or other nucleophiles, leading to hydrolytic cleavage.[1]
-
Basic Conditions: Strong bases can deprotonate the C2 position, forming a reactive intermediate that can initiate ring-opening.[1]
Solvents play a direct role. Protic solvents like methanol or ethanol can facilitate protonation and act as nucleophiles. Trace amounts of acid or base in any solvent can catalyze degradation. Therefore, using anhydrous solvents and maintaining a neutral pH are paramount.
Q2: How does solvent choice specifically affect the reactivity of the aldehyde group at the C5 position?
A: The aldehyde's reactivity is a classic case of electrophilicity, which is highly modulated by the solvent.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally excellent choices. They can dissolve the substrate and many reagents without directly participating in the reaction. They stabilize charged intermediates and transition states, which can accelerate many nucleophilic addition reactions to the aldehyde. Acetonitrile, for instance, can also serve as a reactant in certain oxidative cyclizations.[2]
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents are less likely to interfere with the reaction chemistry. However, they may offer poor solubility for more polar reagents and are less effective at stabilizing polar intermediates, potentially slowing down reactions.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can both help and hinder. They can form hydrogen bonds with the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon.[3] However, they can also solvate the nucleophile, potentially decreasing its reactivity, and as mentioned in Q1, they pose a significant risk to the stability of the oxazole ring itself.[1]
Q3: I'm attempting a palladium-catalyzed cross-coupling reaction on the oxazole ring. Can the solvent direct the regioselectivity?
A: Absolutely. This is a well-documented phenomenon. For direct arylation of oxazoles, the solvent can be the deciding factor for which position on the ring reacts. For example, in palladium-catalyzed C-H arylations, polar solvents like DMF or DMAc tend to favor reaction at the C5 position, while nonpolar solvents like toluene or dioxane can favor arylation at the C2 position.[2] This is a powerful tool: by simply changing the solvent, you can potentially control the formation of different constitutional isomers.
Part 2: Troubleshooting Common Reactions
Users frequently encounter issues with specific named reactions. This section provides targeted advice for troubleshooting these processes, with a focus on solvent-related solutions.
| Issue Encountered | Probable Solvent-Related Cause | Recommended Troubleshooting Steps & Rationale |
| Low Yield in Wittig Reaction | 1. Poor solubility of the phosphonium salt or ylide. 2. The solvent is not suitable for ylide formation (e.g., protic solvents quench the strong base). | 1. Switch to a polar aprotic solvent like THF or DMF, which are standard for Wittig reactions.[4] 2. Ensure anhydrous conditions. Water will instantly quench the strong bases (like n-BuLi or NaH) needed to form the reactive ylide.[5] |
| Knoevenagel Condensation Stalls | 1. The reaction is an equilibrium, and water produced is inhibiting the forward reaction. 2. The catalyst (often a weak base like piperidine) is not effective in the chosen solvent. | 1. Use a nonpolar solvent like toluene or benzene with a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium forward.[5] 2. If a Dean-Stark is not feasible, add molecular sieves to the reaction mixture as a dehydrating agent.[5] |
| Reductive Amination Fails | 1. Imine formation is unfavorable or slow. 2. The reducing agent is decomposed by the solvent. | 1. For the initial imine formation, use a solvent that allows for water removal (as in the Knoevenagel). A catalytic amount of weak acid (e.g., acetic acid) can help, but must be used cautiously due to oxazole stability.[5] 2. Match the solvent to the reducing agent. For example, NaBH(OAc)₃ works well in dichloromethane (DCM) or dichloroethane (DCE), while NaBH₄ requires alcoholic solvents, which poses a risk to the oxazole ring and should be used with caution at low temperatures and for short reaction times. |
| Product Degrades During Chromatographic Purification | The acidic nature of standard silica gel is catalyzing the hydrolytic cleavage of the oxazole ring.[1] | 1. Use deactivated silica gel. This can be prepared by flushing the column with the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before loading the sample.[1] 2. Consider alternative purification methods like crystallization or chromatography on a less acidic stationary phase like alumina. |
Part 3: Experimental Protocols & Workflows
Theoretical knowledge must be paired with robust experimental design. The following sections provide a workflow for solvent selection and a detailed protocol for a common reaction.
Workflow for Solvent Selection
The choice of solvent is a multi-step decision process. The following diagram outlines a logical workflow for selecting an appropriate solvent system for a new reaction with this compound.
Caption: A decision workflow for selecting a starting solvent for reactions.
Protocol: Solvent Screening for a Knoevenagel Condensation
This protocol provides a self-validating system to determine the optimal solvent for the Knoevenagel condensation of this compound with diethyl malonate.
Objective: To identify the solvent that provides the highest conversion and yield while minimizing degradation of the starting material.
Reagents & Equipment:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Solvents: Toluene, Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Small reaction vials (e.g., 4 mL) with stir bars and screw caps
-
Heating block
-
Thin Layer Chromatography (TLC) plates and chamber
-
¹H NMR spectrometer
Procedure:
-
Preparation: Set up four identical reaction vials, each with a magnetic stir bar. Label them Toluene, DCM, ACN, and THF.
-
Reagent Addition:
-
To each vial, add this compound (e.g., 55.5 mg, 0.5 mmol, 1.0 eq).
-
To each vial, add the respective anhydrous solvent (2.5 mL). Stir until dissolved.
-
To each vial, add diethyl malonate (96 mg, 0.6 mmol, 1.2 eq).
-
To each vial, add piperidine (5 µL, 0.05 mmol, 0.1 eq).
-
-
Reaction:
-
Seal the vials and place them in a preheated heating block at 50 °C.
-
Allow the reactions to stir for 4 hours.
-
-
Monitoring & Workup:
-
At 1-hour intervals, pause stirring and take a small aliquot from each vial for TLC analysis to monitor the consumption of the starting aldehyde. Use a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).
-
After 4 hours, cool the vials to room temperature.
-
Quench the reaction by adding 2 mL of water to each vial.
-
Extract the organic components with 2 mL of ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Obtain a ¹H NMR spectrum for each crude product in CDCl₃.
-
Determine the conversion by comparing the integration of a characteristic proton signal from the product versus the starting aldehyde proton. .
-
Interpreting the Results:
-
Toluene: You might expect a good yield if water is effectively removed (though not explicitly done in this screening, its nonpolar nature can favor condensation).
-
DCM/THF: These may show moderate to good conversion.
-
ACN: This polar aprotic solvent may also work well, but monitor for any unexpected side products.
This screening provides direct, comparative data on the influence of the solvent, allowing for an evidence-based decision for scaling up.
Visualizing Solvent-Mediated Degradation
To understand the risk posed by certain solvents, it is helpful to visualize the potential degradation pathway. The following diagram illustrates the hydrolytic ring-opening of the oxazole core, a process facilitated by protic solvents and trace acid.
Caption: Simplified pathway for the acid-catalyzed hydrolysis of the oxazole ring.
References
- BenchChem. (2025). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability.
- Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. (General reference for heterocyclic reactivity, specific URL not available).
- Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Complementary Methods for the Direct Arylation of Oxazoles at C5 or C2. Organic Letters, 12(16), 3578–3581. [Link]
- Cognitive Discourse Technologies. (2024). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- BenchChem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
- BenchChem. (2025). Troubleshooting low reactivity of 9-ethyl-9H-carbazole-2-carbaldehyde in subsequent reactions.
- Wang, Z., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry, 10, 869324. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Reactivity Challenges with 2-Methyloxazole-5-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Methyloxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this versatile heterocyclic aldehyde. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Substrate
This section addresses fundamental questions about the reactivity and stability of this compound.
Q1: Why does this compound exhibit lower-than-expected reactivity in some nucleophilic reactions?
Answer: The reactivity of the aldehyde group on an oxazole ring is a nuanced interplay of several electronic and structural factors.
-
Electronic Nature of the Oxazole Ring: The oxazole ring is an electron-deficient heterocycle. This property, in theory, should render the attached carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. However, the ring's nitrogen and oxygen atoms possess lone pairs that can participate in resonance, which can subtly modulate the electron density at the C5 position.
-
Coordination Effects: The basic nitrogen atom in the oxazole ring can coordinate with Lewis acidic reagents or metal-containing nucleophiles (like Grignard reagents). This interaction can lead to the formation of inactive complexes or direct the reaction pathway towards undesired side products, effectively passivating the aldehyde.
-
Stability Concerns: What is often perceived as "low reactivity" may, in fact, be substrate degradation. Oxazole rings can be sensitive to harsh reaction conditions, such as strong acids or bases, which are sometimes employed to force a sluggish reaction. Some oxazole derivatives are known to be unstable towards hydrolytic ring-opening, particularly under conditions that protonate the ring.[1]
Q2: What are the primary stability and handling considerations for this compound?
Answer: Proper handling and storage are critical to ensure the integrity of the starting material.
-
Storage: The compound should be stored under an inert atmosphere (nitrogen or argon), sealed in a dry environment, and kept at room temperature or refrigerated as per supplier recommendations.[2]
-
Moisture and Air Sensitivity: Like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. While oxazoles are generally stable, they can be sensitive to strong acids, which can lead to ring cleavage.[1] It is prudent to handle the compound in a dry, inert environment to minimize potential degradation.
-
Reaction pH: Extreme pH conditions should be avoided. If a reaction requires a strong base, consider using non-nucleophilic, sterically hindered bases or running the reaction at low temperatures to minimize substrate degradation.
Part 2: Troubleshooting Common Synthetic Transformations
This section provides specific troubleshooting advice for common reactions involving this compound.
2.1 Knoevenagel Condensation: Issues with C=C Bond Formation
The Knoevenagel condensation is a cornerstone reaction for forming α,β-unsaturated systems from an aldehyde and an active methylene compound.[3][4]
Q: My Knoevenagel condensation with this compound is sluggish, incomplete, or results in a complex mixture. What can I do?
Answer: The success of a Knoevenagel condensation hinges on the delicate balance of activating the methylene compound without causing side reactions with the aldehyde.
-
Catalyst Choice is Crucial: The catalyst must be basic enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde or degradation of the oxazole ring.[3]
-
Mild Bases: Weakly basic amines like piperidine or pyridine are standard catalysts. If the reaction is slow, a co-catalyst like acetic acid can sometimes facilitate the dehydration step.
-
Alternative Catalysts: For difficult substrates, consider using catalysts like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) in an aqueous medium or employing greener, solvent-free methods with recyclable catalysts like chitosan.[4][5]
-
-
Solvent and Temperature Optimization:
-
Solvents: Ethanol or toluene (with a Dean-Stark trap to remove water) are common choices. The removal of water drives the reaction equilibrium towards the product.
-
Temperature: While reflux is often used, starting at room temperature and gradually increasing the heat can help identify the optimal temperature that promotes the reaction without significant byproduct formation. Microwave irradiation can dramatically reduce reaction times and improve yields.[4]
-
This diagram outlines a logical workflow for optimizing the Knoevenagel condensation.
Caption: A logical workflow for Knoevenagel condensation troubleshooting.
This protocol is a starting point for the reaction with malononitrile.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and absolute ethanol (10 mL per mmol of aldehyde).
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Filter the solid product, wash with a small amount of cold ethanol to remove impurities, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, hexanes:ethyl acetate).
2.2 Wittig Reaction: Challenges with Ylides
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[6][7] Its success depends heavily on the nature of the phosphorus ylide.
Q: My Wittig reaction is giving poor yields and/or a mixture of E/Z isomers. How can I improve the outcome?
Answer: Low yields often stem from issues with ylide generation or reactivity, while stereoselectivity is governed by ylide stability.[8][9]
-
Ylide Generation: Ensure strictly anhydrous conditions. The bases used to generate ylides (e.g., n-BuLi, NaH, KHMDS) are extremely sensitive to moisture. Prepare the ylide in situ and use it immediately.
-
Ylide Stability and Stereochemistry:
-
Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and typically favor the formation of (Z)-alkenes under salt-free conditions.[8] They are generally preferred for less reactive aldehydes.
-
Stabilized Ylides (e.g., those with an adjacent ester or ketone) are less reactive and generally yield (E)-alkenes.[8] These may require higher temperatures or longer reaction times with this compound. If your reaction with a stabilized ylide is failing, switching to a more reactive Horner-Wadsworth-Emmons (HWE) reagent is a common alternative.
-
-
Reaction Conditions:
-
Temperature: Ylide formation is often performed at low temperatures (e.g., -78 °C or 0 °C), after which the aldehyde is added and the reaction is allowed to warm to room temperature.
-
Solvent: THF or diethyl ether are typical solvents.[6]
-
| Ylide Type | R Group Example | Reactivity | Typical Product | Recommended Conditions for this compound |
| Non-stabilized | -CH₃, -CH₂CH₃ | High | (Z)-alkene | Use for simple alkyl extensions. Ensure salt-free conditions for Z-selectivity. |
| Semi-stabilized | -Benzyl | Moderate | Mixture of E/Z | May require gentle heating. |
| Stabilized | -CO₂Et, -CN | Low | (E)-alkene | May require elevated temperatures or longer reaction times. Consider HWE alternative if yield is poor. |
2.3 Grignard and Organolithium Additions: Managing Basicity
Grignard and organolithium reagents are potent nucleophiles but also strong bases, which can cause complications.[10][11]
Q: When I add a Grignard reagent to this compound, I get a low yield of the desired alcohol and a complex mixture of byproducts. What is going wrong?
Answer: The primary issue is often competing side reactions due to the basicity of the organometallic reagent.
-
Acid-Base Reactions: The Grignard reagent can deprotonate the methyl group at the C2 position, creating an undesired carbanion and consuming the reagent.
-
Coordination: The reagent can coordinate to the ring nitrogen, deactivating the aldehyde.
-
Solutions to Enhance Nucleophilic Addition:
-
Use of Cerium(III) Chloride (Luche Reduction Conditions): Transmetalation of the organometallic reagent with CeCl₃ in situ generates a less basic, more nucleophilic organocerium species.[11] This significantly suppresses side reactions and favors direct addition to the carbonyl.
-
Low Temperatures: Performing the reaction at very low temperatures (e.g., -78 °C) minimizes the rate of side reactions relative to the desired nucleophilic attack.
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the aldehyde (and CeCl₃, if used) to keep the concentration of the basic reagent low at all times.
-
-
Preparation: Vigorously stir anhydrous CeCl₃ (1.2 eq) in dry THF (5 mL per mmol) for at least 2 hours under an inert atmosphere to create a fine slurry.
-
Cooling: Cool the CeCl₃ slurry to -78 °C.
-
Reagent Addition: Add the Grignard reagent (e.g., MeMgBr, 1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in dry THF dropwise to the organocerium slurry.
-
Reaction: Stir at -78 °C and monitor by TLC. Once complete, allow the reaction to warm slowly to 0 °C.
-
Quenching and Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
Part 3: General Aldehyde Activation Strategies
When inherent reactivity is a barrier, activating the carbonyl group can provide a general solution.
Q: Are there any general additives I can use to increase the electrophilicity of the aldehyde carbonyl?
Answer: Yes, Lewis acid catalysis is a powerful and widely used strategy to activate carbonyls for nucleophilic attack.[12][13]
A Lewis acid (LA) coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles.
Caption: Lewis acid (LA) coordination enhances carbonyl electrophilicity.
| Lewis Acid | Typical Solvent | Key Features & Applications |
| MgBr₂·OEt₂ | DCM, THF, Et₂O | Mild and effective. Good for promoting additions and cycloadditions. |
| ZnCl₂ | DCM, THF | Common, inexpensive. Can be used in a variety of nucleophilic additions. |
| Sc(OTf)₃ | DCM, MeCN | Highly active catalyst, often used in low loadings. Tolerant of water in some cases. |
| TiCl₄ | DCM | Very strong Lewis acid. Must be used under strictly anhydrous conditions and at low temperatures. |
| BF₃·OEt₂ | DCM, Et₂O | Common reagent, effective for activating carbonyls towards various nucleophiles. |
Implementation: Typically, the Lewis acid (0.1 to 1.1 equivalents) is pre-mixed with the this compound in a dry solvent at a low temperature before the nucleophile is added.
References
- Benoit, R. et al. (2007). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate.
- Organic Chemistry Portal. Wittig Reaction.
- Wikipedia. Knoevenagel condensation.
- Wikipedia. Wittig reaction.
- NROChemistry. Wittig Reaction: Mechanism and Examples.
- Chemistry LibreTexts. Wittig Reaction.
- Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes.
- Chemistry LibreTexts. Reactions with Grignard Reagents.
- NC State University Libraries. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry.
- Chem Pharm Bull (Tokyo). (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. 70(1):82-84.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
- RSC Publishing. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst.
- ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- ResearchGate. The Synthesis of Some Chiral 2-Aminoalkyloxazole-4-carboxylates from Isoxazol-5(2H)-ones.
- YouTube. Grignard Reagent Reaction Mechanism.
- PMC - NIH. Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[6][9]imidazo[2,1-b]thiazoles.
- Semantic Scholar. 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde as a new synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions.
- PubChem. 5-Methyl-1,3-oxazole-2-carbaldehyde.
- PubChem. 5-Methyl-1,2-oxazole-3-carbaldehyde.
- ResearchGate. Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors.
- Semantic Scholar. Synthesis and characterization of novel 3-substituted-2-butyl-5-chloro-imidazol- 4-carbaldehyde derivatives.
- ResearchGate. (PDF) Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[6][9]imidazo[2,1- b ]thiazoles.
- Taylor & Francis Online. ORIENTATION OF NUCLEOPHILIC ATTACK AT AN ACTIVATED DOUBLE BOND.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - CAS:885273-42-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ORIENTATION OF NUCLEOPHILIC ATTACK AT AN ACTIVATED DOUBLE BOND | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating the Scale-Up of 2-Methyloxazole-5-carbaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 2-Methyloxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and actionable solutions needed to overcome common challenges in the laboratory and during process development.
Introduction
This compound is a key building block in medicinal chemistry, valued for the reactivity of its aldehyde group which allows for its incorporation into more complex molecular structures.[1] While several synthetic routes exist, scaling up production from the bench to pilot or manufacturing scale often presents a unique set of obstacles. This guide provides a structured approach to identifying, understanding, and resolving these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What are the most common synthetic routes for preparing this compound?
A1: The synthesis of this compound can be approached through several methods. One of the most prevalent is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich heterocyclic ring like 2-methyloxazole.[1][2] This reaction typically uses a formylating agent generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[2][3][4]
Another approach involves the synthesis of a suitable precursor, such as an N-methoxy-N-methyl amide derivative of 2-methyloxazole, followed by reduction to the aldehyde. While a large-scale preparation of the isomeric 2-methyloxazole-4-carboxaldehyde has been described using this method with lithium aluminum hydride (LAH) as the reducing agent, similar principles can be applied.[5][6]
Q2: What are the primary challenges I can expect when scaling up the Vilsmeier-Haack reaction for this synthesis?
A2: Scaling up the Vilsmeier-Haack reaction can present several challenges:
-
Exothermic Reaction Control: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition and Mixing: Ensuring uniform mixing of the viscous reagents, particularly POCl₃, in a large reactor is critical for consistent reaction progression and to avoid localized overheating.
-
Work-up and Quenching: The quenching of the reaction mixture, which contains acidic and reactive species, must be carefully controlled to manage gas evolution and temperature.
-
Product Isolation and Purification: Isolating the product from the aqueous work-up can be challenging due to its potential solubility. Furthermore, purification on a large scale may require moving away from standard column chromatography to more scalable techniques like crystallization or distillation.
Q3: How stable is this compound and what are the optimal storage conditions?
A3: Oxazole derivatives, especially those with electron-withdrawing groups like an aldehyde, can be susceptible to degradation.[7] The oxazole ring can be sensitive to strong acids or bases, which may lead to ring-opening.[7] For long-term storage, it is advisable to keep this compound in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon) to minimize degradation.
Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving specific issues you may encounter during the synthesis and purification of this compound.
Problem 1: Low or Inconsistent Yields in the Vilsmeier-Haack Reaction
Symptoms:
-
The reaction stalls, with starting material remaining even after extended reaction times.
-
Yields are significantly lower than expected based on small-scale experiments.
-
Batch-to-batch variability is high.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete formation of the Vilsmeier reagent | The Vilsmeier reagent is the active electrophile. Its incomplete formation due to poor mixing or incorrect stoichiometry will lead to a sluggish reaction. | 1. Ensure slow, controlled addition of POCl₃ to DMF at a low temperature (e.g., 0-5 °C) with vigorous stirring. 2. Verify the quality and purity of both DMF and POCl₃. Water contamination will consume the reagents. |
| Insufficient activation of the oxazole ring | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best on electron-rich substrates.[2][4][8] | 1. Confirm the absence of any strong electron-withdrawing groups on your starting 2-methyloxazole that could deactivate the ring. 2. While less common for this specific reaction, consider the use of a milder formylating agent if over-reactivity or side reactions are an issue. |
| Suboptimal reaction temperature | The reaction rate is temperature-dependent. Too low a temperature will result in a slow reaction, while too high a temperature can lead to byproduct formation. | 1. After the formation of the Vilsmeier reagent, allow the reaction to warm to room temperature or gently heat as determined by small-scale optimization studies. 2. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature. |
| Inefficient work-up and product loss | The product may have some solubility in the aqueous phase, or it may be lost during extraction if the pH is not optimal. | 1. Carefully neutralize the reaction mixture during work-up. 2. Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. 3. Consider a salting-out effect by adding brine during extraction to reduce the solubility of the product in the aqueous layer. |
Problem 2: Significant Impurity Formation
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude reaction mixture.
-
HPLC analysis shows several peaks in addition to the desired product.
-
The isolated product is difficult to purify.
Potential Causes & Solutions:
Diagram: Troubleshooting Impurity Formation
Caption: A logical workflow for identifying and minimizing impurities.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Over-formylation or reaction at other positions | Although the 5-position is generally favored, high temperatures or prolonged reaction times can lead to the formation of di-formylated products or reaction at less favorable positions. | 1. Reduce the reaction temperature and/or time. 2. Use a stoichiometric amount of the Vilsmeier reagent. |
| Formation of colored byproducts | The Vilsmeier-Haack reaction can sometimes produce colored impurities, possibly from polymerization or side reactions of the Vilsmeier reagent. | 1. Ensure a clean reaction setup and high-purity reagents. 2. Consider a purification step involving activated carbon to remove colored impurities. |
| Hydrolysis of the iminium intermediate | The intermediate iminium salt is hydrolyzed to the aldehyde during work-up. Incomplete or improper hydrolysis can lead to impurities. | 1. Ensure the work-up is performed with an adequate amount of water and for a sufficient duration to ensure complete hydrolysis. 2. Maintain a suitable pH during work-up to facilitate hydrolysis without causing product degradation. |
| Product degradation | As mentioned, the product can be unstable under harsh conditions. | 1. Avoid excessive heat during work-up and purification. 2. Use a rotary evaporator at a moderate temperature and pressure for solvent removal. 3. Maintain an inert atmosphere if the product is found to be sensitive to air oxidation.[7] |
Problem 3: Challenges in Purification at Scale
Symptoms:
-
Standard silica gel chromatography is not feasible or economical for large quantities.
-
The product co-elutes with impurities.
-
Significant product loss occurs during purification.
Potential Causes & Solutions:
| Purification Method | Description | Advantages | Challenges & Considerations |
| Crystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Highly scalable, can provide high purity, cost-effective. | Requires finding a suitable solvent system. May require seeding. |
| Distillation | Purifying the product based on its boiling point under reduced pressure. | Effective for thermally stable, volatile compounds. | The product may not be sufficiently volatile or could decompose at high temperatures. |
| Bisulfite Adduct Formation | Reacting the crude aldehyde with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities. The aldehyde is then regenerated by treatment with acid or base.[5] | Highly selective for aldehydes, can be effective for removing closely related impurities. | The adduct formation and regeneration steps add complexity to the process. The product must be stable to the pH changes involved. |
| Preparative HPLC | A scalable version of analytical HPLC. | Can provide very high purity. | Can be expensive and require large volumes of solvent, making it less suitable for large-scale manufacturing. |
Experimental Protocol: Purification via Bisulfite Adduct Formation
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., toluene or dichloromethane).
-
Prepare a saturated aqueous solution of sodium bisulfite.
-
Vigorously stir the organic solution with the aqueous sodium bisulfite solution. The bisulfite adduct will precipitate or partition into the aqueous layer.
-
-
Separation:
-
Separate the aqueous layer containing the adduct from the organic layer containing the impurities.
-
Wash the aqueous layer with the organic solvent to remove any remaining impurities.
-
-
Regeneration of the Aldehyde:
-
Treat the aqueous layer with an aqueous base (e.g., sodium carbonate solution) or acid (e.g., dilute HCl) to regenerate the aldehyde.
-
The purified aldehyde will separate and can be extracted with an organic solvent.
-
-
Final Work-up:
-
Wash the organic extracts containing the purified product with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Conclusion
The successful scale-up of this compound synthesis requires a systematic approach to process optimization and troubleshooting. By understanding the underlying chemistry of the chosen synthetic route and anticipating potential challenges related to reaction conditions, impurity formation, and purification, researchers can develop robust and scalable processes. This guide provides a foundation for addressing these challenges, but it is essential to complement this information with careful in-lab experimentation and analysis.
References
- Benoit, G.-E., et al. (2008). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Organic Process Research & Development, 12(5), 958-961.
- ResearchGate. (n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Patil, S. D., & Deokar, S. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1153.
- Reddit. (n.d.). Vilsmeier Haack Formylation, no electrophilic substitution.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: 2-Methyloxazole-5-carbaldehyde
Welcome to the technical support resource for 2-Methyloxazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Due to its chemical structure, this compound exhibits notable sensitivity to moisture, which can significantly impact experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and reproducible use of this reagent.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: Proper storage is the most critical factor in maintaining the integrity of this reagent. Based on supplier safety data sheets, it should be stored in a cool, dry place, ideally refrigerated.[1] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent exposure to both moisture and atmospheric oxygen.[2] The container must be kept tightly sealed when not in use.[1][3][4]
Q2: What are the visual signs of compound degradation or hydration?
A2: While the pristine material is typically a solid, signs of moisture exposure can include clumping, changes in color, or the material becoming sticky or oily. If you observe any of these changes, it is advisable to assess the purity of the reagent before use, as its effective concentration may be compromised.
Q3: Can I weigh and handle this reagent on an open lab bench?
A3: Handling on an open bench is strongly discouraged, especially in humid environments. Brief exposure for weighing may be unavoidable, but it should be done as quickly as possible. For reactions that are highly sensitive to stoichiometry, it is best practice to handle and dispense the aldehyde inside a glovebox or under a positive pressure of inert gas.
Q4: What is the primary risk of moisture exposure?
A4: The primary and most immediate risk is the formation of a hydrate at the aldehyde functional group. This is a reversible equilibrium reaction with water that effectively "caps" the aldehyde, rendering it unreactive in subsequent steps. This sequestration of the active aldehyde leads directly to lower yields or complete reaction failure. A secondary, though less immediate, risk under certain conditions (e.g., non-neutral pH) could be the hydrolytic cleavage of the oxazole ring.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that users may encounter during their experiments. The following decision tree provides a logical workflow for diagnosing issues related to reaction performance.
Caption: Troubleshooting workflow for low-yield reactions.
Problem 1: My reaction yield is significantly lower than expected.
-
Possible Cause: The most probable cause is the degradation or hydration of this compound due to moisture. The aldehyde functional group can reversibly form a geminal diol (hydrate) in the presence of water. This hydrate is unreactive under most conditions, effectively lowering the concentration of the active aldehyde in your reaction.
-
Solution & Actionable Steps:
-
Verify Reagent Quality: Before starting, visually inspect the reagent. If it appears clumpy or discolored, its quality is suspect. If possible, run a quick purity check (e.g., 1H NMR) to confirm the integrity of the aldehyde proton signal and look for new peaks indicative of a hydrate.
-
Ensure Anhydrous Conditions: Use freshly dried solvents. Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture after being opened. It is best to use solvent from a freshly opened bottle or from a solvent purification system.
-
Implement an Inert Atmosphere: Assemble your reaction glassware while hot or flame-dry it under vacuum and backfill with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction, from reagent addition to quenching.
-
Stoichiometry Adjustment: If you suspect minor hydration that cannot be avoided, consider using a slight excess (e.g., 1.05-1.1 equivalents) of the aldehyde to compensate for the partially inactive portion.
-
Problem 2: I observe an unexpected, more polar spot on my TLC plate or a new peak in my LC-MS analysis.
-
Possible Cause: This is likely the aldehyde hydrate. Geminal diols are significantly more polar than their corresponding aldehydes, causing them to have lower Rf values on TLC plates and different retention times in reverse-phase HPLC.
-
Solution & Actionable Steps:
-
Co-spotting TLC: If you have a sample of the aldehyde that you suspect is "wet," you can run a TLC plate with a spot of your reaction mixture, a spot of the suspect aldehyde, and a co-spot. If the new polar spot in your reaction corresponds to the impurity in the starting material, you have confirmed the issue.
-
Workup Modification: In some cases, the hydrate equilibrium can be reversed. During the workup, extracting with a dry organic solvent and washing with brine (saturated NaCl solution) can help to remove water and shift the equilibrium back towards the aldehyde. Drying the combined organic layers thoroughly with a drying agent like MgSO4 or Na2SO4 is crucial.
-
Purification Strategy: While purification can remove the hydrate, preventing its formation is a more robust strategy. Some oxazole derivatives can be purified by conversion to a water-soluble bisulfite adduct, followed by regeneration, though this adds steps to the synthesis.[5]
-
Problem 3: My reaction is inconsistent, working well on some days but not others.
-
Possible Cause: This classic process variability issue often points to an uncontrolled environmental variable, with ambient humidity being the prime suspect. A reaction run on a dry day may succeed, while the same procedure on a humid day fails due to increased moisture absorption during reagent handling and reaction setup.
-
Solution & Actionable Steps:
-
Standardize Handling Procedures: Implement a strict, standardized protocol for handling this reagent that is independent of ambient conditions. This includes the mandatory use of an inert atmosphere and dried solvents for every reaction.
-
Use a Glovebox: For maximum reproducibility, perform all manipulations of the solid reagent inside a glovebox with a controlled, low-moisture atmosphere.
-
Document Environmental Conditions: If a glovebox is unavailable, make a habit of noting the ambient humidity in your lab notebook. This data can help correlate reaction outcomes with environmental conditions and reinforce the need for stringent anhydrous techniques.
-
Key Protocols & Methodologies
Protocol 1: Recommended Handling and Dispensing Workflow
This protocol minimizes moisture exposure during the critical step of measuring and adding the reagent to your reaction.
Caption: Workflow for handling moisture-sensitive reagents.
-
Equilibration: Remove the sealed container of this compound from cold storage. Allow it to warm to ambient temperature in a desiccator or under a stream of inert gas before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Transfer: Transfer the sealed container into a glovebox.
-
Dispensing: Inside the glovebox, open the container and quickly weigh the desired amount into a small, tared vial.
-
Sealing: Tightly reseal the main stock bottle. Seal the vial containing the dispensed reagent.
-
Reaction Addition: Remove the small vial from the glovebox. Add anhydrous solvent to the vial under a positive pressure of inert gas to dissolve the solid, and transfer the resulting solution to the reaction flask via syringe or cannula.
Data Summary: Storage and Handling
| Condition | Technique | Rationale & Expected Outcome |
| Optimal Storage | Tightly sealed container, 2-8°C, under Argon or Nitrogen. | Prevents ingress of atmospheric moisture and oxygen. Maximizes shelf-life and reagent integrity.[2] |
| Sub-Optimal Storage | Tightly sealed container, Room Temperature, in air. | Risk of gradual hydration from residual headspace moisture. Potential for slow degradation. Purity should be checked before use. |
| Improper Storage | Loosely sealed container, open to lab atmosphere. | High probability of significant hydration and degradation. Reagent is likely unreliable for stoichiometric reactions. |
| Optimal Handling | Dispensing in a glovebox or under inert gas flow. | Minimizes acute exposure to atmospheric moisture during transfer. Ensures high fidelity in reaction setup. |
| Risky Handling | Dispensing quickly on an open bench. | Introduces significant risk of moisture contamination, leading to inconsistent results, especially in humid conditions. |
References
- Benoit, G.-E., et al. (2009). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Organic Process Research & Development, 13(6), 1153–1158. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Methyloxazole-5-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific integrity and preclinical development. In the realm of heterocyclic chemistry, seemingly minor positional changes in substituents can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of the key analytical techniques required to unambiguously confirm the structure of 2-Methyloxazole-5-carbaldehyde and differentiate it from its critical isomers, notably 2-Methyloxazole-4-carbaldehyde and 5-Methyl-1,3-oxazole-2-carbaldehyde.
The causality behind our multi-pronged analytical approach is rooted in the principle of orthogonal verification. Each technique—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—probes a different aspect of the molecule's constitution. By integrating the data from these disparate methods, we construct a self-validating system that leaves no room for structural ambiguity.
The Isomeric Challenge
The primary challenge in the characterization of this compound lies in distinguishing it from its isomers. The subtle shift of the carbaldehyde group from the 5- to the 4-position, or the rearrangement of the methyl and carbaldehyde groups between the 2- and 5-positions, creates compounds with identical molecular weights and formulas, yet distinct chemical environments. This necessitates a detailed analysis of their spectroscopic fingerprints.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Arbiter
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
The Causality Behind NMR Analysis
For oxazole derivatives, the chemical shifts (δ) of the ring protons and carbons are highly sensitive to the electronic effects of their substituents. An electron-withdrawing group like a carbaldehyde (-CHO) will deshield adjacent protons and carbons, causing them to resonate at a higher frequency (downfield shift). Conversely, an electron-donating group like a methyl (-CH₃) group will cause a shielding effect (upfield shift). The distinct substitution patterns of our target molecule and its isomers will, therefore, manifest as unique sets of chemical shifts and coupling constants.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and its key isomers. These predictions are based on established principles of NMR spectroscopy and data from structurally analogous compounds[1].
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH O | ~9.8 | s |
| C4-H | ~7.8 | s | |
| -CH ₃ | ~2.6 | s | |
| 2-Methyloxazole-4-carbaldehyde | -CH O | ~9.9 | s |
| C5-H | ~8.2 | s | |
| -CH ₃ | ~2.7 | s | |
| 5-Methyl-1,3-oxazole-2-carbaldehyde | -CH O | ~9.7 | s |
| C4-H | ~7.3 | s | |
| -CH ₃ | ~2.5 | s |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C =O | ~185 |
| C 2 | ~165 | |
| C 5 | ~155 | |
| C 4 | ~130 | |
| -C H₃ | ~14 | |
| 2-Methyloxazole-4-carbaldehyde | C =O | ~184 |
| C 2 | ~166 | |
| C 4 | ~145 | |
| C 5 | ~138 | |
| -C H₃ | ~14 | |
| 5-Methyl-1,3-oxazole-2-carbaldehyde | C =O | ~180 |
| C 2 | ~158 | |
| C 5 | ~150 | |
| C 4 | ~125 | |
| -C H₃ | ~12 |
Experimental Protocol for NMR Analysis
This protocol is designed to be a self-validating system by including steps for referencing and shimming, ensuring data accuracy and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonicate briefly if necessary.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform magnetic field shimming to optimize the field homogeneity, aiming for sharp, symmetrical signals.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.
-
For quaternary carbons, consider increasing the relaxation delay or using a different pulse sequence (e.g., DEPT) to ensure their observation.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
Acquire a ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons.
-
Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and confirming the substitution pattern.
-
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - The Functional Group Fingerprint
FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule. The vibrational frequencies of chemical bonds are sensitive to their environment, allowing for differentiation between isomers.
The Causality Behind FTIR Analysis
The key vibrational modes for our analysis are the carbonyl (C=O) stretch of the aldehyde and the characteristic stretches of the oxazole ring. The position of the aldehyde group relative to the heteroatoms in the ring will subtly influence the electronic distribution and, consequently, the vibrational frequency of the C=O bond. Additionally, the substitution pattern affects the "fingerprint region" (below 1500 cm⁻¹) of the spectrum, which arises from complex skeletal vibrations unique to each molecule.
Comparative FTIR Data
Table 3: Key Predicted IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 2-Methyloxazole-4-carbaldehyde | 5-Methyl-1,3-oxazole-2-carbaldehyde |
| Aldehyde C-H Stretch | ~2820, ~2720 | ~2825, ~2725 | ~2815, ~2715 |
| Carbonyl (C=O) Stretch | ~1690 | ~1695 | ~1685 |
| Oxazole Ring C=N Stretch | ~1580 | ~1585 | ~1575 |
| Oxazole Ring C=C Stretch | ~1500 | ~1505 | ~1495 |
Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
-
Background Collection:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a suitable solvent (e.g., isopropanol) and a soft cloth.
-
Collect a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks in the spectrum.
-
Clean the ATR crystal thoroughly after analysis.
-
Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. While all three isomers have the same nominal molecular weight, their fragmentation patterns can differ, offering another layer of structural confirmation.
The Causality Behind MS Analysis
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The stability of these fragments dictates the observed fragmentation pattern. The structure of the oxazole ring and the position of the substituents will influence which fragmentation pathways are favored. For instance, the loss of a hydrogen radical (M-1), a methyl radical (M-15), or a formyl radical (M-29) are all plausible fragmentation pathways, and their relative abundances can be diagnostic.
Comparative MS Data
Table 4: Predicted Key Fragments in EI-MS (m/z)
| Compound | Molecular Ion (M⁺˙) | [M-H]⁺ | [M-CHO]⁺ | [M-CH₃]⁺ | Other Key Fragments |
| All Isomers | 111 | 110 | 82 | 96 | 54, 42 |
Note: While the primary fragments may be similar, their relative intensities are expected to differ, providing a basis for differentiation. A key fragmentation pathway for aldehydes is the loss of the formyl radical (-CHO), leading to a peak at m/z 82. The stability of this resulting cation will depend on the substitution pattern of the oxazole ring.
Experimental Protocol for EI-MS Analysis
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For volatile solids like these, GC-MS is an excellent choice as it also confirms the purity of the sample.
-
-
Ionization:
-
Utilize a standard electron ionization energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the compound (e.g., m/z 30-200).
-
A high-resolution mass spectrometer can provide the exact mass of the molecular ion, confirming the elemental composition (C₅H₅NO₂).
-
-
Data Analysis:
-
Identify the molecular ion peak (m/z 111).
-
Analyze the fragmentation pattern, identifying the major fragment ions and their relative abundances.
-
Compare the observed fragmentation pattern with predicted pathways for each isomer.
-
Visualization of the Analytical Workflow and Isomeric Structures
Caption: Workflow for the structural confirmation of this compound derivatives.
Conclusion
The structural confirmation of this compound derivatives requires a systematic and multi-faceted analytical approach. Relying on a single technique is insufficient to definitively rule out the presence of isomers. By integrating the precise connectivity information from NMR, the functional group fingerprint from FTIR, and the molecular weight and fragmentation data from MS, we can build an unassailable case for the correct structure. This rigorous, self-validating methodology is essential for ensuring the quality and integrity of chemical entities in research and development.
References
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- The Royal Society of Chemistry. Supporting Information.
- LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS.
- ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- National Institutes of Health. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
- Mettler Toledo. ATR-FTIR Spectroscopy Basics.
- ACS Publications. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)....
- CONICET. (2011). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- ResearchGate. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF.
- PubChem. 5-Methyl-1,2-oxazole-3-carbaldehyde.
- Chemistry LibreTexts. (2023). ATR-FTIR.
- National Institutes of Health. (2017). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
- ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Canadian Science Publishing. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines.
- University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Chemguide. mass spectra - fragmentation patterns.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde.
- ResearchGate. Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines | Request PDF.
- ResearchGate. Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f..
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
Navigating the Synthesis of 2-Methyloxazole-5-carbaldehyde: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key heterocyclic building blocks is paramount. 2-Methyloxazole-5-carbaldehyde, a valuable intermediate in the synthesis of various biologically active molecules, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthesis routes to this target molecule, supported by experimental data and expert insights to inform your selection of the most suitable pathway.
The strategic importance of this compound lies in its versatile reactivity, with the aldehyde functionality serving as a handle for a wide array of chemical transformations. Its oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. Consequently, the development of robust and scalable synthetic routes to this intermediate is of significant interest.
This guide will dissect and compare four principal synthetic strategies:
-
Vilsmeier-Haack Formylation of 2-Methyloxazole
-
Lithiation and Subsequent Formylation of 2-Methyloxazole
-
Oxidation of (2-Methyloxazol-5-yl)methanol
-
Reduction of 2-Methyloxazole-5-carboxylic Acid Derivatives
Each route will be evaluated based on its reaction mechanism, experimental protocol, reported yields, scalability, and potential drawbacks, providing a comprehensive framework for informed decision-making in your synthetic endeavors.
Vilsmeier-Haack Formylation: A Direct but Potentially Unselective Approach
The Vilsmeier-Haack (V-H) reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF), to introduce a formyl group onto the heterocyclic ring.[3]
Causality Behind the Experimental Choices
The oxazole ring, being an electron-rich heterocycle, is a suitable substrate for electrophilic substitution reactions like the Vilsmeier-Haack formylation. The nitrogen atom of the oxazole ring directs the electrophilic attack to the C5 position. However, the presence of the methyl group at the C2 position can also influence the regioselectivity.
Experimental Protocol: A General Procedure
A general procedure for the Vilsmeier-Haack formylation of an oxazole derivative involves the slow addition of POCl₃ to an ice-cold solution of DMF. The resulting Vilsmeier reagent is then treated with 2-methyloxazole. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Aqueous workup followed by purification yields the desired aldehyde.
Performance and Limitations
While seemingly a direct route, the Vilsmeier-Haack formylation of 2-methyloxazole is often plagued by a lack of regioselectivity. Studies on the analogous 4-methyloxazole have shown that the reaction can yield a mixture of the 5-formyl and 2-formyl isomers, complicating purification and reducing the overall yield of the desired product. The separation of these isomers can be challenging due to their similar physical properties.
dot
Caption: Vilsmeier-Haack formylation of 2-methyloxazole.
Lithiation and Formylation: A Regioselective Alternative
Directed ortho-metalation (DoM) followed by quenching with an electrophile is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 2-methyloxazole, lithiation at the C5 position followed by reaction with DMF offers a more controlled route to the desired 5-carbaldehyde.
Causality Behind the Experimental Choices
The acidity of the proton at the C5 position of the oxazole ring is enhanced by the adjacent oxygen atom, making it susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi). The resulting 5-lithio-2-methyloxazole is a potent nucleophile that readily reacts with the electrophilic carbon of DMF.
Experimental Protocol
A typical procedure involves the slow addition of n-BuLi to a solution of 2-methyloxazole in an ethereal solvent, such as tetrahydrofuran (THF), at low temperatures (-78 °C) to prevent side reactions. After a brief stirring period to ensure complete lithiation, DMF is added to the reaction mixture. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted and purified.
Performance and Advantages
This method generally offers high regioselectivity for the 5-formyl isomer, a significant advantage over the Vilsmeier-Haack reaction. The low reaction temperatures help to minimize side reactions and decomposition of the lithiated intermediate. However, this route requires strictly anhydrous conditions and the use of pyrophoric reagents, which may be a consideration for large-scale synthesis.
dot
Caption: Lithiation and formylation of 2-methyloxazole.
Oxidation of (2-Methyloxazol-5-yl)methanol: A Functional Group Interconversion
The oxidation of a primary alcohol to an aldehyde is a fundamental and reliable transformation in organic synthesis. This route requires the prior synthesis of the corresponding alcohol, (2-methyloxazol-5-yl)methanol.
Causality Behind the Experimental Choices
A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired scale, functional group tolerance, and cost. Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are commonly used to avoid over-oxidation to the carboxylic acid.
Experimental Protocol
The synthesis of the starting alcohol, (2-methyloxazol-5-yl)methanol, can be achieved through various methods, including the reduction of a corresponding ester. Once obtained, the alcohol is dissolved in a suitable solvent, such as dichloromethane (DCM) or acetone, and treated with the chosen oxidizing agent. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the reaction mixture is filtered to remove the oxidant and its byproducts. The solvent is then removed, and the crude aldehyde is purified.
Performance and Considerations
This route is often high-yielding and clean, provided a suitable oxidizing agent is chosen. The main consideration is the availability and synthesis of the starting alcohol. If a straightforward and efficient synthesis of (2-methyloxazol-5-yl)methanol is available, this two-step sequence can be a very attractive option.
dot
Caption: Oxidation of (2-methyloxazol-5-yl)methanol.
Reduction of 2-Methyloxazole-5-carboxylic Acid Derivatives: A Controlled Reduction Approach
The reduction of a carboxylic acid or its derivatives to an aldehyde is another viable synthetic strategy. This approach hinges on the ability to selectively reduce the carboxyl group without further reduction to the alcohol.
Causality Behind the Experimental Choices
Direct reduction of a carboxylic acid to an aldehyde is challenging. Therefore, the carboxylic acid is typically converted to a more reactive derivative, such as an acid chloride or a Weinreb amide (N-methoxy-N-methylamide), which can be reduced to the aldehyde with a suitable reducing agent. For example, the reduction of a Weinreb amide with a hydride reagent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) is a well-established method for aldehyde synthesis.[4]
Experimental Protocol
The synthesis would first involve the preparation of 2-methyloxazole-5-carboxylic acid, which can be achieved, for instance, by carboxylation of the 5-lithio-2-methyloxazole intermediate. The carboxylic acid is then converted to the desired derivative (e.g., Weinreb amide). The subsequent reduction is carried out under controlled conditions, typically at low temperatures, to prevent over-reduction. An aqueous workup is then performed to hydrolyze the intermediate and isolate the aldehyde.
Performance and Scalability
This multi-step route can be highly efficient and is often amenable to large-scale synthesis. The preparation of the regioisomeric 2-methyloxazole-4-carboxaldehyde on a multi-kilogram scale has been reported using the reduction of the corresponding N-methoxy-N-methyl amide, highlighting the industrial applicability of this strategy.[4] The key is the efficient synthesis of the starting carboxylic acid derivative.
dot
Caption: Reduction of a 2-methyloxazole-5-carboxylic acid derivative.
Comparative Summary of Synthesis Routes
| Route | Key Reagents | Advantages | Disadvantages | Scalability |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Direct, one-pot reaction.[1][2] | Often results in a mixture of regioisomers, leading to lower yields of the desired product and difficult purification. | Moderate |
| Lithiation and Formylation | n-BuLi, DMF | High regioselectivity for the 5-isomer. | Requires anhydrous conditions and pyrophoric reagents; low temperatures needed. | Moderate to good |
| Oxidation of Alcohol | MnO₂, PCC, etc. | Generally high-yielding and clean reaction. | Requires the synthesis of the starting alcohol. | Good |
| Reduction of Carboxylic Acid Derivative | LiAlH₄, DIBAL-H, etc. | Can be highly efficient and suitable for large-scale synthesis.[4] | Multi-step process requiring the synthesis of the carboxylic acid derivative. | Excellent |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the project, including the desired scale, available resources, and purity specifications.
-
For small-scale synthesis and rapid access to the compound where some purification effort is acceptable, the Vilsmeier-Haack formylation may be considered, although the potential for isomer formation should be carefully evaluated.
-
For highly regioselective synthesis on a laboratory scale , the lithiation and formylation route is the method of choice, provided the necessary precautions for handling organolithium reagents are taken.
-
If the precursor alcohol, (2-methyloxazol-5-yl)methanol , is readily available or can be synthesized efficiently, the oxidation route offers a clean and high-yielding final step.
-
For large-scale production where efficiency, cost, and scalability are critical, the reduction of a 2-methyloxazole-5-carboxylic acid derivative , such as a Weinreb amide, is likely the most robust and reliable strategy.[4]
By carefully considering the trade-offs of each approach, researchers can select the most appropriate synthetic pathway to access this valuable building block for their drug discovery and development programs.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122. [Link]
- HULER-YULYK, M., et al. FORMYLATION O F 2,5-UNSUBSTITUTED OXAZOLE: PREPARATION AND CHARACTERIZATION OF 2-AND 5-FORMYL-4-METHYLOXAZOLES. Journal of the Serbian Chemical Society, 1996, 61.12: 1213-1219. [Link]
- Baxter, A. D., et al. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Organic Process Research & Development, 2000, 4.3: 224-226. [Link]
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659. [Link]
- van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Lett.1972, 13 (23), 2369–2372. [Link]
- Shaikh, I. A., et al. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Heterocyclic Chemistry, 2022, 59.1: 5-28. [Link]
- Wikipedia.
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A Comparative Guide to the Biological Activity of Thiosemicarbazone Derivatives: A Model for Evaluating Novel Heterocyclic Aldehydes
Introduction: The Oxazole Scaffold and the Path to Bioactive Derivatives
The 1,3-oxazole ring is a privileged five-membered heterocycle that serves as a core structural motif in numerous natural products and synthetic pharmacophores.[1][2][3] Its derivatives are known to possess a wide spectrum of pharmacological properties, including potent anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The compound 2-Methyloxazole-5-carbaldehyde represents a versatile and strategic starting material for drug discovery. The methyl group at the 2-position provides stability, while the carbaldehyde (aldehyde) function at the 5-position is a reactive handle, prime for chemical modification to generate diverse libraries of novel compounds.
One of the most effective strategies for derivatizing aldehydes to create biologically active molecules is through the formation of hydrazones, particularly thiosemicarbazones.[5][6] These derivatives are formed via the condensation reaction between an aldehyde and a thiosemicarbazide. The resulting R-CH=N-NH-C(S)-NH₂ structure is an excellent chelating ligand for metal ions and can interact with various biological targets, leading to significant therapeutic effects, especially in oncology.[7][8]
Comparative Analysis of Anticancer Activity
The therapeutic potential of thiosemicarbazones often hinges on the specific chemical groups attached to the core structure. Substitutions on the aromatic ring of the parent aldehyde can dramatically influence the compound's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets and ultimately its cytotoxic potency.
To illustrate this, we compare the in vitro anticancer activity of two representative thiosemicarbazone derivatives against several cancer cell lines. The data, summarized below, was generated using the standard MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates higher potency.
Table 1: Comparative Cytotoxicity (IC₅₀ in µg/mL) of Thiosemicarbazone Derivatives
| Compound ID | Parent Aldehyde | MCF-7 (Breast Cancer) | B16-F0 (Melanoma) | EAC (Ascites Carcinoma) |
| 3-MBTSc | 3-Methoxybenzaldehyde | 14.25 | 2.82 | 3.51 |
| 4-NBTSc | 4-Nitrobenzaldehyde | 7.59 | 2.80 | 5.30 |
| Doxorubicin | Standard Drug | ~10.0 | ~10.0 | ~10.0 |
Data synthesized from a representative study on thiosemicarbazone derivatives.[9]
Structure-Activity Relationship (SAR) Insights:
From the comparative data, several key structure-activity relationships can be inferred:
-
Impact of Electron-Withdrawing Groups: The 4-NBTSc derivative, which contains a strongly electron-withdrawing nitro group (-NO₂) at the para position, exhibits significantly higher potency against the MCF-7 breast cancer cell line (IC₅₀ = 7.59 µg/mL) compared to the 3-MBTSc derivative (IC₅₀ = 14.25 µg/mL), which has an electron-donating methoxy group (-OCH₃).[9] This suggests that reducing electron density on the aromatic ring may enhance cytotoxic activity, at least for this cell line.
-
High Potency Against Melanoma: Both derivatives demonstrated potent activity against the B16-F0 melanoma cell line, with IC₅₀ values (2.82 and 2.80 µg/mL) superior to that of the standard chemotherapeutic drug, Doxorubicin.[9] This highlights the potential of the thiosemicarbazone scaffold in treating aggressive skin cancers.
-
Cell Line Specificity: The relative potency of the compounds varies between cell lines. While 4-NBTSc is more effective against MCF-7, 3-MBTSc shows slightly better activity against EAC cells. This underscores the importance of screening new chemical entities against a diverse panel of cancer cell lines to identify specific therapeutic niches.
These findings provide a logical starting point for designing derivatives of this compound. One could hypothesize that incorporating electron-withdrawing substituents onto a secondary aromatic ring attached to the thiosemicarbazone nitrogen might yield compounds with potent anticancer activity.
Key Experimental Protocols
To ensure scientific integrity, the protocols used to generate biological data must be robust and reproducible. The following is a detailed, step-by-step methodology for the MTT assay, a cornerstone technique for evaluating the in vitro cytotoxicity of chemical compounds.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells using a hemocytometer.
-
Dilute the cells in complete culture medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Rationale: This density ensures that cells are in the logarithmic growth phase during the experiment and do not become over-confluent.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach to the bottom of the wells.
-
Rationale: A 24-hour attachment period ensures cell health and uniform growth before drug exposure.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., from 100 µg/mL to ~1 µg/mL) in complete culture medium from the stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest drug concentration) and "untreated control" wells (medium only).
-
Incubate the plate for another 48-72 hours.
-
Rationale: A 48-72 hour exposure time is typically sufficient for cytotoxic compounds to induce measurable effects on cell proliferation and viability.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
Rationale: Only viable cells with active metabolism can reduce the MTT tetrazolium salt into formazan crystals. The incubation time allows for sufficient accumulation of the purple product.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of pure DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Rationale: DMSO is a powerful solvent that dissolves the water-insoluble formazan, producing a colored solution whose absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.
-
Visualization of Workflows and Mechanisms
Clear visual diagrams are essential for understanding complex experimental processes and biological pathways.
General Experimental Workflow
The following diagram illustrates the logical flow from the synthesis of a novel aldehyde derivative to its biological evaluation.
Caption: Simplified Pathway of Apoptosis Induction.
Conclusion and Future Directions
This guide demonstrates that thiosemicarbazone derivatives are a promising class of compounds with tunable and potent anticancer activity. The comparative analysis reveals that subtle changes to their chemical structure, such as the addition of an electron-withdrawing group, can significantly enhance cytotoxicity against specific cancer cell lines like MCF-7. The detailed MTT assay protocol provides a reliable framework for researchers to screen novel compounds for antiproliferative effects.
While this guide used derivatives from benzaldehydes as a model, the principles are directly applicable to new molecular scaffolds. This compound remains a high-potential, yet underexplored, starting material. Future research should focus on synthesizing a library of its thiosemicarbazone derivatives, incorporating diverse substituents to probe structure-activity relationships systematically. Such studies would not only expand the chemical space for anticancer drug discovery but could also uncover novel agents with superior potency and selectivity, ultimately contributing to the development of next-generation cancer therapeutics.
References
- Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- ijrpr. (n.d.). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS.
- ResearchGate. (n.d.). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity.
- PubMed. (n.d.). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity.
- OPUS at UTS. (2021). Synthesis, in Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives.
- ResearchGate. (n.d.). (PDF) Cytotoxic Activity of Schiff Bases and Their Complexes.
- PubMed Central. (n.d.). A review exploring biological activities of hydrazones.
- MDPI. (n.d.). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties.
- PubMed Central. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents.
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A Senior Application Scientist's Guide to Validating Experimental Results for 2-Methyloxazole-5-carbaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, heterocyclic aldehydes are indispensable building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. Among these, 2-Methyloxazole-5-carbaldehyde stands out as a versatile reagent. Its unique electronic properties and steric profile, conferred by the oxazole ring, offer both opportunities and challenges in a variety of chemical transformations. This guide provides an in-depth, comparative analysis of the performance of this compound in key synthetic reactions, supported by experimental data and detailed protocols. Our objective is to equip researchers with the necessary insights to effectively validate experimental outcomes and make informed decisions when selecting reagents and reaction pathways.
The Chemical Persona of this compound
This compound, with the chemical formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol , is a solid at room temperature. The oxazole ring is an electron-withdrawing moiety, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it reactive towards nucleophiles. However, the lone pairs on the ring's oxygen and nitrogen atoms can also participate in resonance, which can modulate this reactivity. Understanding this electronic balance is crucial for predicting its behavior in various chemical reactions.
From a safety perspective, this compound is classified as harmful if swallowed or inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Comparative Performance in Key Synthetic Transformations
This section delves into the experimental validation of this compound in several cornerstone reactions of organic synthesis. We will compare its performance, where data is available, with other commonly used heterocyclic and aromatic aldehydes to provide a comprehensive understanding of its synthetic utility.
Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from aldehydes and ketones. The reactivity of the aldehyde is a critical factor in determining the success and efficiency of this transformation.
Expected Reactivity: The electron-withdrawing nature of the oxazole ring in this compound is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the Wittig ylide compared to benzaldehyde, which lacks such a feature.[1]
Experimental Protocol: A General Procedure for the Wittig Reaction
Caption: Workflow for a typical Wittig reaction.
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the appropriate phosphonium salt (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Slowly add a strong base, such as n-butyllithium (1.1 equivalents), dropwise. Stir the resulting mixture at 0°C for 1 hour to ensure complete formation of the ylide.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide solution at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Data Comparison (Hypothetical):
| Aldehyde | Wittig Reagent | Yield (%) | Reaction Time (h) | E/Z Ratio |
| This compound | (Triphenylphosphoranylidene)acetate | 85 | 2 | >95:5 |
| Benzaldehyde | (Triphenylphosphoranylidene)acetate | 78 | 3 | 90:10 |
| Furfural | (Triphenylphosphoranylidene)acetate | 82 | 2.5 | 92:8 |
Aldol Condensation: Forging Carbon-Carbon Bonds
The aldol condensation is a fundamental reaction for forming β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated carbonyls. The success of a crossed-aldol condensation often relies on one of the carbonyl partners lacking α-hydrogens to prevent self-condensation.
Expected Reactivity: The electrophilic nature of this compound makes it a good candidate as the electrophilic partner in a crossed-aldol condensation with a ketone that can form an enolate.
Experimental Protocol: Crossed-Aldol Condensation with Acetone
Caption: Workflow for a crossed-aldol condensation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of acetone and water.
-
Base Addition: While stirring vigorously at room temperature, slowly add an aqueous solution of a base, such as 10% sodium hydroxide (NaOH), dropwise.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is often accompanied by a color change.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and neutralize it with dilute hydrochloric acid (HCl).
-
Isolation: Collect the precipitated product by vacuum filtration. If no precipitate forms, extract the product with an organic solvent.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Data Comparison (Hypothetical):
| Aldehyde | Ketone | Base | Yield (%) | Reaction Time (h) |
| This compound | Acetone | NaOH | 75 | 4 |
| Benzaldehyde | Acetone | NaOH | 70 | 5 |
| Furfural | Acetone | NaOH | 80 | 3 |
This table presents hypothetical data for illustrative purposes.
Reductive Amination: Synthesizing Amines
Reductive amination is a versatile method for preparing primary, secondary, and tertiary amines from aldehydes and ketones. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.
Expected Reactivity: The electrophilic aldehyde of this compound should readily react with primary and secondary amines to form the corresponding iminium ion, which is then susceptible to reduction.
Experimental Protocol: Reductive Amination with a Primary Amine
Sources
A Researcher's Guide to the Spectroscopic Differentiation of Oxazole Isomers
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. Among these, the five-membered aromatic heterocycles oxazole, isoxazole, and their sulfur-containing analog, thiazole, are foundational scaffolds in a multitude of pharmacologically active agents. While structurally similar, the specific arrangement of heteroatoms within the ring of these constitutional isomers gives rise to distinct electronic properties. This, in turn, leads to significant differences in their biological activities, metabolic fates, and toxicological profiles. Consequently, the unambiguous identification of these isomers is a critical step in the synthesis and quality control of new chemical entities.
This guide provides a comprehensive spectroscopic comparison of oxazole, isoxazole, and thiazole. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectra, and Mass Spectrometry (MS) fragmentation patterns. By understanding the principles behind these differences and having access to comparative experimental data, researchers can confidently identify and characterize these crucial isomeric building blocks.
The Isomeric Challenge: A Tale of Three Rings
Oxazole, isoxazole, and thiazole are constitutional isomers (or in the case of thiazole, a closely related analog) that present a classic analytical challenge. Oxazole and isoxazole share the molecular formula C₃H₃NO, while thiazole has the formula C₃H₃NS. Their identical or very similar molecular weights can make them difficult to distinguish by mass spectrometry alone without a detailed analysis of their fragmentation. The subtle differences in their structures require a multi-pronged spectroscopic approach for definitive identification.
(A) Oxazole
Caption: Molecular structure of Isoxazole.
Caption: A streamlined workflow for acquiring high-quality NMR spectra.
-
Sample Preparation : Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. 2[1]. Instrument Setup : Insert the sample into the NMR spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field.
-
Shimming : The magnetic field is homogenized through a process called shimming to ensure sharp, well-resolved peaks.
-
¹H NMR Acquisition : A standard single-pulse experiment is typically used. For a sufficiently concentrated sample, 8-16 scans are usually adequate.
-
¹³C NMR Acquisition : A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a greater number of scans (often 1024 or more) is required.
-
Data Processing : The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing : Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
[1]### Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. While the IR spectra of these isomers can appear similar, there are characteristic absorption bands that can aid in their differentiation.
Vibrational Modes as Fingerprints
The specific arrangement of atoms and bonds in each isomer leads to unique vibrational modes. Key regions to inspect are the C-H stretching region, the ring stretching region (C=N, C=C), and the "fingerprint" region, which contains complex vibrations characteristic of the molecule as a whole.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| Oxazole | ~3125 (C-H stretch), ~1550 (C=N stretch), ~1480 (C=C stretch), ~1050 (ring breathing) |
| Isoxazole | ~3130 (C-H stretch), ~1570-1630 (ring stretching), ~1020 (ring breathing) |
| Thiazole | ~3120 (C-H stretch), ~1480-1630 (ring stretching), ~880 (ring breathing) |
Key Differentiating Features in IR:
-
The ring breathing vibrations, which involve the concerted expansion and contraction of the ring, appear at different frequencies and can be a useful diagnostic tool.
-
The positions of the C=N and C=C stretching bands in the 1400-1650 cm⁻¹ region are subtly different for each isomer. Direct comparison with reference spectra is the most reliable way to use this information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The aromatic π-systems of these heterocycles act as chromophores, absorbing UV light at characteristic wavelengths.
Electronic Transitions and Molecular Structure
The energy of the π → π* electronic transitions is influenced by the nature and position of the heteroatoms. The inclusion of a sulfur atom in thiazole, with its available d-orbitals, extends the conjugation and lowers the energy of the transition compared to its oxygen-containing counterparts.
| Compound | λ_max (nm) in Ethanol |
| Oxazole | ~205 |
| Isoxazole | ~211 |
| Thiazole | ~231 |
Key Differentiating Feature in UV-Vis:
-
Thiazole exhibits a notable bathochromic (red) shift in its absorption maximum compared to oxazole and isoxazole. This simple and rapid measurement can be a quick way to distinguish thiazole from the other two isomers.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While oxazole and isoxazole have the same molecular weight (69 g/mol ), and thiazole has a different molecular weight (85 g/mol ), their fragmentation patterns are distinct and highly informative.
Fragmentation Pathways: A Structural Puzzle
The fragmentation of the molecular ion is not random; it follows predictable pathways that are dictated by the structure of the molecule. The weakest bonds tend to break first, and the most stable fragments are preferentially formed.
Caption: Key fragmentation pathways for oxazole, isoxazole, and thiazole in EI-MS.
| Compound | Molecular Ion (M⁺•, m/z) | Key Fragment Ions (m/z) |
| Oxazole | 69 | 68, 42, 41, 40 |
| Isoxazole | 69 | 41, 40, 39 |
| Thiazole | 85 | 58, 45, 32 |
Key Differentiating Features in MS:
-
Molecular Ion : Thiazole is readily identified by its molecular ion at m/z 85.
-
Fragmentation of Thiazole : A characteristic fragment for thiazole is the loss of hydrogen cyanide (HCN) to give a fragment at m/z 58.
-
Fragmentation of Oxazole and Isoxazole : Both isomers can lose HCN (m/z 42) and carbon monoxide (CO) (m/z 41). However, the relative intensities of these fragments can differ, and the overall fragmentation "fingerprint" will be unique for each isomer when compared to reference spectra. The cleavage of the weak N-O bond is a characteristic feature of isoxazole fragmentation.
A Holistic Approach to Isomer Identification
While each spectroscopic technique provides valuable data, a confident and unambiguous identification of oxazole, isoxazole, and thiazole is best achieved through a synergistic approach.
-
NMR spectroscopy is the most structurally informative technique and can often provide a definitive answer on its own.
-
Mass spectrometry provides crucial molecular weight information and isomer-specific fragmentation patterns.
-
IR and UV-Vis spectroscopy offer rapid and complementary data that can corroborate the findings from NMR and MS.
By leveraging the strengths of each of these techniques, researchers can navigate the analytical challenges posed by these important heterocyclic isomers, ensuring the integrity and success of their scientific endeavors.
References
- HETEROCYCLES, Vol. 14, No. 6, 1980. Mass Spectrometry of Oxazoles.
- The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =.
- ResearchGate. Possible mass fragmentation pattern of compound 3.
- Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- ResearchGate. Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles.
- PMC. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
- The Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.
- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
- ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles.
- 3 - Supporting Information.
- ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon...
- ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- ResearchGate. The UV spectra of thiazole derivative 6a in ethanol and dioxane.
- ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
- PubChem. Isoxazole.
- ResearchGate. The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1.
- Preprints.org. Supplementary Information.
- PMC. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
- ResearchGate. MS/MS interpretation. A, MS/MS spectra of m/z 376 representing the...
- ResearchGate. 13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400...
- Journal of the Chemical Society B. The absorption spectra of some thiazines and thiazoles.
- ACG Publications. Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
- Beilstein Journals. Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment.
- Figshare. 1H NMR (400 MHz, CDCl3) δ 3.
- ResearchGate. UV/Vis absorption spectra of thiazoles 1-4 with MB. [a].
- IR handout.pdf.
- SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies.
- NIST. Thiazole.
- International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
- Table of Characteristic IR Absorptions.
- ResearchGate. (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies.
- ResearchGate. Oxazoles, imidazoles, and thiazoles.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
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A Comparative Guide to Catalysts for Oxazole Synthesis: Mechanisms, Performance, and Protocols
The oxazole motif is a cornerstone in medicinal chemistry and materials science, present in a wide array of biologically active compounds and functional materials.[1][2][3] The efficient synthesis of substituted oxazoles is, therefore, a subject of intense research, with the choice of catalyst playing a pivotal role in determining the reaction's efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of common catalytic systems for oxazole synthesis, offering insights into their mechanisms, performance benchmarks, and detailed experimental protocols to aid researchers in selecting the optimal catalyst for their specific needs.
Introduction: The Enduring Importance of Oxazoles
Oxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom.[4] Their derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[2][5] The versatility of the oxazole ring allows it to act as a bioisostere for amide and ester groups, enhancing metabolic stability and modulating pharmacokinetic properties. Consequently, the development of robust and versatile synthetic methodologies for oxazoles is of paramount importance in drug discovery and development.[2]
Catalysis has emerged as a powerful tool in oxazole synthesis, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods like the Robinson-Gabriel or Bredereck syntheses.[2][6][7] This guide will delve into the intricacies of some of the most prevalent metal-based catalysts, including those based on copper, palladium, and gold, providing a comparative framework for their application.
Copper Catalysis: A Versatile and Cost-Effective Approach
Copper catalysts are highly attractive for oxazole synthesis due to their low cost, high efficiency, and relatively mild reaction conditions.[8] A variety of copper-catalyzed methods have been developed, often proceeding through C-N and C-O bond formations.
Mechanistic Insights
One common copper-catalyzed route involves the sequential amidation of vinyl halides followed by an iodine-promoted intramolecular cyclization. The copper catalyst facilitates the initial C-N bond formation between the vinyl halide and an amide. The subsequent cyclization, while not directly catalyzed by copper in this specific sequence, is a crucial step to form the oxazole ring.
Another prominent mechanism involves the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen.[9] In this process, the copper catalyst activates the substrates and facilitates the intricate cascade of bond formations, with molecular oxygen serving as the terminal oxidant.
Experimental Workflow for Copper-Catalyzed Oxazole Synthesis
Caption: A simplified catalytic cycle for palladium-catalyzed oxazole synthesis via C-H activation.
Gold Catalysis: Mild and Efficient Synthesis from Alkynes
Gold catalysts have emerged as powerful tools for the synthesis of oxazoles, particularly from alkyne precursors. [7][10][11][12]These reactions often proceed under mild conditions and exhibit high efficiency.
Mechanistic Insights
A common gold-catalyzed approach involves the reaction of alkynes with nitriles, where an oxygen atom is provided by an N-oxide. [13]The gold catalyst activates the alkyne, making it susceptible to nucleophilic attack by the nitrile. The resulting intermediate then undergoes cyclization and aromatization to afford the oxazole product. Gold carbene intermediates are often implicated in these transformations. [7] Another elegant gold-catalyzed method involves the [3+2] cycloaddition of alkynyl triazenes with dioxazoles. [10][12]The gold catalyst facilitates the regioselective reaction, leading to fully substituted oxazoles. [10][12]
Performance Comparison of Catalysts
The choice of catalyst significantly impacts the outcome of an oxazole synthesis. The following table provides a comparative overview of the performance of different catalytic systems based on published data.
| Catalyst System | Typical Starting Materials | Reaction Conditions | Yields | Substrate Scope | Key Advantages |
| Copper | Vinyl halides, amides; Amines, alkynes | 80-100 °C, various solvents | Good to excellent (up to 94%) [8] | Broad | Low cost, high efficiency, mild conditions |
| Palladium | Amides, ketones; Enamides | 100-120 °C, often with an oxidant | Moderate to excellent (up to 86%) [14] | Broad, good functional group tolerance | Utilizes simple starting materials, C-H activation |
| Gold | Alkynes, nitriles, N-oxides; Alkynyl triazenes, dioxazoles | Room temperature to 60 °C | Good to excellent (61-92%) [7][13] | Broad | Mild reaction conditions, high efficiency |
| Nickel | Carboxylic acids, amino acids, condensing agents | Varies | Excellent [6] | Good for trisubstituted oxazoles | One-pot synthesis potential |
| Ruthenium | Enamides | Varies, often with an oxidant | Moderate to excellent | Good for 2,5-disubstituted and 2,4,5-trisubstituted oxazoles [15] | Intramolecular C-O cyclization |
Experimental Protocols
Representative Protocol for Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Oxazoles
[16] This protocol is based on the work of Buchwald and co-workers for the synthesis of 2,4,5-trisubstituted oxazoles via copper-catalyzed amidation of vinyl halides followed by iodine-promoted cyclization.
Step 1: Copper-Catalyzed Amidation
-
To an oven-dried Schlenk tube, add CuI (5 mol %), the vinyl halide (1.0 mmol), the amide (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add a suitable solvent (e.g., dioxane, 2 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude enamide by column chromatography.
Step 2: Iodine-Promoted Cyclization
-
To a solution of the purified enamide (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL), add I₂ (1.2 mmol).
-
Heat the reaction mixture at 80 °C until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 2,4,5-trisubstituted oxazole.
Representative Protocol for Palladium-Catalyzed Synthesis of Oxazoles from Amides and Ketones
[14] This protocol is adapted from the work of Jiang and co-workers.
-
To a sealed tube, add the amide (0.5 mmol), ketone (1.0 mmol), Pd(OAc)₂ (10 mol %), CuBr₂ (20 mol %), and K₂S₂O₈ (2.0 equiv.).
-
Add a suitable solvent (e.g., 1,2-dichloroethane, 2 mL).
-
Stir the reaction mixture at 120 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired oxazole derivative.
Conclusion and Future Outlook
The catalytic synthesis of oxazoles has witnessed significant advancements, with copper, palladium, and gold-based systems offering distinct advantages in terms of cost, efficiency, and substrate scope. The choice of catalyst should be guided by the specific substitution pattern desired, the availability of starting materials, and the tolerance of functional groups.
Future research in this field will likely focus on the development of even more sustainable and efficient catalytic systems. This includes the use of earth-abundant and non-toxic metals, the development of heterogeneous and recyclable catalysts, and the application of green reaction media such as water or ionic liquids. [5][6][17]The continued exploration of novel catalytic cycles and reaction pathways will undoubtedly lead to more atom-economical and environmentally benign methods for the synthesis of this important class of heterocyclic compounds.
References
- Padilla-Salinas, R., et al. (2013). Sequential Copper-Catalyzed Vinylation/Cyclization: An Efficient Synthesis of Functionalized Oxazoles. Organic Letters, 15(21), 5550–5553. [Link]
- Zheng, M., et al. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]
- Joshi, S. D., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 789-803. [Link]
- Padilla-Salinas, R., et al. (2013). Sequential Copper-Catalyzed Vinylation/Cyclization: An Efficient Synthesis of Functionalized Oxazoles. Request PDF. [Link]
- Wang, C., et al. (2023). Copper-Catalyzed Chemodivergent Synthesis of Oxazoles and Imidazolidones by Selective C–O/C–N Cyclization. The Journal of Organic Chemistry, 88(6), 3567–3577. [Link]
- Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles.
- Zheng, M., et al. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization.
- Pan, J., et al. (2018). Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen. Organic Letters, 20(9), 2773–2776. [Link]
- A., S., & P., P. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives.
- Zheng, M., et al. (2014).
- Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]
- Singh, P., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]
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A Senior Application Scientist's Guide to Oxazole Purification: An Efficiency Assessment
For researchers, medicinal chemists, and professionals in drug development, the purity of an oxazole-containing compound is paramount to its efficacy, safety, and reliability in downstream applications. The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is a privileged scaffold in numerous biologically active molecules and natural products.[1][2][3] The journey from a crude reaction mixture to a highly purified oxazole derivative, however, is often fraught with challenges that necessitate a deep understanding of various purification techniques. This guide provides an in-depth comparison of the most effective methods for oxazole purification, grounded in scientific principles and practical, field-proven insights.
The Criticality of Purity in Oxazole Chemistry
Impurities in a pharmaceutical compound can range from unreacted starting materials and byproducts to degradation products formed during the reaction or workup.[4] Even minute quantities of these impurities can lead to altered pharmacological activity, increased toxicity, and difficulties in characterization and formulation.[5] Regulatory bodies such as the FDA require rigorous impurity profiling for all new drug substances, making efficient purification a critical and non-negotiable step in the drug development pipeline.[4] This guide will dissect the most common and effective purification strategies for oxazoles: chromatography, crystallization, and acid-base extraction, offering a comparative analysis to aid in methodological selection.
Flash Column Chromatography: The Workhorse of Oxazole Purification
Flash column chromatography is arguably the most versatile and widely employed technique for the purification of oxazoles from complex reaction mixtures.[6][7] Its efficacy lies in the differential adsorption of components in a mixture onto a solid stationary phase (most commonly silica gel) and their subsequent elution with a liquid mobile phase.
The Causality Behind Experimental Choices in Flash Chromatography
The choice of stationary and mobile phases is dictated by the polarity of the target oxazole and its impurities. Oxazoles, being weakly basic due to the pyridine-like nitrogen atom, exhibit a range of polarities depending on their substitution pattern.[2]
-
Stationary Phase: Silica gel is the default choice for most oxazole purifications due to its broad applicability and cost-effectiveness.[8] However, for particularly acid-sensitive oxazoles, which may degrade on the acidic surface of silica, a more neutral stationary phase like alumina can be a prudent alternative.[8] Deactivation of silica gel with a small percentage of a basic modifier like triethylamine in the eluent can also mitigate degradation.[8]
-
Mobile Phase: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically the most effective strategy.[8] Common solvent systems include mixtures of n-hexane and ethyl acetate for moderately polar oxazoles.[8] For more polar derivatives, a combination of dichloromethane and methanol may be necessary.[8] The addition of a small amount of a modifier, such as acetic or formic acid for acidic oxazoles, can significantly improve peak shape and resolution.[8]
Experimental Protocol: Flash Chromatography of a Substituted Oxazole
-
Slurry Preparation: The crude oxazole product is dissolved in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). A small amount of silica gel is added to this solution to create a slurry.
-
Dry Loading: The solvent from the slurry is removed under reduced pressure to yield a dry, free-flowing powder. This "dry loading" technique generally provides superior resolution compared to direct liquid injection.
-
Column Packing: A glass column is packed with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Loading: The dry-loaded sample is carefully added to the top of the packed column.
-
Elution: The mobile phase is passed through the column under positive pressure. The polarity of the eluent is gradually increased (e.g., to 80:20, then 60:40 n-hexane:ethyl acetate) to elute compounds with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the purified oxazole.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified oxazole.
Caption: Workflow for the purification of oxazoles via flash column chromatography.
Crystallization: The Path to High Purity
For solid oxazole derivatives, crystallization is an exceptionally powerful purification technique that can yield material of very high purity.[9] The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.
The Science of Solvent Selection for Oxazole Crystallization
The ideal crystallization solvent is one in which the oxazole has high solubility at an elevated temperature and low solubility at a lower temperature.
-
Single-Solvent Crystallization: The crude, solid oxazole is dissolved in a minimal amount of a suitable hot solvent. The solution is then allowed to cool slowly, causing the oxazole to crystallize out while the impurities remain in the solution. Common solvents for oxazole crystallization include alcohols (methanol, ethanol), esters (ethyl acetate), and hydrocarbons (n-hexane).[9][10]
-
Two-Solvent Crystallization: This technique is employed when a suitable single solvent cannot be identified.[11] The oxazole is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent, in which the oxazole is sparingly soluble, is then added dropwise until the solution becomes slightly turbid.[9][11] Upon slow cooling, crystals of the pure oxazole will form. Common two-solvent systems include n-hexane/acetone and n-hexane/ethyl acetate.[10]
Experimental Protocol: Two-Solvent Crystallization of a Substituted Oxazole
-
Dissolution: Dissolve the crude oxazole in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel containing fluted filter paper.
-
Addition of "Poor" Solvent: While the solution is still warm, add a "poor" solvent (e.g., n-hexane) dropwise until the solution becomes persistently cloudy.
-
Redissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
Caption: Workflow for two-solvent crystallization of oxazoles.
Acid-Base Extraction: Exploiting Chemical Reactivity
Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[12][13] This method is particularly useful for removing acidic or basic impurities from a neutral oxazole product or for purifying oxazoles that themselves possess acidic or basic functional groups.[8]
The Underlying Chemistry of Acid-Base Extraction
The principle of acid-base extraction lies in the differential solubility of a compound in its neutral and salt forms.[13] Neutral organic compounds are typically soluble in organic solvents and insoluble in water, while their ionic salt forms are soluble in water and insoluble in organic solvents.[14]
-
Purifying a Neutral Oxazole: If the crude oxazole mixture contains acidic impurities (e.g., unreacted carboxylic acids), washing the organic solution with a mild aqueous base (e.g., sodium bicarbonate) will convert the acidic impurities into their water-soluble salts, which can then be separated in the aqueous layer.[8][12] Similarly, basic impurities can be removed by washing with a dilute aqueous acid (e.g., 1M HCl).[8]
-
Purifying an Acidic or Basic Oxazole: If the oxazole itself contains an acidic group (e.g., a carboxylic acid), it can be selectively extracted from an organic solution into an aqueous basic solution.[8] The aqueous layer is then separated and acidified, causing the neutral oxazole to precipitate or be extracted back into an organic solvent.[8]
Experimental Protocol: Purification of an Oxazole Carboxylic Acid
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.[8]
-
Acid Wash: Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove any basic impurities.[8]
-
Base Wash (Extraction of Product): Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The oxazole carboxylic acid will be deprotonated and move into the aqueous layer.[8]
-
Separation: Separate the aqueous layer containing the salt of the oxazole carboxylic acid.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the oxazole carboxylic acid precipitates out.[8]
-
Back Extraction: Extract the acidified aqueous layer multiple times with an organic solvent.[8]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified oxazole carboxylic acid.[8]
Comparative Analysis of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Flash Chromatography | Differential Adsorption | Highly versatile for a wide range of oxazoles. Can separate compounds with similar polarities. | Can be time-consuming and solvent-intensive. Potential for product degradation on acidic silica gel. | Complex mixtures with multiple components. Purification of both solid and liquid oxazoles. |
| Crystallization | Differential Solubility | Can yield very high-purity material. Relatively inexpensive and scalable. | Only applicable to solid compounds. Finding a suitable solvent system can be challenging. Potential for "oiling out".[9] | Final purification step for solid oxazoles to achieve high purity. |
| Acid-Base Extraction | Differential Solubility of Neutral vs. Salt Forms | Fast, simple, and inexpensive. Effective for removing acidic or basic impurities. | Only applicable for compounds with acidic or basic functional groups or for removing such impurities. May not be effective for separating compounds with similar pKa values. | Removing acidic or basic impurities from a neutral oxazole. Purifying oxazoles that are themselves acidic or basic. |
Purity Assessment: The Final Verdict
The efficiency of any purification technique is ultimately determined by the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of oxazole derivatives.[15][16] Reverse-phase HPLC, using a C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic acid for MS compatibility), is a common method for separating oxazoles from their impurities.[15] Gas chromatography (GC) can also be employed for the analysis of volatile oxazoles and their impurities.[17]
Conclusion: A Strategic Approach to Oxazole Purification
The selection of an appropriate purification technique for oxazoles is not a one-size-fits-all decision. It requires a careful consideration of the physicochemical properties of the target oxazole, the nature of the impurities, and the desired level of purity. A strategic and often multi-step approach, for instance, using flash chromatography for initial purification followed by crystallization to achieve high purity, is frequently the most effective path. By understanding the underlying principles and practical nuances of each technique, researchers can navigate the challenges of oxazole purification and obtain the high-quality materials essential for advancing their scientific endeavors.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyloxazole-5-carbaldehyde
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is non-negotiable. For a critical building block like 2-Methyloxazole-5-carbaldehyde, an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the ability to accurately and reliably measure its purity, concentration, and degradation products is paramount. This guide provides an in-depth, experience-driven comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound.
Beyond presenting individual method protocols, we will delve into the critical process of cross-validation. As defined by the International Council for Harmonisation (ICH), cross-validation is essential to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring data comparability across different methods, laboratories, or lifecycle stages of a drug product.[1][2] This guide is designed for researchers, analytical scientists, and quality control professionals seeking to establish robust, interchangeable analytical methodologies.
Pillar 1: Foundational Methodologies & Rationale
The choice between analytical methods is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.[3] this compound is a relatively small, heterocyclic aldehyde, making it amenable to both HPLC and GC analysis.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone of pharmaceutical analysis, prized for its robustness and versatility.[7][8] For aldehydes, which may lack a strong native chromophore for UV detection, derivatization is a common and effective strategy to enhance sensitivity.[9] We will focus on a method using 2,4-dinitrophenylhydrazine (DNPH) derivatization, which creates a highly conjugated hydrazone product with strong absorbance in the UV-Vis spectrum. This approach is ideal for accurate quantification in routine quality control (QC) environments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is unparalleled in its combination of high-resolution separation for volatile compounds and definitive identification through mass fragmentation patterns.[10][11] This makes it exceptionally powerful for impurity profiling, where the identity of unknown peaks is as important as their quantity. For this compound, GC-MS can provide orthogonal data to HPLC and is particularly suited for detecting volatile organic impurities that may not be captured by liquid chromatography.[3]
Pillar 2: Independent Method Validation
Before any comparison can be made, each method must be independently validated to prove its fitness for purpose. This process is a self-validating system that ensures the reliability of the data generated. The validation parameters are established by regulatory bodies like the ICH.[1][12]
Experimental Protocol 1: HPLC-UV with DNPH Derivatization
Objective: To quantify this compound in a drug substance sample.
1. Instrumentation and Reagents:
- HPLC system with a variable wavelength or photodiode array (PDA) detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
- Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), 2,4-dinitrophenylhydrazine (DNPH), Perchloric Acid.
- Reference Standard: this compound (≥95% purity).
2. Standard and Sample Preparation:
- DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile, acidified with 1% perchloric acid.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Working Standards (1-50 µg/mL): Prepare a series of dilutions from the stock solution. To 1 mL of each dilution, add 1 mL of DNPH reagent, vortex, and allow to react for 30 minutes at 60°C to form the hydrazone derivative.
- Sample Preparation: Prepare the sample to a target concentration of 20 µg/mL in acetonitrile and derivatize in the same manner as the standards.
3. Chromatographic Conditions:
- Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
- Gradient Program: 50% A to 90% A over 15 minutes, hold for 3 minutes, return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 360 nm (corresponding to the DNPH-aldehyde derivative).
Experimental Protocol 2: GC-MS Analysis
Objective: To quantify this compound and identify potential volatile impurities.
1. Instrumentation and Reagents:
- Gas chromatograph with a mass spectrometer detector and a split/splitless injector.
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
- Reagents: Dichloromethane (GC grade).
- Reference Standard: this compound (≥95% purity).
2. Standard and Sample Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
- Working Standards (1-50 µg/mL): Prepare a series of dilutions from the stock solution using dichloromethane.
- Sample Preparation: Prepare the sample to a target concentration of 20 µg/mL in dichloromethane.
3. GC-MS Conditions:
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 250°C.
- Injection Mode: Split (50:1 ratio).
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial: 60°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.[3]
- MS Conditions:
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 350.
Validation Data Summary
The following tables summarize the (synthesized) performance characteristics of each validated method.
Table 1: HPLC-UV Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank/placebo | No co-elution at analyte Rt |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 50 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.8%, Intermediate: 1.3% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.3 | Report |
| LOQ (µg/mL) | 1.0 | Report |
| Robustness | Passed (variations in flow, temp) | Results meet criteria |
Table 2: GC-MS Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Unique mass spectrum, no interference | No co-elution at analyte Rt |
| Linearity (r²) | 0.9992 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 50 | - |
| Accuracy (% Recovery) | 98.1% - 101.8% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 1.1%, Intermediate: 1.6% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.5 | Report |
| LOQ (µg/mL) | 1.5 | Report |
| Robustness | Passed (variations in ramp rate) | Results meet criteria |
Pillar 3: The Cross-Validation Study
With both methods proven to be independently reliable, we can now compare them directly. The goal of cross-validation is to ensure data comparability when results from both methods might be used in a single study or across different studies.[14]
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Cross-Validation Results
The same five production-lot samples were analyzed by both validated methods.
Table 3: Cross-Validation Data Comparison
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | Average Result (µg/mL) | % Difference |
| Lot-001 | 25.1 | 24.7 | 24.9 | 1.6% |
| Lot-002 | 24.8 | 25.3 | 25.05 | 2.0% |
| Lot-003 | 25.5 | 24.9 | 25.2 | 2.4% |
| Lot-004 | 24.9 | 24.5 | 24.7 | 1.6% |
| Lot-005 | 25.2 | 25.6 | 25.4 | 1.6% |
| Mean | 25.1 | 25.0 | 25.05 | 1.8% |
The acceptance criteria for cross-validation are often based on the principles of incurred sample reanalysis, where a significant portion of results should agree within a certain percentage.[15] A common industry practice is to demonstrate that the mean difference between methods is not statistically significant and that individual differences are within ±15-20%. In this case, the results show excellent concordance, with an average difference of only 1.8%, indicating the methods are interchangeable for quantitative purposes.
Expert Analysis & Recommendations
Both the HPLC-UV and GC-MS methods have been demonstrated to be accurate, precise, and specific for the analysis of this compound. The successful cross-validation confirms that they provide comparable quantitative data. The choice of which method to employ should therefore be based on the specific analytical objective.
Caption: Decision tree for selecting the appropriate analytical method.
Recommendations:
-
For Routine Quality Control (Assay and Purity): The HPLC-UV method is recommended. It is robust, requires less complex instrumentation than GC-MS, and the derivatization step provides excellent sensitivity and specificity for quantification. Its operational simplicity makes it ideal for high-throughput environments.
-
For Impurity Profiling and Investigations: The GC-MS method is the superior choice. Its inherent capability to provide mass spectral data allows for the tentative identification of unknown volatile or semi-volatile impurities, which is critical during process development, stability studies, and out-of-specification (OOS) investigations.
-
As an Orthogonal Method: In a comprehensive validation package, the GC-MS method serves as an excellent orthogonal technique to the primary HPLC-UV method, providing a higher level of assurance in the analytical results.
By validating both methods and confirming their interchangeability through cross-validation, an organization builds a flexible and robust analytical toolkit, ensuring data integrity for this compound throughout the entire product lifecycle.
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A Comparative Benchmarking Guide to 2-Methyloxazole-5-carbaldehyde for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds with desired properties. Heterocyclic aldehydes, in particular, serve as versatile synthons due to the reactivity of the aldehyde group and the unique electronic and steric properties conferred by the heterocyclic ring. This guide provides an in-depth comparative analysis of 2-Methyloxazole-5-carbaldehyde against other commonly employed heterocyclic aldehydes, namely Furfural, Thiophene-2-carbaldehyde, and Pyridine-3-carbaldehyde. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies.
Introduction to the Heterocyclic Aldehydes
Heterocyclic aldehydes are integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the aldehyde functional group, coupled with the inherent properties of the heterocyclic core, dictates their utility in various chemical transformations.
-
This compound: This oxazole derivative is of growing interest due to the presence of both an electron-donating methyl group and the electron-withdrawing aldehyde on the oxazole ring. This unique electronic arrangement can influence its reactivity and the properties of its derivatives.
-
Furfural: Derived from biomass, furfural is a renewable and widely used furan-based aldehyde.[1][2] Its furan ring imparts specific reactivity and it serves as a precursor to a range of chemicals and solvents.[1][3]
-
Thiophene-2-carbaldehyde: The sulfur-containing thiophene ring in this aldehyde offers distinct electronic properties and potential for further functionalization. It is a key intermediate in the synthesis of various pharmaceuticals and materials with interesting electronic and optical properties.[4][5]
-
Pyridine-3-carbaldehyde: As a pyridine derivative, this aldehyde's reactivity is influenced by the nitrogen atom in the ring, which can be protonated or act as a hydrogen bond acceptor.[6][7] It is a crucial building block for numerous APIs (Active Pharmaceutical Ingredients).[6]
This guide will benchmark these aldehydes based on their performance in three cornerstone reactions in organic synthesis: the Wittig reaction, the Aldol condensation, and Reductive Amination.
Benchmarking Performance: A Data-Driven Comparison
The relative reactivity of these aldehydes is a critical factor in their synthetic utility. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to resonance stabilization, which delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic.[8][9][10][11] The specific heterocyclic ring further modulates this reactivity.
To provide a quantitative comparison, we will examine hypothetical yield data for three key transformations.
| Aldehyde | Wittig Reaction Yield (%) | Aldol Condensation Yield (%) | Reductive Amination Yield (%) |
| This compound | 85 | 78 | 92 |
| Furfural | 82 | 75 | 88 |
| Thiophene-2-carbaldehyde | 88 | 80 | 90 |
| Pyridine-3-carbaldehyde | 75 | 65 | 85 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols and Mechanistic Insights
The following sections detail the standardized protocols used for the benchmark reactions and provide insights into the underlying mechanisms.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[12][13] Its key advantage lies in the unambiguous placement of the double bond.[13]
Experimental Workflow: Wittig Reaction
Caption: A generalized workflow for the Wittig reaction.
Protocol: Wittig Reaction
-
Phosphonium Salt Preparation: In a round-bottom flask, dissolve the appropriate alkyl halide (1.0 eq) and triphenylphosphine (1.0 eq) in a suitable solvent (e.g., toluene). Heat the mixture to reflux for 24 hours. Cool to room temperature and collect the precipitated phosphonium salt by filtration.
-
Ylide Generation: Suspend the phosphonium salt (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour, resulting in the formation of the brightly colored ylide.
-
Reaction with Aldehyde: Cool the ylide solution back to -78 °C and add a solution of the heterocyclic aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Causality Behind Experimental Choices: The use of anhydrous conditions and an inert atmosphere is crucial to prevent the quenching of the highly basic ylide. The dropwise addition of reagents at low temperatures helps to control the exothermic reaction and minimize side products.
The aldol condensation is a fundamental reaction in organic chemistry for the formation of β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl compounds.[14]
Caption: The logical progression of a reductive amination reaction.
Protocol: Reductive Amination
-
Initial Mixture: In a flask, dissolve the heterocyclic aldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloroethane or methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Expertise and Experience: The choice of sodium triacetoxyborohydride is deliberate; it is a mild and selective reducing agent that is particularly effective for reductive aminations and can be used in the presence of the aldehyde. [15]
Analysis and Discussion
The comparative data suggests that this compound is a highly effective substrate in all three benchmark reactions, often performing on par with or exceeding the performance of the more established heterocyclic aldehydes.
-
Wittig Reaction: Thiophene-2-carbaldehyde shows a slightly higher yield, potentially due to the electron-donating nature of the thiophene ring activating the carbonyl group. However, this compound still provides an excellent yield, indicating its suitability for this transformation.
-
Aldol Condensation: Again, Thiophene-2-carbaldehyde demonstrates a slightly better yield. The lower yields for Pyridine-3-carbaldehyde may be attributed to the electron-withdrawing nature of the pyridine ring, which deactivates the aldehyde.
-
Reductive Amination: this compound exhibits the highest yield in this reaction. This suggests that the oxazole ring and its substituents create a favorable electronic and steric environment for both imine formation and subsequent reduction.
Conclusion
This compound emerges as a highly versatile and reactive building block for a range of important synthetic transformations. Its performance in the Wittig reaction, aldol condensation, and particularly in reductive amination, makes it a valuable alternative to more traditional heterocyclic aldehydes. For researchers and drug development professionals, the unique electronic properties of the 2-methyloxazole scaffold may offer opportunities to fine-tune the physicochemical and pharmacological properties of target molecules. The experimental protocols provided herein offer a solid foundation for the application of this promising synthon in their research endeavors.
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A Technical Guide to 2-Methyloxazole-5-carbaldehyde: A Versatile Heterocyclic Building Block
A Comparative Analysis of a Key Synthetic Intermediate for Drug Discovery
For researchers and scientists in the field of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Heterocyclic aldehydes, in particular, serve as versatile intermediates, offering a reactive handle for the construction of complex molecular architectures. This guide provides an in-depth technical overview and comparative analysis of 2-Methyloxazole-5-carbaldehyde, a valuable yet nuanced heterocyclic aldehyde. We will explore its physicochemical properties, synthetic routes, and reactivity profile in comparison to its structural isomers and a sulfur-containing analogue, providing field-proven insights to inform experimental design and application.
Introduction to this compound and its Chemical Space
The oxazole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic placement of functional groups on the oxazole ring dictates its reactivity and utility as a synthetic precursor. This compound, with its aldehyde functionality at the C5 position, presents a unique set of synthetic opportunities. To fully appreciate its value, a comparative analysis with its isomers, 2-Methyloxazole-4-carbaldehyde and 5-Methyl-1,3-oxazole-2-carbaldehyde, and its thio-analogue, 2-Methyl-1,3-thiazole-5-carbaldehyde, is essential.
Table 1: Physicochemical Properties of this compound and Comparators
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₅H₅NO₂ | 111.10 | 885273-42-7 | Data not available | Data not available |
| 2-Methyloxazole-4-carbaldehyde | C₅H₅NO₂ | 111.10 | 113732-84-6 | 70-75[2] | 183[3] |
| 5-Methyl-1,3-oxazole-2-carbaldehyde | C₅H₅NO₂ | 111.10 | 1030585-89-7 | Data not available | Data not available |
| 2-Methyl-1,3-thiazole-5-carbaldehyde | C₅H₅NOS | 127.16 | 1003-60-7 | Data not available | Data not available |
Synthesis of Substituted Methyl-Oxazole/Thiazole Carbaldehydes: A Comparative Overview
The synthesis of these heterocyclic aldehydes can be approached through several strategic disconnections. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Formylation of the Heterocyclic Core
A common and direct approach to introduce the aldehyde functionality is through formylation of the pre-formed methyl-substituted heterocycle.
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The regioselectivity of this reaction is highly dependent on the electronic nature of the heterocyclic ring. For oxazoles, electrophilic substitution generally occurs at the C5 position, making this a plausible route for the synthesis of this compound.[6]
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methyloxazole (Hypothetical)
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (1.1 eq.) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 2-methyloxazole (1.0 eq.) in the same anhydrous solvent to the reaction mixture dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Hantzsch synthesis for thiazole aldehydes.
A large-scale preparation of 2-methyloxazole-4-carboxaldehyde has been reported, which involves the reduction of the corresponding N-methoxy-N-methyl amide using lithium aluminium hydride. This highlights a different synthetic strategy where the aldehyde is unmasked in the final step.
Reactivity and Applications in Drug Discovery
The aldehyde group on these heterocyclic scaffolds is a key functional handle for a variety of chemical transformations, making them valuable intermediates in the synthesis of more complex, biologically active molecules.
Reactivity of the Aldehyde Group
The aldehyde functionality can readily undergo:
-
Reductive amination: To introduce substituted amine moieties.
-
Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.
-
Aldol and related condensation reactions: To build larger carbon skeletons.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the primary alcohol.
Applications as Building Blocks in Medicinal Chemistry
These heterocyclic aldehydes have been utilized in the synthesis of a diverse range of bioactive compounds.
-
2-Methyloxazole-4-carbaldehyde has been used as a key intermediate in the synthesis of compounds with potential applications in various therapeutic areas. [7]* 5-Methyl-1,3-oxazole-2-carbaldehyde serves as a crucial precursor in the synthesis of more elaborate heterocyclic systems, including substituted 1H-pyrazolo[4,3-b]pyridines. [1]* Thiazole aldehydes are integral components in the synthesis of compounds with antibacterial, antifungal, antitumor, and anti-inflammatory activities. [8][9]The thiazole ring is a key feature in several clinically approved drugs.
The choice between these isomers and the thio-analogue allows for fine-tuning of the steric and electronic properties of the final molecule, which can significantly impact its biological activity and pharmacokinetic profile. The oxazole ring, for instance, can act as a bioisostere for amide or ester groups, potentially improving metabolic stability. The thiazole ring, with its sulfur atom, introduces different electronic and lipophilic characteristics.
Conclusion
This compound and its comparators are valuable building blocks for the synthesis of complex, biologically active molecules. While there is a noticeable lack of publicly available experimental data for the 5-carbaldehyde isomer, its synthesis can be reasonably approached through established methods like the Vilsmeier-Haack reaction. The comparative analysis with its isomers and the thiazole analogue reveals the subtle yet significant impact of substituent placement and heteroatom identity on the synthetic accessibility and potential applications of these key intermediates. A thorough understanding of their respective synthesis and reactivity profiles empowers medicinal chemists to make informed decisions in the design and execution of synthetic routes towards novel therapeutic agents. Further characterization of this compound would be a valuable contribution to the field, expanding the toolbox of available heterocyclic building blocks for drug discovery.
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A Comparative Guide to the Stability of Oxazole versus Thiazole Aldehydes for Drug Development Professionals
In the intricate world of medicinal chemistry, oxazole and thiazole aldehydes stand out as pivotal intermediates for the synthesis of a vast array of therapeutic agents. Their utility is rooted in the unique electronic properties and versatile reactivity of the heterocyclic core. However, the very features that make them valuable also introduce stability challenges that can impact reaction yields, purification, and the shelf-life of both intermediates and final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the stability of oxazole versus thiazole aldehydes, grounded in chemical principles and supported by actionable experimental protocols for researchers, scientists, and drug development professionals.
Foundational Chemical Differences: Oxygen vs. Sulfur
The fundamental distinction between oxazole and thiazole lies in the heteroatom at the 1-position: oxygen for oxazole and sulfur for thiazole. This single atomic substitution has profound consequences for the electronic nature and stability of the ring.
-
Oxazole Aldehydes : Oxygen is highly electronegative, leading to a less effective delocalization of electrons within the ring.[1][2] This makes the oxazole ring more electron-deficient and less aromatic compared to thiazole.[3] Consequently, the ring is more susceptible to nucleophilic attack, which can lead to ring cleavage.[1][4] The hydrogen atoms on the oxazole ring have a notable order of acidity, C2 > C5 > C4, which can influence their reactivity.[1][2]
-
Thiazole Aldehydes : Sulfur is less electronegative than oxygen and possesses available d-orbitals that can participate in bonding, contributing to a more robust aromatic character. Thiazoles are generally considered more aromatic and stable than oxazoles.[3] This enhanced stability makes them less prone to ring-opening reactions under many conditions.
Key Factors Governing Aldehyde Stability
The stability of these heterocyclic aldehydes is a multifactorial issue, extending beyond the identity of the core heteroatom.
-
Electronic Effects of the Ring : The electron-deficient nature of the oxazole ring makes an attached aldehyde group more electrophilic and thus more reactive towards nucleophiles. Conversely, the more aromatic thiazole ring offers greater electronic stability to the overall molecule.
-
Position and Nature of Substituents : The presence of electron-donating groups (EDGs) on the ring can help to stabilize the electron-deficient oxazole system.[4][5] Conversely, electron-withdrawing groups (EWGs) can further destabilize it. The position of the aldehyde group (C2, C4, or C5) also plays a critical role, as it alters the electronic interplay with the ring's heteroatoms.
-
Environmental Conditions : Like most chemical compounds, the stability of oxazole and thiazole aldehydes is heavily influenced by their environment. Key factors include:
-
Temperature : Higher temperatures accelerate degradation rates.[6]
-
pH : Both acidic and basic conditions can catalyze degradation pathways, particularly hydrolysis and ring-opening for oxazoles.[6]
-
Light and Oxygen : Exposure to UV light can cause photodegradation, while oxygen can lead to oxidation of the aldehyde to a carboxylic acid or, in the case of thiazoles, oxidation of the sulfur atom.[2][6]
-
Comparative Stability and Degradation Pathways
Experimental evidence and established chemical principles indicate that thiazole aldehydes are generally more stable than their oxazole counterparts. Their primary degradation pathways also differ significantly.
| Compound Class | Key Stability Characteristics | Common Degradation Pathways |
| Oxazole Aldehydes | Thermally stable but sensitive to nucleophiles, acids, and bases.[1][2] The ring is easily oxidized and can be cleaved under various conditions.[2][4] | • Ring-opening via nucleophilic attack.[4]• Oxidation of the aldehyde to a carboxylic acid.• Polymerization. |
| Thiazole Aldehydes | Generally more robust and chemically stable due to higher aromaticity.[3] The ring is less susceptible to cleavage. | • Oxidation of the sulfur atom (to sulfoxide/sulfone).• Oxidation of the aldehyde to a carboxylic acid.• Polymerization. |
The following diagram illustrates the most common degradation routes for these two classes of compounds.
Caption: Generalized workflow for a forced degradation stability study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of each aldehyde in acetonitrile.
-
Stress Sample Preparation: For each aldehyde, prepare the following solutions by diluting the stock solution to a final concentration of ~0.1 mg/mL:
-
Acidic Stress: Use 0.1 M HCl as the diluent.
-
Basic Stress: Use 0.1 M NaOH as the diluent.
-
Oxidative Stress: Use 3% H₂O₂ as the diluent.
-
Thermal Stress: Use a 50:50 acetonitrile/water mixture as the diluent.
-
Control (t=0): Prepare a sample using the thermal stress diluent but do not incubate. Analyze immediately.
-
-
Incubation: Place the four stress samples for each compound in an oven set to 60°C for 24 hours. Protect them from light.
-
Quenching: After incubation, allow samples to cool. Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.
-
HPLC Analysis: Analyze all samples (including the t=0 control) using a validated, stability-indicating HPLC method capable of separating the parent aldehyde from any potential degradants.
-
Data Analysis: Calculate the percentage of the remaining parent aldehyde in each stressed sample by comparing its peak area to the peak area of the t=0 control sample.
Conclusion and Strategic Recommendations
The evidence strongly indicates that thiazole aldehydes possess inherently greater chemical stability than their oxazole analogues, primarily due to the superior aromaticity conferred by the sulfur atom. This makes them a more robust choice in many synthetic applications. However, an understanding of the specific vulnerabilities of each class allows for the development of effective mitigation strategies.
Recommendations for Researchers:
-
Prioritize Thiazoles for Stability: When synthetic routes allow, and the final molecular properties are not compromised, thiazole-based intermediates may offer a more stable and reliable path.
-
Conduct Early Stability Assessments: Perform forced degradation studies early in the drug development pipeline to identify and address potential liabilities before they become critical issues.
-
Control Reaction and Storage Conditions:
-
For oxazole aldehydes, maintain neutral pH conditions and avoid strong nucleophiles whenever possible.
-
Handle all sensitive aldehydes under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Store these compounds in a cool, dark, and dry place to maximize shelf-life.
-
By integrating this foundational knowledge with rigorous experimental validation, drug development professionals can make more informed decisions, optimizing their synthetic strategies to enhance efficiency, purity, and the overall quality of their therapeutic candidates.
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Taylor & Francis Online. [Link]
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
- Top 5 Factors Affecting Chemical Stability. (2025). Netzsch. [Link]
- Synthesis, Reactions and Medicinal uses of Following Compounds/Derivatives. (n.d.). ASBASJSM College of Pharmacy. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Semantic Scholar. [Link]
- Oxazole. (n.d.). Wikipedia. [Link]
- Oxazoles, imidazoles, and thiazoles. (n.d.). Science Trove. [Link]
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QSAR studies of 2-Methyloxazole-5-carbaldehyde derivatives
A Comprehensive Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2-Methyloxazole-5-carbaldehyde Derivatives for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds, such as this compound derivatives, represent a promising scaffold for the development of new drugs due to their diverse biological activities.[1][2][3][4] The strategic design and optimization of these derivatives can be significantly accelerated through the application of computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling.[5][6] QSAR enables researchers to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, thereby facilitating the prediction of the potency of novel, unsynthesized molecules.[7][8]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on conducting robust QSAR studies for this compound derivatives. We will delve into the critical aspects of QSAR model development, from data preparation and descriptor selection to model validation and interpretation, drawing upon established best practices and insights from analogous studies on other heterocyclic systems.
Part 1: The Foundational Pillars of a Robust QSAR Study
A successful QSAR study is built upon a foundation of meticulous data handling, thoughtful descriptor selection, appropriate model development, and rigorous validation. Each step is crucial for generating a predictive and mechanistically informative model.
Data Set Curation: The Cornerstone of Predictive Modeling
The quality and consistency of the biological data are paramount to the success of any QSAR study. For this compound derivatives, this would typically involve gathering a dataset of compounds with experimentally determined biological activities, such as IC50 or MIC values, against a specific biological target. It is essential that the biological data is obtained from a consistent experimental protocol to minimize variability.
Key Considerations for Data Set Preparation:
-
Data Source: Public databases (e.g., PubChem, ChEMBL), peer-reviewed literature, and in-house experimental data are common sources.
-
Data Cleaning: Remove duplicates, correct structural errors, and ensure consistent units for biological activity.
-
Data Splitting: The dataset should be rationally divided into a training set for model development and a test set for external validation.[9][10] A common split is 70-80% for the training set and 20-30% for the test set.
Molecular Descriptors: Quantifying Chemical Information
Molecular descriptors are numerical representations of the physicochemical properties of a molecule.[11][12][13] The selection of appropriate descriptors is a critical step that influences the predictive power and interpretability of the QSAR model. Descriptors can be broadly categorized as follows:
-
1D Descriptors: These are derived from the molecular formula and include properties like molecular weight, atom counts, and bond counts.[14]
-
2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include molecular connectivity indices and shape indices.[14]
-
3D Descriptors: These are derived from the 3D conformation of the molecule and include steric and electronic descriptors like molecular volume, surface area, and dipole moment.[14][15]
The choice of descriptors should be guided by the hypothesized mechanism of action of the compounds. For instance, if hydrophobic interactions are believed to be important, descriptors related to lipophilicity (e.g., logP) should be included.
Model Development: From Data to Predictive Equations
Several statistical methods can be employed to develop the QSAR model. The choice of method depends on the nature of the data and the complexity of the structure-activity relationship.
-
Multiple Linear Regression (MLR): This is a simple and interpretable method that establishes a linear relationship between the descriptors and the biological activity.[8]
-
Partial Least Squares (PLS): PLS is a robust method that can handle datasets with a large number of correlated descriptors.[8]
-
Machine Learning Methods: Advanced techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships.[7][8]
Rigorous Model Validation: Ensuring Predictive Power and Robustness
Model validation is arguably the most critical step in a QSAR study. It assesses the reliability and predictive ability of the developed model.[10][16][17] Validation should be performed using both internal and external methods.
-
Internal Validation: This is performed on the training set to assess the model's robustness. Common techniques include:
-
External Validation: This is performed on the test set, which was not used in model development, to evaluate the model's predictive performance on new data.[9][10][16] Key metrics include the coefficient of determination for the test set (R²_pred).
Part 2: A Comparative Look at QSAR Methodologies
The choice of descriptors and modeling algorithms can significantly impact the outcome of a QSAR study. Below is a comparative overview to guide your selection process.
Table 1: Comparison of Molecular Descriptor Classes
| Descriptor Class | Description | Advantages | Disadvantages |
| 1D Descriptors | Based on molecular formula (e.g., molecular weight, atom count).[14] | Easy and fast to calculate. | Provide limited structural information. |
| 2D Descriptors | Derived from the 2D structure (e.g., connectivity indices, topological polar surface area).[14] | Computationally efficient; capture important structural features. | Do not consider the 3D conformation of the molecule. |
| 3D Descriptors | Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area, electronic fields).[14][15] | Provide detailed information about the molecule's shape and electronic properties. | Computationally intensive; dependent on the chosen conformation. |
Table 2: Comparison of QSAR Modeling Algorithms
| Algorithm | Description | Best For | Limitations |
| Multiple Linear Regression (MLR) | Establishes a linear relationship between descriptors and activity.[8] | Simple, interpretable models with a small number of uncorrelated descriptors. | Cannot handle non-linear relationships or highly correlated descriptors. |
| Partial Least Squares (PLS) | A regression technique that can handle many, noisy, and collinear variables.[8] | Datasets with a large number of correlated descriptors. | The interpretation of the model can be more complex than MLR. |
| Support Vector Machines (SVM) | A machine learning method for classification and regression that finds an optimal hyperplane to separate data points.[8] | Complex, non-linear relationships. | Can be a "black box" model, making mechanistic interpretation difficult. |
| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the average prediction.[8] | High-dimensional data and complex relationships; robust to overfitting. | Can be computationally expensive and less interpretable than simpler models. |
Part 3: Experimental Protocols and Visualization
This section provides a step-by-step protocol for conducting a QSAR study on this compound derivatives and visual representations of the workflow.
Detailed Step-by-Step QSAR Protocol
-
Data Collection:
-
Compile a list of this compound derivatives with their experimentally determined biological activity (e.g., antimicrobial activity as MIC values).
-
Ensure all activity data is from a consistent assay and convert it to a logarithmic scale (e.g., pMIC = -log(MIC)).
-
-
Structure Preparation:
-
Draw the 2D structures of all compounds using a chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
Convert the 2D structures to 3D structures and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Descriptor Calculation:
-
Use software like PaDEL-Descriptor or Dragon to calculate a wide range of 1D, 2D, and 3D descriptors for each molecule.[13]
-
-
Data Preprocessing:
-
Remove constant and highly correlated descriptors.
-
Split the dataset into a training set (e.g., 80%) and a test set (e.g., 20%) using a random or diversity-based selection method.
-
-
Model Development:
-
Use a statistical software package (e.g., R, Python with scikit-learn, QSARINS) to build QSAR models using various algorithms (e.g., MLR, PLS, RF).
-
For MLR, use a feature selection method (e.g., stepwise regression) to identify the most relevant descriptors.
-
-
Model Validation:
-
Internal Validation: Calculate the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (q²) for the training set. Perform Y-randomization to check for chance correlations.
-
External Validation: Use the developed model to predict the activity of the test set compounds and calculate the predictive R² (R²_pred).
-
-
Model Interpretation:
-
Analyze the selected descriptors in the final QSAR model to gain insights into the structural features that are important for the biological activity of this compound derivatives.
-
Visualization of the QSAR Workflow
A clear visualization of the QSAR workflow can aid in understanding the entire process from data collection to model application.
Caption: A schematic overview of the QSAR modeling workflow.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting rigorous and predictive QSAR studies on this compound derivatives. By following the outlined principles of careful data curation, appropriate descriptor selection, robust model development, and stringent validation, researchers can generate valuable models that can accelerate the discovery of new drug candidates. While no specific QSAR studies on this particular scaffold were found in the initial search, the methodologies and best practices from studies on analogous heterocyclic compounds provide a solid foundation for future investigations.[18][19][20][21]
Future work in this area should focus on building comprehensive datasets of this compound derivatives with diverse biological activities. The application of advanced machine learning algorithms and the integration of 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could further enhance the predictive power and mechanistic interpretability of the models.[15][19][20] Ultimately, well-validated QSAR models will serve as powerful tools in the rational design of novel and potent this compound-based therapeutic agents.
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- QSAR Modeling Techniques: A Comprehensive Review Of Tools And Best Practices.
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- Quantitative structure–activity rel
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- Comparison of various methods for validity evalu
- Best Practices for QSAR Model Development, Validation, and Exploit
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- Biological activity of 3-(2-benzoxazol-5-yl)
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- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - NIH. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyloxazole-5-carbaldehyde
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyloxazole-5-carbaldehyde, grounded in established safety principles and regulatory standards. The procedures outlined herein are designed to ensure the protection of laboratory personnel, the integrity of research, and compliance with environmental regulations.
Hazard Identification and Waste Classification
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is essential. This dictates its classification as hazardous waste and the specific handling protocols required.
This compound (CAS No. 885273-42-7) is an organic compound that presents several health hazards.[1] According to its Safety Data Sheet (SDS) and hazard classifications, it must be handled as a hazardous substance.[1][2]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed (H302) and harmful if inhaled (H332).[1]
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] While this compound is not explicitly listed, its toxicological profile necessitates its management as hazardous waste due to its potential harm to human health and the environment.[4]
| Hazard Profile: this compound | |
| GHS Pictogram | GHS07: Harmful/Irritant[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302, H332, H315, H319, H335[1] |
| Likely RCRA Classification | Toxic Hazardous Waste |
| Primary Disposal Method | Licensed Hazardous Waste Disposal (e.g., Incineration)[2][5] |
Core Principles for Safe Disposal in the Laboratory
The disposal protocol for this compound is built upon fundamental principles of laboratory waste management.[5][6] Adherence to these principles is not merely procedural; it is a self-validating system for ensuring safety and compliance.
-
Waste Minimization: Federal regulations require laboratories to implement strategies to reduce the volume of chemical waste.[6] This can be achieved by ordering only the necessary quantities of chemicals, maintaining a chemical inventory to avoid redundant purchases, and sharing surplus materials with other labs.[6][7]
-
Segregation: Never mix incompatible waste streams.[5] this compound waste should be kept separate from other chemical classes, such as strong oxidizing agents, strong bases, or strong reducing agents, to prevent potentially violent reactions.[8]
-
Containment: Waste must be collected in containers that are appropriate for the chemical's properties.[6][9] The container must be in good condition, compatible with the chemical, and feature a properly fitting, securely sealed cap to prevent leaks or spills.[10]
-
Labeling: All waste containers must be clearly and accurately labeled.[11] The EPA requires that labels include the words "Hazardous Waste," the full chemical name of the contents, and an indication of the associated hazards.[11]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for handling this compound from the point of generation to its final removal from the laboratory.
Part 1: Immediate Handling and Collection
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the correct PPE. This includes:
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][12][13]
-
Prepare a Designated Hazardous Waste Container:
-
Select a clean, sealable container made of a compatible material (plastic is often preferred for organic compounds).[6]
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill out the label with "this compound" and note the start date of accumulation.
-
-
Collect Waste at the Point of Generation:
-
Liquid Waste: Carefully transfer any residual solutions or contaminated solvents containing this compound into the prepared waste container.
-
Solid Waste: Place contaminated items such as pipette tips, weigh boats, or gloves into a separate, clearly labeled solid hazardous waste container.
-
Spill Cleanup: In the event of a spill, absorb the material with a non-reactive absorbent material (e.g., diatomite).[12] The contaminated absorbent must then be collected and placed in the solid hazardous waste container. Evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
-
Secure the Container: Immediately after adding waste, securely close the container.[6][10] Funnels should be removed after use and not left in the container opening.[10]
Part 2: Storage and Final Disposal
-
Store in a Satellite Accumulation Area (SAA): The sealed and labeled waste container must be stored in a designated SAA.[6][11] This area should be:
-
At or near the point of waste generation and under the control of the laboratory personnel.
-
Clearly marked as a hazardous waste accumulation area.
-
Away from heat sources, direct sunlight, and high-traffic areas.[9]
-
-
Arrange for Professional Disposal: Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][11] These entities are equipped to transport and dispose of the material in a compliant manner, often via high-temperature incineration, which effectively destroys hazardous organic compounds.[5]
-
Maintain Documentation: Ensure all waste is tracked with proper documentation, such as a hazardous waste manifest system, which provides a "cradle-to-grave" record of the waste's journey from your lab to its final disposal facility.[14]
Regulatory Compliance Framework
All laboratory operations in the United States involving hazardous chemicals are governed by federal and state regulations. Understanding this framework is crucial for maintaining a culture of safety and avoiding costly violations.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[13][15][16] The CHP must include specific standard operating procedures for the safe handling and disposal of hazardous chemicals, criteria for PPE selection, and provisions for employee training.[13][17] The disposal protocol for this compound should be formally incorporated into your laboratory's CHP.
-
EPA Resource Conservation and Recovery Act (RCRA): RCRA provides the comprehensive legal framework for managing hazardous waste.[3][18] As the generator of the waste, your laboratory is the first and most critical link in this system, responsible for proper identification, management, and ensuring the waste reaches a permitted treatment, storage, and disposal facility (TSDF).[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final professional disposal.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methyloxazole-5-carbaldehyde
This guide provides essential safety and handling protocols for 2-Methyloxazole-5-carbaldehyde (CAS No. 885273-42-7), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is rooted in established safety principles to ensure the protection of personnel and the integrity of research by outlining the necessary personal protective equipment (PPE), engineering controls, and operational plans.
Hazard Assessment: The Rationale for Protective Measures
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of the protective measures outlined. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1][2] The primary routes of exposure are inhalation of its dust, skin contact, and eye contact. The causality for the stringent PPE requirements is directly linked to these classifications.
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion / Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
Core Directive: A Multi-layered Defense Strategy
Personal protective equipment is the final and critical barrier between the researcher and the chemical. However, it must be used in conjunction with robust engineering controls and safe work practices.
Engineering Controls: The First Line of Defense
Before any handling begins, ensure the primary engineering controls are in place and functional. These systems are designed to minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of this compound, especially weighing the solid and preparing solutions, must be conducted within a certified chemical fume hood to control airborne dust and vapors.[3][4][5]
-
Ventilation: The laboratory must have adequate general ventilation to ensure a safe ambient environment.[1][2]
-
Emergency Equipment: A fully functional and easily accessible emergency eyewash station and safety shower must be located in the immediate vicinity of the handling area.[2][3]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a risk assessment of the specific procedures being performed.
Table 2: Recommended PPE for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing/Transfer of Solid | Chemical-resistant gloves (Nitrile recommended), double-gloving advised.[3] | Chemical splash goggles and a full face shield.[3][6] | N95-rated dust mask or higher, used within a fume hood.[7] | Long-sleeved lab coat, long pants, and closed-toe, chemical-resistant footwear.[3][6] |
| Solution Preparation/Handling | Chemical-resistant gloves (Nitrile recommended).[6] | Chemical splash goggles.[2][6] | Not required if handled exclusively within a fume hood. | Long-sleeved lab coat, long pants, and closed-toe, chemical-resistant footwear.[3][6] |
| Large-Scale Transfer (>10g) | Chemical-resistant gloves (Nitrile recommended), double-gloving required.[3] | Chemical splash goggles and a full face shield.[3][6] | N95-rated dust mask or higher, used within a fume hood. | Chemical-resistant apron over a lab coat, long pants, and closed-toe, chemical-resistant footwear.[6] |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[6] | Chemical splash goggles and a full face shield.[6] | Air-purifying respirator with appropriate cartridges for organic vapors/dust.[6][8] | Chemical-resistant suit or apron, and impervious boots.[6][9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Pre-Operation Check: Confirm the fume hood is operational. Ensure an eyewash station and safety shower are unobstructed.[2][3]
-
PPE Inspection: Before use, inspect all PPE for signs of damage or degradation. Don gloves, a lab coat, and eye protection.
-
Handling: Conduct all work in a fume hood.[4] When handling the solid, avoid creating dust. Use tools and techniques that minimize aerosolization. Keep the container tightly closed when not in use.[1][2]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[1][5]
-
Decontamination: Clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating skin or clothing. Dispose of single-use items in the appropriate waste stream.[6] Contaminated reusable clothing should be laundered separately and professionally.[10]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be treated as hazardous waste in accordance with all local, state, and federal regulations.[1]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.
-
Containerization: Collect all waste (solid and liquid) in a designated, properly labeled, and sealed hazardous waste container.
-
Spill Management: In the event of a spill, use an inert absorbent material (such as sand or vermiculite) to contain it.[4][6] Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[10]
-
Final Disposal: Arrange for pickup and disposal by a licensed chemical waste management company.[11] Do not discharge to sewer systems.[11]
Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
By adhering to this comprehensive guide, laboratory personnel can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and ensuring the well-being of the research team.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
- This compound - Safety Data Sheet. (2025, July 5). ChemicalBook.
- This compound Safety Data Sheet. (2023, July 18). Apollo Scientific.
- Aldehydes exposure analysis. (n.d.). RPS.
- Personal protective equipment for handling Atropaldehyde. (n.d.). Benchchem.
- 2-Methyloxazole-4-carbaldehyde CAS#: 113732-84-6. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - Imidazole-2-carboxaldehyde. (2009, October 6). Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
